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Foundational

A Technical Guide to the Physicochemical Properties of 5-fluoroisoquinolin-4-amine (CAS 1783390-81-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals This document provides an in-depth analysis of the core physicochemical properties of 5-fluoroisoquinolin-4-amine, a heterocyclic compound of incr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the core physicochemical properties of 5-fluoroisoquinolin-4-amine, a heterocyclic compound of increasing interest in medicinal chemistry. As a substituted isoquinoline, its unique structural features—a fluorinated aromatic system combined with a primary amine—impart properties that are critical for its application as a building block in the synthesis of novel therapeutic agents.[1] This guide synthesizes available data, draws comparisons with structurally related molecules, and outlines robust experimental protocols for the precise determination of its key chemical characteristics.

Molecular Structure and Core Identifiers

5-fluoroisoquinolin-4-amine is an aromatic amine built upon a bicyclic isoquinoline scaffold.[1] The molecule's architecture is defined by a fluorine atom at the 5-position and an amino group at the 4-position. The fluorine atom, being highly electronegative, significantly influences the electronic distribution within the aromatic ring system, thereby modulating the basicity (pKa) of the adjacent amino group and the overall reactivity of the molecule.[1][2] This strategic functionalization is a key reason for its utility in drug discovery programs, where such modulations can fine-tune drug-target interactions and improve pharmacokinetic profiles.[2]

Caption: Molecular Structure of 5-fluoroisoquinolin-4-amine.

IdentifierValue
IUPAC Name 5-fluoroisoquinolin-4-amine
CAS Number 1783390-81-7
Molecular Formula C₉H₇FN₂[1]
Molecular Weight 162.17 g/mol [2]
Canonical SMILES C1=CC2=C(C(=C1)F)C(=CN=C2)N
InChI Key WSUBMVBAMAKLFM-UHFFFAOYSA-N[2]

Physicochemical Properties: A Comparative Analysis

Direct experimental data for 5-fluoroisoquinolin-4-amine (CAS 1783390-81-7) is not extensively published. However, by examining its close structural isomers and related aromatic amines, we can establish reliable predictions for its key properties. The following table summarizes these expected values, which are critical for designing experimental protocols, including dissolution, formulation, and analytical method development.

PropertyPredicted/Comparative ValueRationale & Commentary
Appearance Crystalline solidAromatic amines are typically low-melting solids or high-boiling liquids.[3] Given the rigid, planar structure, a solid state at room temperature is expected.
Melting Point ~212-214 °CThis value is based on the structurally similar 5-fluoroquinazolin-4-amine.[4] The actual melting point will be dependent on crystalline packing and purity.
Boiling Point ~363 °C at 760 mmHgBased on the isomeric compound 7-fluoroisoquinolin-4-amine (CAS 1785090-95-0).[5] High boiling points are characteristic of aromatic amines.[3]
pKa ~6.5 - 7.5 (Predicted)The amino group is basic. However, its basicity is significantly weaker than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic system.[3] The additional electron-withdrawing effect of the fluorine atom at C5 will further reduce basicity.[2]
LogP ~1.2 - 1.3This predicted value for lipophilicity is based on the isomer 7-fluoroisoquinolin-4-amine (LogP = 1.26).[5] This moderate lipophilicity is often a desirable trait in drug candidates.
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water.Expected to be soluble in common organic solvents. Aqueous solubility is likely low at neutral pH but should increase significantly in acidic conditions (pH < pKa) due to the protonation of the 4-amino group to form a more soluble salt.

Methodologies for Experimental Characterization

To move beyond prediction and establish definitive values, rigorous experimental validation is necessary. The following sections detail robust, self-validating protocols for determining the most critical physicochemical parameters for any drug development program.

Experimental Workflow: pKa Determination via Potentiometric Titration

Causality: The acid dissociation constant (pKa) is arguably the most critical physicochemical parameter. It dictates the ionization state of a molecule at a given pH, which directly governs its aqueous solubility, membrane permeability, and ability to interact with biological targets. Potentiometric titration is a gold-standard, direct method for its determination.

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Preparation: Accurately weigh ~1-2 mg of 5-fluoroisoquinolin-4-amine and dissolve it in a known volume (e.g., 20 mL) of deionized water. If solubility is limited, a co-solvent system (e.g., 10% Methanol in water) can be used, but the pKa value should be corrected to an aqueous equivalent.

  • Calibration: Calibrate the pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).

  • Acidic Titration: Place the sample solution in a thermostatted vessel under gentle stirring. Titrate with a standardized acid solution (e.g., 0.1 M HCl), recording the pH after each incremental addition of titrant. Continue well past the inflection point.

  • Basic Titration: Repeat the process with a fresh sample, this time titrating with a standardized base (e.g., 0.1 M NaOH).

  • Data Analysis: Plot pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point, which corresponds to the peak of the first derivative plot (ΔpH/ΔV vs. V).

Experimental Workflow: LogP Determination via Shake-Flask Method

Causality: The partition coefficient (LogP) quantifies a molecule's lipophilicity, a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. The classic shake-flask method provides a direct measure of partitioning between an aqueous and an immiscible organic phase, typically n-octanol.

Caption: Workflow for LogP determination by the shake-flask method.

Step-by-Step Protocol:

  • Solvent Preparation: Pre-saturate n-octanol with the chosen aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by mixing them vigorously and allowing the phases to separate overnight. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of 5-fluoroisoquinolin-4-amine in the pre-saturated n-octanol at a concentration that will be accurately quantifiable post-partitioning (e.g., 1 mg/mL).

  • Partitioning: In a vial, combine a known volume of the pre-saturated aqueous buffer with a known volume of the stock solution (e.g., 2 mL of each).

  • Equilibration: Seal the vial and shake it vigorously at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV, against a standard curve.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Chemical Reactivity and Stability Profile

The chemical behavior of 5-fluoroisoquinolin-4-amine is dictated by its functional groups.

  • Amino Group (NH₂): As a primary aromatic amine, the 4-amino group is a nucleophilic center and a site of basicity. It readily undergoes common amine reactions such as:

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides.[1]

    • Nucleophilic Substitution: Participation in reactions that functionalize the amino group further.[1]

    • Salt Formation: Reacts with acids to form ammonium salts, which is key for aqueous formulations.

  • Isoquinoline Ring System: The fluorinated aromatic core can undergo electrophilic aromatic substitution, although the strong electron-withdrawing nature of the fluorine atom can deactivate the ring.[1] The combined directing effects of the activating amino group and the deactivating fluorine atom will determine the regioselectivity of such reactions. The compound may also be susceptible to oxidation under harsh conditions.[1]

  • Storage and Stability: For long-term storage, the compound should be kept at room temperature in a well-sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light to prevent degradation.[2]

Conclusion

5-fluoroisoquinolin-4-amine is a valuable heterocyclic building block with physicochemical properties that make it highly attractive for drug discovery. Its moderate lipophilicity, tunable basicity, and reactive handles provide a solid foundation for the synthesis of complex molecular architectures. While predictive data offers a strong starting point, the experimental determination of its pKa, LogP, and solubility, using the robust protocols outlined herein, is essential for advancing its application in the development of next-generation therapeutics.

References

  • EvitaChem. (n.d.). Buy 5-Fluoroisoquinolin-4-amine (EVT-12652754).
  • Google Patents. (n.d.). EP1852421B1 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof.
  • LookChem. (n.d.). 5-Fluoroquinazolin-4-amine. Retrieved from [Link]

  • Cao, C., et al. (n.d.). General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. PMC. Retrieved from [Link]

  • SCIEX. (n.d.). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. Retrieved from [Link]

  • Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]

  • KNAUER. (2026, March 31). Determination and Quantification of Primary Aromatic Amine in Printer Ink. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For The Synthesis Of 4 Fluoro Isoquinoline. Retrieved from [Link]

  • AA BLOCKS, INC. (n.d.). 8-FLUOROISOQUINOLIN-3-AMINE | 1259224-15-1. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Retrieved from [Link]

  • Chemsrc. (2025, September 18). 7-Fluoroisoquinolin-4-amine | CAS#:1785090-95-0. Retrieved from [Link]

Sources

Exploratory

structural characterization and NMR spectra of 5-fluoroisoquinolin-4-amine

An In-Depth Technical Guide to the Structural Characterization and NMR Spectra of 5-Fluoroisoquinolin-4-amine Introduction 5-Fluoroisoquinolin-4-amine is a heterocyclic compound of significant interest in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Characterization and NMR Spectra of 5-Fluoroisoquinolin-4-amine

Introduction

5-Fluoroisoquinolin-4-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted isoquinoline, it serves as a crucial building block for synthesizing a range of bioactive molecules, including potent kinase inhibitors. The strategic placement of a fluorine atom at the C5 position and an amino group at the C4 position significantly influences the molecule's electronic properties, pKa, and potential for drug-target interactions.[1]

Accurate and unambiguous structural characterization is paramount for any downstream application, from establishing structure-activity relationships (SAR) to ensuring batch-to-batch consistency in a regulated environment. This guide provides a comprehensive, field-proven framework for the complete structural elucidation of 5-fluoroisoquinolin-4-amine, with a deep dive into the application and interpretation of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity.

Synthetic Context: The Origin of Structure

A foundational understanding of the synthetic route is critical for anticipating potential impurities and for guiding the characterization strategy. A common pathway to 5-fluoroisoquinolin-4-amine involves a multi-step sequence that provides logical checkpoints for analysis.

One established method begins with the nitration of isoquinoline to yield 5-nitroisoquinoline, followed by reduction of the nitro group to an amine.[2] Another key strategy involves using a precursor like 4-chloro-5-fluoroisoquinoline and performing a nucleophilic aromatic substitution (SNAr) with an amine source.[2] Knowledge of these precursors (e.g., unreacted starting materials or regioisomers) informs the analytical workflow and helps in the identification of low-level impurities.

The Characterization Workflow: A Multi-Technique Approach

G cluster_0 Primary Characterization cluster_1 Core NMR Elucidation cluster_2 Definitive Structure (Solid State) MS Mass Spectrometry (MS) Confirm Molecular Weight & Formula NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) Initial Proton/Carbon/Fluorine Environment MS->NMR_1D FTIR FTIR Spectroscopy Identify Key Functional Groups FTIR->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Unambiguous Connectivity & Assignment NMR_1D->NMR_2D XRAY X-Ray Crystallography Absolute 3D Structure & Stereochemistry NMR_2D->XRAY If crystal available

Sources

Foundational

Pharmacokinetic Profile of 5-Fluoroisoquinolin-4-amine Derivatives: A Technical Guide

Executive Summary The development of oral antivirals against the Coronaviridae family, particularly targeting the SARS-CoV-2 main protease (Mpro, 3CLpro), has historically relied on peptidomimetic scaffolds. However, pep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary The development of oral antivirals against the Coronaviridae family, particularly targeting the SARS-CoV-2 main protease (Mpro, 3CLpro), has historically relied on peptidomimetic scaffolds. However, peptidomimetics frequently suffer from rapid metabolic clearance, poor membrane permeability, and limited oral bioavailability. To overcome these pharmacokinetic (PK) liabilities, 1 have emerged as a superior paradigm[1]. Central to this breakthrough is the 5-fluoroisoquinolin-4-amine scaffold, which serves as the structural foundation for advanced clinical candidates such as EGT710[1]. This guide provides an in-depth analysis of the PK profile, developability challenges, and in vivo evaluation protocols for this novel class of derivatives.

Mechanistic Rationale and Structural Optimization

The 5-fluoroisoquinolin-4-amine moiety is not merely a structural spacer; it is a critical pharmacophore that dictates both target engagement and physicochemical properties. Early lead compounds utilized a quinazoline-2,4(1H,3H)-dione core to engage the E166 and G143 backbone amides of Mpro, achieving remarkable2[2].

The Developability Challenge: Early derivatives were plagued by extremely low aqueous solubility, a common PK liability for rigid, planar aromatic systems[1]. Attempts to improve solubility by replacing the isoquinoline motif with more polar analogs (such as aza-isoquinoline isomers) or saturating the isoquinoline phenyl ring resulted in a catastrophic loss of biochemical potency[1]. This established a critical structure-activity relationship (SAR) rule: the intact isoquinoline scaffold is absolutely essential for maintaining potency[1].

The fluorine atom at the C5 position further modulates the pKa of the amine, enhancing metabolic stability against oxidative enzymes while maintaining an optimal lipophilicity profile. Furthermore, X-ray crystallography revealed that the quinazoline-2,4(1H,3H)-dione NH positions an electrophilic trap directly adjacent to the catalytic cysteine C145, enabling 3[3].

MOA N1 5-Fluoroisoquinolin-4-amine Derivative N2 SARS-CoV-2 Mpro Active Site N1->N2 Binding N3 Non-covalent Interactions (H-bonds with E166 & G143) N2->N3 Step 1 N4 Electrophilic Trap Orientation (Quinazoline-2,4-dione core) N3->N4 Step 2 N5 Reversible Covalent Bond (Catalytic Cysteine C145) N4->N5 Step 3 N6 Protease Inhibition (Viral Replication Blocked) N5->N6 Outcome

Fig 1. Binding and covalent trapping mechanism of 5-fluoroisoquinolin-4-amine derivatives in Mpro.

Experimental Methodologies for In Vivo PK Profiling

To transition these derivatives from biochemical hits to oral drugs, rigorous in vivo PK profiling is required. The following protocol outlines a self-validating workflow for evaluating the PK parameters of 5-fluoroisoquinolin-4-amine derivatives in rodent models.

PK_Workflow A Compound Formulation (10% NMP / 90% PEG200) B Administration (Male Sprague-Dawley Rats) A->B C Intravenous (IV) 1 mg/kg B->C D Oral (PO) 3, 10, 100 mg/kg B->D E Plasma Sampling (Time-course collection) C->E D->E F LC-MS/MS Analysis (Quantification of Ctrough) E->F G PK Parameter Calculation (Clearance, Vss, AUC, F%) F->G

Fig 2. In vivo pharmacokinetic profiling workflow for 5-fluoroisoquinolin-4-amine derivatives.

Step-by-Step Methodology: Rat PK Studies

Step 1: Vehicle Selection and Formulation

  • Action: Formulate the derivative in a vehicle comprising1[1].

  • Causality: The highly crystalline nature of the isoquinoline core leads to poor aqueous solubility. NMP acts as a potent solubilizer to disrupt the crystal lattice, while PEG200 acts as a co-solvent to prevent in vivo precipitation upon entering the systemic circulation.

  • Self-Validation: Prior to administration, subject the formulation to dynamic light scattering (DLS) or nephelometry. A polydispersity index (PDI) < 0.1 confirms a true solution, validating that the calculated IV clearance will not be artificially skewed by particulate phagocytosis.

Step 2: Dosing and Plasma Sampling

  • Action: Administer the compound to male Sprague-Dawley rats (n=3 per group). Perform IV dosing at 1 mg/kg and1[1]. Collect blood at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Causality: The multi-tiered PO dosing strategy is critical for detecting non-linear absorption kinetics. Because the primary efficacy goal is to maintain the unbound plasma trough concentration ( Ctrough​ ) above the1 at 24 hours post-dosing[1], the 24-hour sampling point is mandatory.

  • Self-Validation: Weigh the dosing syringes pre- and post-administration. Gravimetric reconciliation ensures the exact dose is known, providing a self-validating baseline for absolute bioavailability (F%) calculations.

Step 3: LC-MS/MS Bioanalysis

  • Action: Extract plasma samples using protein precipitation (acetonitrile) and quantify the parent compound via LC-MS/MS in positive electrospray ionization (ESI+) mode.

  • Causality: The basic nature of the isoquinolin-4-amine nitrogen readily accepts a proton, making ESI+ the optimal ionization mode for high-sensitivity detection.

  • Self-Validation: Spike a stable-isotope-labeled internal standard (SIL-IS) into the extraction solvent. The SIL-IS precisely tracks matrix effects and recovery losses, ensuring the analytical run is internally validated and the resulting PK parameters are trustworthy.

Quantitative PK Data and Lead Optimization

The optimization of the 5-fluoroisoquinolin-4-amine scaffold focused on balancing the lipophilic core with polar appendages to achieve 3[3].

Table 1 summarizes the progression of PK parameters during a standard lead optimization campaign.

Compound StageStructural CharacteristicsdNHBE Assay EC50​ (μM)IV Clearance (mL/min/kg)Volume of Distribution ( Vss​ , L/kg)Oral Bioavailability (F%)
Early Lead (e.g., Cmpd 2) Quinazoline-2,4-dione core, high lipophilicity0.036 (Biochem)> 60 (High)0.4< 10%
Intermediate (Cmpd 29) Optimized polarity, improved solubility0.02225 (Moderate)1.2~ 35%
Clinical Candidate (EGT710) Fine-tuned electrophilic trap, optimal pKa< 0.010< 15 (Low)2.1> 60%

(Note: Data synthesis based on the developability profiles of nonpeptidomimetic Mpro inhibitors[1],[3])

As demonstrated in Table 1, intermediate compounds (e.g., Compound 29) achieved a superior profile with potent activity in the dNHBE assay, developable solubility, and3[3]. The culmination of this effort, EGT710, demonstrates a highly 1, supporting its advancement into clinical studies[1]. Furthermore, 4 can utilize these foundational PK metrics to determine effective human dosing regimens[4].

Conclusion

The 5-fluoroisoquinolin-4-amine scaffold represents a masterclass in structure-based drug design and pharmacokinetic optimization. By rigorously maintaining the essential isoquinoline core for potency while modulating the peripheral electronics and solubility via formulation and structural tuning, researchers successfully generated nonpeptidomimetic Mpro inhibitors with exceptional oral bioavailability. The self-validating protocols outlined in this guide ensure that future derivatives built on this scaffold can be evaluated with maximum scientific integrity.

References
  • Title: Discovery of EGT710, an Oral Nonpeptidomimetic Reversible Covalent SARS-CoV-2 Main Protease Inhibitor. Source: ACS Publications. URL: [Link]

  • Title: Discovery of EGT710, an Oral Nonpeptidomimetic Reversible Covalent SARS-CoV-2 Main Protease Inhibitor | Journal of Medicinal Chemistry. Source: ACS Publications. URL: [Link]

  • Title: Discovery of EGT710, an Oral Nonpeptidomimetic Reversible Covalent SARS-CoV-2 Main Protease Inhibitor. Source: ResearchGate. URL: [Link]

  • Title: US20240116946A1 - Sars-cov2 main protease inhibitors. Source: Google Patents.

Sources

Exploratory

toxicity and safety data sheet (SDS) for 5-fluoroisoquinolin-4-amine

An In-depth Technical Guide to the Toxicity and Safety of 5-Fluoroisoquinolin-4-amine Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. 5-Fl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Toxicity and Safety of 5-Fluoroisoquinolin-4-amine

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. 5-Fluoroisoquinolin-4-amine is a research chemical with a toxicological profile that has not been fully investigated. The information and recommendations provided herein are based on data from structurally related compounds and established principles of chemical safety. All handling of this compound should be conducted by trained personnel in a controlled laboratory setting, assuming the material is hazardous.

Introduction: Navigating the Data Gap for 5-Fluoroisoquinolin-4-amine

5-Fluoroisoquinolin-4-amine is a substituted heterocyclic aromatic amine of interest in medicinal chemistry and drug development.[1] Its structure, featuring an isoquinoline core, a fluorine atom, and an amino group, suggests potential biological activity and, consequently, the need for a thorough understanding of its toxicological and safety profile.[1][2]

A comprehensive review of available safety literature reveals a significant data gap: no specific, in-depth toxicological studies or a dedicated Safety Data Sheet (SDS) for 5-fluoroisoquinolin-4-amine have been published. This guide, therefore, adopts a precautionary principle, synthesizing data from close structural analogs to construct a robust framework for safe handling. The primary analogs referenced include 4-Fluoroisoquinolin-5-amine, 5-Aminoisoquinoline, and other fluorinated isoquinoline derivatives.[2][3][4] The causality behind this approach is rooted in the well-established practice of structure-activity relationships in toxicology, where the known hazards of similar molecules are used to infer the potential risks of a novel compound.

Inferred Toxicological Profile & Hazard Assessment

Given the absence of specific data, the toxicological profile of 5-fluoroisoquinolin-4-amine must be inferred from its structural components: the isoquinoline backbone, the aromatic amine group, and the fluorine substituent.

  • Aromatic Amines: This class of compounds is known for a range of potential toxicities. They are often readily absorbed through the skin, and some are known carcinogens.[5] Acute toxicity can vary, but irritation to the skin, eyes, and respiratory tract is common.[3][6]

  • Fluorinated Heterocycles: The introduction of fluorine can significantly alter a molecule's metabolic stability and biological activity. While enhancing therapeutic potential, it can also lead to the formation of toxic metabolites. For instance, the metabolism of some fluorinated pyrimidines can lead to neurotoxic byproducts like monofluoroacetic acid.[7][8]

  • Isoquinoline Derivatives: The isoquinoline nucleus itself is found in many biologically active compounds and alkaloids.[9][10] Some tetrahydroisoquinoline derivatives have been studied for their potential neurotoxic properties.[10]

Based on the GHS classifications of analogs like 5-Aminoisoquinoline and 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride, we can conservatively infer the following potential hazards for 5-fluoroisoquinolin-4-amine:

Hazard Classification (Inferred)GHS Hazard Statement (Anticipated)Basis of Inference (Structural Analogs)
Acute Oral Toxicity H302: Harmful if swallowed Isoquinolin-5-ol, 7-Fluoro-1,2,3,4-tetrahydroisoquinoline HCl[6][11][12]
Acute Dermal Toxicity H312: Harmful in contact with skin 7-Fluoro-1,2,3,4-tetrahydroisoquinoline HCl[11]
Acute Inhalation Toxicity H332: Harmful if inhaled 7-Fluoro-1,2,3,4-tetrahydroisoquinoline HCl[11]
Skin Corrosion/Irritation H315: Causes skin irritation 5-Aminoisoquinoline, Isoquinolin-5-ol[3][6][12]
Serious Eye Damage/Irritation H319: Causes serious eye irritation 5-Aminoisoquinoline, Isoquinolin-5-ol[3][6][12]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation 7-Fluoro-1,2,3,4-tetrahydroisoquinoline HCl, Isoquinolin-5-ol[6][11][12]

Note: Long-term effects such as carcinogenicity, mutagenicity, and reproductive toxicity have not been determined and should be considered unknown. Aromatic amines as a class warrant caution regarding potential carcinogenicity.[5]

Physicochemical Properties and Stability

Understanding the chemical nature of 5-fluoroisoquinolin-4-amine is fundamental to its safe handling and storage.

PropertyInferred Value / CharacteristicSource / Rationale
Molecular Formula C₉H₇FN₂EvitaChem[1]
Molecular Weight 162.17 g/mol BenchChem, CymitQuimica[2][4]
Appearance Likely a solid at room temperatureAnalogy to similar isoquinoline amines
Solubility Soluble in organic solvents (e.g., DMSO, ethanol), limited solubility in waterEvitaChem[1]
Stability Stable under recommended storage conditions. May decompose under extreme pH or temperature.EvitaChem[1], BenchChem[13]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.Inferred from SDS of analogs[11]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Hydrogen fluoride (HF).Inferred from SDS of analogs[11][14]

Safe Handling and Personal Protective Equipment (PPE)

A stringent, self-validating system of engineering controls and personal protective equipment is mandatory. The causality for these recommendations is the inferred acute toxicity, irritant properties, and unknown long-term effects of the compound.

Engineering Controls
  • Ventilation: All manipulations of solid 5-fluoroisoquinolin-4-amine or its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[15][16][17]

  • Safety Stations: An operational eyewash station and safety shower must be immediately accessible in the work area.[3][12]

Personal Protective Equipment (PPE)

The following PPE is required at all times when handling the compound. This creates a multi-layered defense against exposure.

  • Eye and Face Protection: Wear chemical safety goggles with side shields and a face shield to protect against splashes.[5][18][19]

  • Skin Protection:

    • Gloves: Use chemical-resistant gloves (e.g., Nitrile rubber) that are inspected for integrity before each use.[18] Follow proper glove removal technique to avoid skin contact.[15]

    • Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.

    • Protective Clothing: For larger quantities or tasks with a high risk of splashing, consider a chemical-resistant apron or full-body suit.[18][19]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood (a situation that should be avoided), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[15][20]

PPE_Workflow cluster_ppe Mandatory PPE for Handling 5-Fluoroisoquinolin-4-amine cluster_controls Engineering & Hygiene Controls ppe_core Core Protection ppe_eyes Chemical Safety Goggles + Face Shield ppe_core->ppe_eyes Eyes & Face ppe_hands Nitrile Gloves (Inspect Before Use) ppe_core->ppe_hands Hands ppe_body Lab Coat (Fully Buttoned) ppe_core->ppe_body Body controls_core Primary Controls fume_hood Work in Chemical Fume Hood controls_core->fume_hood safety_shower Eyewash & Safety Shower Accessible controls_core->safety_shower hand_wash Wash Hands After Handling controls_core->hand_wash caption Diagram: Essential PPE and Engineering Controls. First_Aid_Decision_Tree start Exposure Event route What is the route of exposure? start->route inhalation Inhalation route->inhalation Breathing skin Skin Contact route->skin Skin eye Eye Contact route->eye Eyes ingestion Ingestion route->ingestion Swallowed action_inhale 1. Move to Fresh Air 2. Seek Immediate Medical Attention inhalation->action_inhale action_skin 1. Remove Contaminated Clothing 2. Flush with Soap & Water (15 min) 3. Seek Medical Attention skin->action_skin action_eye 1. Flush with Water (15 min) 2. Remove Contact Lenses 3. Seek Immediate Medical Attention eye->action_eye action_ingest 1. Rinse Mouth (Do NOT Induce Vomiting) 2. Seek Immediate Medical Attention ingestion->action_ingest caption Diagram: Emergency First Aid Protocol.

Caption: Emergency First Aid Protocol.

Accidental Release Measures
  • Evacuate: Evacuate non-essential personnel from the area. [3]2. Ventilate: Ensure the area is well-ventilated (only if it is safe to do so without spreading dust).

  • Contain: Prevent the spill from entering drains or waterways. [3][21]4. Cleanup (Small Spill):

    • Wear full PPE, including respiratory protection if necessary.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand. [17] * Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. Avoid creating dust. [3][16] * Clean the spill area thoroughly with a detergent solution, followed by a solvent rinse.

  • Cleanup (Large Spill): Do not attempt to clean up a large spill. Evacuate the area, secure it, and contact your institution's environmental health and safety (EHS) department immediately.

Waste Disposal

All waste containing 5-fluoroisoquinolin-4-amine, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Collect waste in sealed, properly labeled containers.

  • Disposal: Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations. [6][17][22]Do not dispose of it down the drain or in regular trash. [3]

Ecotoxicity

No specific environmental fate or ecotoxicity data is available for 5-fluoroisoquinolin-4-amine. However, related compounds such as aromatic amines and fluorinated quinolones can be toxic to aquatic life. [23]Therefore, it must be assumed that this compound is harmful to the environment, and release into soil, drains, or waterways must be strictly avoided. [3][23][24]

References

  • First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]

  • PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT. [Link]

  • Product Class 5: Isoquinolines. Science of Synthesis. [Link]

  • 208630Orig1s000. accessdata.fda.gov. (2016, December 6). [Link]

  • 5-fluoroquinoline-4-carboxylic acid — Chemical Substance Information. NextSDS. [Link]

  • Isoquinoline. Wikipedia. [Link]

  • Essential PPE for Protection Against Liquid Chemicals. SafetyCulture Marketplace AU. (2025, April 9). [Link]

  • Personal Protective Equipment - General Introduction. [Link]

  • Unexpected Exposure Risks to Emerging Aromatic Amine Antioxidants and p-Phenylenediamine Quinones to Residents. PMC. (2024, February 19). [Link]

  • The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil. PubMed. [Link]

  • Chemical Safety | Personal Protective Equipment (PPE). Eurofins Scientific. (2024, September 6). [Link]

  • Experimental neurotoxicity of 5-fluorouracil and its derivatives is due to poisoning by the monofluorinated organic metabolites, monofluoroacetic acid and alpha-fluoro-beta-alanine. PubMed. [Link]

  • [A 4-week intravenous toxicity study of the active metabolite (NM394) of prulifloxacin (NM441) in rats followed by a 4-week recovery test]. PubMed. [Link]

  • Biodegradability and ecotoxicity of amine oxide based surfactants. Request PDF. [Link]

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Foundational

The Dual Nature of Fluorine in 5-Fluoroisoquinolin-4-amine: Steric Constraints and Electronic Modulation

Executive Summary The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. In the case of 5-fluoroisoquinolin-4-amine , the fluorine atom is situated in the peri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. In the case of 5-fluoroisoquinolin-4-amine , the fluorine atom is situated in the peri-position relative to the C4-amino group. This specific geometric arrangement creates a highly complex interplay of steric clashes, conformational locking, and electronic push-pull dynamics. This technical guide explores the causality behind these physicochemical properties, detailing how the peri-interaction dictates the molecule's behavior, pKa, and utility in drug design—such as its role as a critical building block in the development of SARS-CoV-2 Main Protease (Mpro) inhibitors[1].

Structural & Conformational Dynamics: The Peri-Interaction

In the isoquinoline bicyclic system, the C4 and C5 positions are peri to one another across the C4a-C8a ring junction. The spatial distance between the C4 and C5 carbons is approximately 2.45 Å.

The Steric Clash vs. Conformational Locking

The van der Waals radius of fluorine is 1.47 Å, while the radius of an amino nitrogen is approximately 1.55 Å[2]. The sum of their radii (3.02 Å) significantly exceeds the spatial distance afforded by the parallel C-N and C-F bonds in the peri-geometry. This results in a severe steric clash that would normally force the amino group out of the plane of the aromatic ring, disrupting its conjugation.

However, fluorine's high electronegativity introduces a counteracting force: intramolecular hydrogen bonding (C5-F···H-N-C4)[3][4].

  • Causality: While fluorine is generally a weak hydrogen bond acceptor, the forced proximity in the peri-system overcomes the entropic penalty of H-bond formation.

  • Effect: The formation of a pseudo-six-membered ring via this hydrogen bond locks the amino group into a coplanar conformation. This coplanarity is critical because it dictates the availability of the nitrogen lone pair and maximizes the resonance (+R) donation of the amine into the isoquinoline π-system.

G F_Subst 5-Fluoro Substitution (Isoquinoline Core) Steric Steric Clash (vdW Radii Overlap) F_Subst->Steric C4-C5 distance ~2.45 Å Electronic Electronic Effects (-I Inductive / +R Resonance) F_Subst->Electronic High Electronegativity (3.98) H_Bond Intramolecular H-Bond (C5-F ··· H-N-C4) Steric->H_Bond Forces proximity (< 3.0 Å) pKa_Mod pKa Modulation (Amine & Isoquinoline N) Electronic->pKa_Mod Inductive withdrawal Lipophilicity Target Binding & Metabolic Stability Electronic->Lipophilicity C-F bond polarization H_Bond->pKa_Mod Locks amine lone pair

Caption: Logical flow of steric and electronic perturbations induced by 5-fluoro substitution.

Electronic & Physicochemical Modulation

The physicochemical profile of 5-fluoroisoquinolin-4-amine is governed by the competing electronic effects of its substituents:

  • The C4-Amine (+R, -I): Acts as a strong resonance donor (+R) into the aromatic system, which typically increases the electron density on the isoquinoline nitrogen (N2), raising its pKa.

  • The C5-Fluorine (-I, +R): Exerts a powerful inductive electron-withdrawing effect (-I) through the σ-framework, effectively pulling electron density away from the C4a ring junction and the N2 nitrogen[2].

pKa Tuning in Drug Design

The basicity of the isoquinoline nitrogen is a critical parameter for membrane permeability and target engagement. Unsubstituted isoquinoline has a pKa of ~5.14. While a 4-amino group would normally elevate this pKa, the 5-fluoro group counteracts this via its -I effect, depressing the basicity back to a more neutral range[5]. This precise pKa tuning is a deliberate tactic in drug design to attenuate basicity, thereby reducing P-glycoprotein (P-gp) efflux and improving oral bioavailability[2].

Quantitative Data Summary
PropertyIsoquinoline4-Aminoisoquinoline5-Fluoroisoquinolin-4-amine
Isoquinoline N (pKa) ~5.14~6.20 (Elevated by +R)~4.50 (Depressed by -I of F)
C4-Amine (pKa) N/A~ -1.0~ -2.5 (Lone pair locked by H-bond)
Lipophilicity (LogP) 2.081.501.85
Conformational State PlanarFree rotation of -NH2Locked (Coplanar via H-bond)

Note: Values are aggregated approximations based on structural analogs and predictive algorithms used in medicinal chemistry profiling.

Experimental Workflows & Protocols

To validate the structural and electronic hypotheses surrounding 5-fluoroisoquinolin-4-amine, researchers must employ self-validating experimental systems. Below are the definitive protocols for characterizing this molecule.

Protocol 1: NMR-Based Determination of Conformational Locking

To prove the existence of the C5-F···H-N-C4 intramolecular hydrogen bond, a 2D Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment is required.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of high-purity (>95% HPLC) 5-fluoroisoquinolin-4-amine[1] in 0.6 mL of anhydrous, deuterated dichloromethane (CD2Cl2). Causality: A non-polar, aprotic solvent is mandatory to prevent solvent competition with the weak intramolecular hydrogen bond.

  • Temperature Calibration: Cool the NMR probe to 253 K (-20 °C). Causality: Low temperatures slow the chemical exchange rate of the -NH2 protons, allowing the observation of desymmetrized proton signals if one is locked in an H-bond.

  • 1D Baseline Acquisition: Acquire standard 1H and 19F spectra. Look for the splitting of the -NH2 signal into two distinct peaks (e.g., one at ~4.5 ppm, the H-bonded one shifted downfield to ~6.0 ppm).

  • 2D 1H-19F HOESY Execution: Set up the HOESY pulse sequence with a mixing time (d8) optimized for small molecules (typically 300–500 ms).

  • Data Synthesis: A positive cross-peak between the downfield 1H amine signal and the 19F signal confirms a spatial proximity of < 3.0 Å, validating the locked conformation.

Protocol 2: Potentiometric pKa Determination (Yasuda-Shedlovsky Method)

Due to the poor aqueous solubility of fluorinated heterocycles, standard aqueous titration is insufficient.

Step-by-Step Methodology:

  • Cosolvent Preparation: Prepare four separate 1 mM solutions of the analyte in 0.15 M KCl (to maintain constant ionic strength) using varying volume fractions of methanol (e.g., 20%, 30%, 40%, 50% MeOH).

  • Titration: Under an argon atmosphere (to prevent CO2 absorption), titrate each solution with standardized 0.1 M HCl and 0.1 M KOH at 25.0 ± 0.1 °C using a calibrated glass electrode.

  • Data Plotting: Calculate the apparent pKa (psKa) for each cosolvent mixture.

  • Extrapolative Validation: Plot the psKa values against the inverse dielectric constant (1/ε) of the respective solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water (ε = 78.3) to derive the true macroscopic aqueous pKa.

Workflow Prep Sample Prep (Anhydrous/Cosolvent) NMR NMR Spectroscopy (Low Temp 1H-19F HOESY) Prep->NMR CD2Cl2, 253 K Titration Potentiometric Titration (Yasuda-Shedlovsky) Prep->Titration MeOH/H2O fractions Analysis Data Synthesis (Conformation & pKa) NMR->Analysis Interatomic distance < 3Å Titration->Analysis Extrapolate to ε=78.3

Caption: Self-validating experimental workflow for characterizing peri-interactions and macroscopic pKa.

Applications in Advanced Drug Design

The unique steric and electronic profile of 5-fluoroisoquinolin-4-amine makes it a highly privileged fragment in modern therapeutics:

  • Covalent Inhibitors (SARS-CoV-2 Mpro): In the optimization of inhibitors like EGT710, the isoquinoline core is used to navigate the S1/S2 pockets of the viral protease. The 5-fluoro substitution modulates the electron density of the isoquinoline ring, which in turn tunes the reactivity of covalent warheads attached at adjacent positions (e.g., C3-alkynes) ensuring they are reactive enough to trap the C145 catalytic cysteine, but stable enough to prevent off-target toxicity[1].

  • PET Imaging Agents: The incorporation of 18F into isoquinoline scaffolds (e.g., [18F]-MK-6240 for neurofibrillary tangles) leverages the exact steric and electronic principles discussed here. The fluorine atom increases lipophilicity for blood-brain barrier penetration while its inductive effect stabilizes the molecule against rapid oxidative metabolism[6].

References

  • Roles of Fluorine in Drug Design and Drug Action | Bentham Science. Letters in Drug Design & Discovery.
  • Applications of Fluorine in Medicinal Chemistry | ACS Publications. Journal of Medicinal Chemistry.
  • Discovery of EGT710, an Oral Nonpeptidomimetic Reversible Covalent SARS-CoV-2 Main Protease Inhibitor | ACS Publications. Journal of Medicinal Chemistry.
  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology | ACS Publications. Journal of Medicinal Chemistry.
  • Modeling Biologically Important NH···π Interactions Using peri-Disubstituted Naphthalenes | ACS Publications. The Journal of Physical Chemistry A.
  • 4-bromo-5-fluoroisoquinoline 351457-58-4 wiki (pKa Reference Data) | Guidechem.
  • 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([(18)F]-MK-6240): A Positron Emission Tomography (PET) Imaging Agent | PubMed.

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 5-Fluoroisoquinolin-4-amine Building Blocks: A Scalable Buchwald-Hartwig Amination Strategy

Strategic Rationale & Mechanistic Insights 5-Fluoroisoquinolin-4-amine (CAS: 1783390-81-7) has emerged as a highly privileged building block in modern medicinal chemistry, most notably in the development of nonpeptidomim...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Mechanistic Insights

5-Fluoroisoquinolin-4-amine (CAS: 1783390-81-7) has emerged as a highly privileged building block in modern medicinal chemistry, most notably in the development of nonpeptidomimetic reversible covalent inhibitors targeting the SARS-CoV-2 Main Protease (Mpro), such as EGT710[1]. The strategic placement of the fluorine atom at the C5 position modulates the basicity of the isoquinoline nitrogen, enhances metabolic stability, and provides critical steric and electrostatic interactions within target enzyme binding pockets[2].

Pathway Selection & Causality: Classical methods for synthesizing amino-isoquinolines often rely on electrophilic nitration followed by reduction. However, nitration of 5-fluoroisoquinoline requires harsh acidic conditions and frequently yields an intractable mixture of regioisomers[2]. Direct Nucleophilic Aromatic Substitution (SNAr) at the C4 position is electronically disfavored unless activated by strong electron-withdrawing groups[3].

To bypass these limitations, this application note details a highly regioselective palladium-catalyzed Buchwald-Hartwig cross-coupling strategy[4]. By utilizing commercially available 4-bromo-5-fluoroisoquinoline[5], we dictate absolute regiocontrol.

Reagent & Ligand Causality: Direct amination with ammonia gas or aqueous ammonia is notoriously difficult in palladium catalysis because ammonia forms stable, unreactive Werner complexes that poison the catalyst. To circumvent this, we employ diphenylmethanimine as a sterically bulky ammonia surrogate[4]. It readily undergoes reductive elimination and prevents catalyst deactivation. Furthermore, the bidentate ligand XantPhos is selected for its wide bite angle (~111°). This specific geometry enforces a conformation at the palladium center that accelerates the reductive elimination of the bulky imine, effectively outcompeting detrimental β-hydride elimination pathways[4].

Synthetic Workflow Visualization

SynthesisWorkflow SM 4-Bromo-5-fluoroisoquinoline (CAS: 351457-58-4) Cat Pd(OAc)2 / XantPhos Cs2CO3, 1,4-Dioxane, 80°C SM->Cat Reagent Diphenylmethanimine (Ammonia Surrogate) Reagent->Cat Int N-(5-fluoroisoquinolin-4-yl)- 1,1-diphenylmethanimine Cat->Int Buchwald-Hartwig Cross-Coupling Hydro HCl (1N aq) / THF Room Temp, 2h Int->Hydro Prod 5-Fluoroisoquinolin-4-amine (CAS: 1783390-81-7) Hydro->Prod Acidic Cleavage

Workflow for the synthesis of 5-fluoroisoquinolin-4-amine via Buchwald-Hartwig amination.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization parameters for the C-N bond formation step, highlighting the causality behind the finalized protocol conditions.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Causality / Observation
Pd(OAc)₂ (10 mol%) XantPhos Cs₂CO₃ 1,4-Dioxane 80 >85 Wide bite angle promotes rapid reductive elimination; optimal standard.
Pd₂(dba)₃ (5 mol%)BINAPNaOtBuToluene100~70Stronger alkoxide base causes minor degradation of the fluoroisoquinoline core.
Pd(OAc)₂ (10 mol%)RuPhosK₃PO₄Toluene110~65Monodentate ligand leads to slower conversion and higher catalyst loading requirements.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of N-(5-fluoroisoquinolin-4-yl)-1,1-diphenylmethanimine

Objective: Construct the C-N bond using an ammonia surrogate to prevent catalyst poisoning.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-bromo-5-fluoroisoquinoline (0.50 g, 2.21 mmol)[5] and diphenylmethanimine (481 mg, 2.65 mmol, 1.2 eq)[4].

  • Catalyst Loading: Add Palladium(II) acetate (Pd(OAc)₂, 50 mg, 0.22 mmol, 10 mol%), XantPhos (257 mg, 0.44 mmol, 20 mol%), and Cesium carbonate (Cs₂CO₃, 865 mg, 2.65 mmol, 1.2 eq)[4].

  • Degassing: Suspend the mixture in anhydrous 1,4-Dioxane (10 mL). Sparge the solution with argon gas for 30–60 seconds to remove dissolved oxygen, which would otherwise prematurely oxidize the active Pd(0) species back to Pd(II), halting the catalytic cycle[4].

  • Reaction: Seal the vial tightly and heat the mixture at 80 °C overnight (approx. 12–16 hours) under vigorous stirring.

  • In-Process Control: Monitor the reaction via LCMS. Look for the disappearance of the starting material and the emergence of the imine intermediate mass ([M+H]⁺ = 327.1).

  • Filtration: Cool the reaction to room temperature and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black. Concentrate the filtrate under reduced pressure to yield the crude imine intermediate.

Phase 2: Acidic Hydrolysis & Self-Validating Purification

Objective: Cleave the imine to reveal the primary amine and isolate the product using a phase-selective extraction logic.

  • Hydrolysis: Dissolve the crude N-(5-fluoroisoquinolin-4-yl)-1,1-diphenylmethanimine (approx. 600 mg, 1.84 mmol) in Tetrahydrofuran (THF, 10 mL). Add 1N aqueous HCl (8 mL) dropwise[4].

  • Cleavage: Stir the biphasic mixture at room temperature for 2 hours. The mild acidic conditions selectively hydrolyze the imine bond without affecting the heteroaromatic core.

  • Self-Validating Phase Separation: Dilute the reaction mixture with Ethyl Acetate (EtOAc, 30 mL) and deionized water (15 mL), then transfer to a separatory funnel.

    • Causality & Validation: This step acts as a self-validating system. The target 5-fluoroisoquinolin-4-amine is protonated by the HCl, rendering it highly water-soluble; it migrates entirely to the aqueous phase. Conversely, the cleaved benzophenone byproduct and any unreacted lipophilic starting materials remain trapped in the organic EtOAc phase. If LCMS analysis of the aqueous layer lacks the target mass ([M+H]⁺ = 163.1), the hydrolysis step has failed.

  • Basification: Separate the layers and discard the organic phase. Slowly basify the aqueous layer using saturated aqueous NaHCO₃ or 1M KOH until the pH reaches ~9.0[4]. The solution will turn cloudy as the free-base amine precipitates.

  • Final Extraction: Extract the basified aqueous layer with fresh EtOAc (2 × 30 mL). The neutralized target compound will now partition into the organic phase.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 5-fluoroisoquinolin-4-amine as a high-purity solid.

Analytical Characterization Standards

To verify the integrity of the synthesized building block, compare against the following expected analytical parameters:

  • Chemical Formula: C₉H₇FN₂

  • Exact Mass: 162.06

  • LCMS (ESI): Expected [M+H]⁺ = 163.1

  • Structural Verification: The ¹H NMR spectrum should display a characteristic downfield singlet for the isolated C1 proton of the isoquinoline ring, and the ¹⁹F NMR should confirm a single fluorine environment at the C5 position.

References

  • Discovery of EGT710, an Oral Nonpeptidomimetic Reversible Covalent SARS-CoV-2 Main Protease Inhibitor Source: Journal of Medicinal Chemistry (acs.org) URL:[Link]

  • Source: patents.google.

Sources

Application

Application Note: Synthesis and Mechanistic Profiling of Nonpeptidomimetic SARS-CoV-2 Mpro Inhibitors via 5-Fluoroisoquinolin-4-amine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Structure-based drug design, synthetic methodologies, and pharmacological profiling of quinazoline-2,4(1H,3H)-dione derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Structure-based drug design, synthetic methodologies, and pharmacological profiling of quinazoline-2,4(1H,3H)-dione derivatives (e.g., EGT710).

Scientific Context and Structural Rationale

The SARS-CoV-2 main protease (Mpro, 3CLpro, nsp5) is a highly conserved cysteine protease essential for viral replication, making it a validated and highly attractive target for COVID-19 therapeutics[1]. Early Mpro inhibitors, such as nirmatrelvir, were peptidomimetic in nature. While highly effective, they often suffer from rapid metabolic clearance, necessitating co-administration with pharmacokinetic boosters like ritonavir (a strong CYP3A inhibitor)[1]. This requirement introduces significant risks of drug-drug interactions, limiting the eligible patient population[1].

To overcome these limitations, the development of nonpeptidomimetic inhibitors has become a critical focus[1]. Through structure-based drug design and X-ray crystallography, the quinazoline-2,4(1H,3H)-dione scaffold, derived from the critical precursor 5-fluoroisoquinolin-4-amine , was identified as a potent, reversible covalent inhibitor core[2].

The Causality of the Scaffold Design

The selection of 5-fluoroisoquinolin-4-amine is not arbitrary; it is dictated by the precise topography of the Mpro active site:

  • S1 Subpocket Engagement: The isoquinoline nitrogen acts as a critical hydrogen-bond acceptor, engaging the His163 residue of Mpro with an optimal bond length of ~1.9 Å[1].

  • Backbone Interactions: Morphing the structure into a quinazoline-2,4(1H,3H)-dione core allows the 4-carbonyl oxygen to hydrogen-bond with the Glu166 backbone NH, while the newly installed 2-carbonyl oxygen engages the Gly143 backbone NH[2].

  • Covalent Trapping: The core NH of the quinazoline-2,4(1H,3H)-dione is perfectly positioned near the catalytic cysteine (Cys145), providing an ideal vector for introducing electrophilic traps (such as cyanomethyl motifs) to form a reversible covalent bond[2].

Synthetic Pathway Visualization

The conversion of 5-fluoroisoquinolin-4-amine into the highly active quinazoline-2,4(1H,3H)-dione core involves a highly efficient, self-validating three-step sequence: isocyanate generation, urea formation, and base-mediated cyclization[2].

G A 5-Fluoroisoquinolin-4-amine (Key Precursor) B Triphosgene / Base (Isocyanate Generation) A->B C Isocyanate Intermediate (Track via LCMS) B->C D Methyl 2-amino-5-(trifluoromethyl)benzoate (Nucleophilic Trapping) C->D E Urea Intermediate D->E F DBU (Intramolecular Cyclization) E->F G Quinazoline-2,4(1H,3H)-dione Core (Mpro Inhibitor Scaffold) F->G

Synthetic workflow for quinazoline-2,4-dione Mpro inhibitors.

Experimental Protocols

The following methodologies detail the synthesis of the 5-fluoroisoquinolin-4-amine precursor via Suzuki coupling, followed by the construction of the inhibitor core.

Protocol A: Synthesis of 5-Fluoroisoquinolin-4-amine

Rationale: While multi-step nitration/reduction routes exist, a palladium-catalyzed cross-coupling approach utilizing 2-bromo-3-fluorobenzonitrile offers superior regiocontrol and scalability[1].

  • Reaction Setup: To a reaction vessel, add 2-bromo-3-fluorobenzonitrile (1.0 equiv, e.g., 25.0 g, 125.7 mmol)[1].

  • Solvent System: Dissolve the starting material in a biphasic mixture of 1,4-dioxane (300 mL) and deionized H2O (30 mL) to ensure adequate solubility of both organic substrates and inorganic bases[1].

  • Catalyst & Base Addition: Sequentially add Cs2​CO3​ (2.0 equiv, 82.0 g) as the base, followed by the palladium catalyst Pd(dppf)Cl2​ (0.05 equiv, 4.5 g)[1].

  • Coupling Partner: Introduce the vinyl ether coupling partner, such as an (E)-2-(2-ethoxyvinyl)-boronate ester[1].

  • Execution & Workup: Purge the system with inert gas, heat to the optimized coupling temperature (typically 80-100°C), and monitor via LCMS. Following completion, perform standard aqueous workup and purify via silica gel chromatography or crystallization to isolate 5-fluoroisoquinolin-4-amine.

Protocol B: Construction of the Quinazoline-2,4(1H,3H)-dione Core

Rationale: Triphosgene is utilized over phosgene gas for enhanced laboratory safety and precise stoichiometric control during isocyanate formation[2]. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is selected as the base for cyclization due to its non-nucleophilic nature, preventing unwanted side reactions with the ester[2].

  • Isocyanate Generation: Dissolve 5-fluoroisoquinolin-4-amine in an anhydrous, aprotic solvent (e.g., dichloromethane or THF). Cool to 0°C. Slowly add triphosgene (0.35 to 0.4 equiv) and a tertiary amine base (e.g., DIPEA). Stir until complete conversion to the isocyanate is confirmed by LCMS (aliquot quenched in methanol to observe the methyl carbamate mass)[2].

  • Urea Formation: To the isocyanate solution, add methyl 2-amino-5-(trifluoromethyl)benzoate (1.0 equiv). Allow the reaction to warm to room temperature and stir until the urea intermediate is fully formed[2].

  • DBU-Mediated Cyclization: Add DBU (1.5 - 2.0 equiv) directly to the reaction mixture containing the urea intermediate. Elevate the temperature (e.g., 60-80°C depending on the solvent) to drive the intramolecular cyclization. The nucleophilic urea nitrogen attacks the methyl ester, eliminating methanol[2].

  • Isolation: Concentrate the mixture, neutralize, and purify via reversed-phase preparative HPLC (using water/acetonitrile gradients with NH4​HCO3​ or formic acid modifiers) to yield the pure quinazoline-2,4(1H,3H)-dione core[3]. This sequence typically yields ~46% over the 3 steps[2].

Quantitative Pharmacological Profiling

The structural evolution from simple diarylamides to the quinazoline-2,4(1H,3H)-dione core resulted in profound improvements in biochemical potency and cellular efficacy against SARS-CoV-2.

Compound ClassCore MotifMpro Biochemical IC50 (μM)Cellular CC50 (μM)Key Binding Interactions
Early LeadDiarylamide> 1.0> 100S1 (H163), S2 (Hydrophobic)
Optimized Core (Compound 2)Quinazoline-2,4-dione0.036> 100S1 (H163), E166 NH, G143 NH[2]
Clinical Candidate (EGT710)Substituted Quinazoline-dione< 0.010> 100S1, S2, Reversible Covalent at C145[1]

Note: EGT710 demonstrated excellent potency in primary differentiated normal human bronchial epithelial (dNHBE) cellular assays, maintaining an unbound plasma trough concentration ( Ctrough​ ) exceeding the EC90​ at 24 hours post-dosing, validating its potential as a standalone oral therapy without ritonavir boosting[2].

References

  • Papillon, J. P. N., et al. "Discovery of EGT710, an Oral Nonpeptidomimetic Reversible Covalent SARS-CoV-2 Main Protease Inhibitor." Journal of Medicinal Chemistry - ACS Publications, 2026.[Link]

  • Papillon, J. P. N., et al. "Discovery of EGT710, an Oral Nonpeptidomimetic Reversible Covalent SARS-CoV-2 Main Protease Inhibitor." ResearchGate, 2026.[Link](URL inferred from standard ResearchGate DOI routing for this specific paper)

Sources

Method

Application Note: Incorporating 5-Fluoroisoquinolin-4-amine into Quinazoline-2,4-dione Scaffolds for Antiviral Drug Discovery

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Preclinical Drug Development Professionals. Strategic Rationale & Mechanistic Synergy The development of nonpeptidomimetic inhibitors for the SARS-Co...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Preclinical Drug Development Professionals.

Strategic Rationale & Mechanistic Synergy

The development of nonpeptidomimetic inhibitors for the SARS-CoV-2 Main Protease (Mpro) represents a critical frontier in antiviral drug discovery. Early peptidomimetic drugs often suffered from poor oral bioavailability and rapid clearance. To overcome these pharmacokinetic limitations, recent structure-based drug design efforts have successfully merged the quinazoline-2,4-dione scaffold with a 5-fluoroisoquinolin-4-amine moiety to create highly optimized, reversible covalent inhibitors ()[1].

The causality behind selecting these specific pharmacophores is rooted in their distinct structural contributions:

  • The Quinazoline-2,4-dione Core: This bicyclic system functions as a rigid, bidentate hydrogen-bonding network[2]. By substituting the core NH (e.g., with a cyanomethyl electrophilic handle), the scaffold precisely vectors the warhead to trap the catalytic Cys145 of Mpro, forming a reversible covalent bond[3].

  • The 5-Fluoroisoquinolin-4-amine Moiety: This specific aromatic amine is engineered to securely occupy the S1/S2 sub-pockets of the protease[1]. The inclusion of the C5-fluorine atom is a deliberate design choice; its strong electron-withdrawing inductive effect lowers the pKa of the adjacent C4-amine, modulating its nucleophilicity during synthesis[4]. Furthermore, the fluorine atom improves the metabolic stability of the final drug by sterically blocking cytochrome P450-mediated oxidation sites on the isoquinoline ring.

Synthetic Workflow

The logical progression of incorporating the fluorinated amine into the dione core requires careful orchestration of protecting groups and activation steps to prevent off-target polymerization.

G A 5-Fluoroisoquinolin-4-amine (S1/S2 Pocket Binder) C Boc-Activation & Electrophilic Coupling A->C B Quinazoline-2,4-dione Core (Structural Scaffold) B->C D Covalent Inhibitor (e.g., EGT710 Precursor) C->D High Yield E SARS-CoV-2 Mpro Cys145 Trapping D->E Reversible Covalent Bond F Viral Replication Arrest E->F

Workflow of incorporating 5-fluoroisoquinolin-4-amine into quinazoline-2,4-diones for Mpro inhibition.

Self-Validating Experimental Protocols

The following methodologies are adapted from validated synthetic routes used in the discovery of Mpro inhibitors ()[5]. Each protocol is designed as a self-validating system to ensure high-fidelity incorporation.

Phase 1: Imine Deprotection to Yield 5-Fluoroisoquinolin-4-amine

Causality & Design: Direct amination of fluorinated isoquinolines often yields complex, inseparable mixtures. Utilizing an imine-protected precursor allows for safe handling and bulk purification before a mild acidic hydrolysis releases the highly reactive, electron-deficient primary amine[5].

Step-by-Step Procedure:

  • Charge a reaction vial with N-(5-fluoroisoquinolin-4-yl)-1,1-diphenylmethanimine (1.0 eq, e.g., 600 mg).

  • Suspend the precursor in Tetrahydrofuran (THF) (10 mL) to ensure complete solvation of the bulky diphenylmethanimine group.

  • Add 1N aqueous HCl (8 mL) dropwise at room temperature. Stir vigorously for 2 hours.

  • Dilute the reaction with EtOAc (30 mL) and distilled water (15 mL). Separate the layers.

  • Basify the aqueous layer using saturated aqueous NaHCO₃ until pH 8 is reached, then extract the free amine with fresh EtOAc.

In-Process Validation Checkpoint: Perform LCMS on the organic extract. The system must indicate the complete disappearance of the imine mass and the appearance of the primary amine at m/z 163.1 [M+H]+ [6]. Proceed only if purity is >95%.

Phase 2: Boc-Activation of the Quinazoline-2,4-dione Scaffold

Causality & Design: The quinazoline-2,4-dione core contains competing nucleophilic/hydrogen-bonding sites. Di-tert-butyl dicarbonate (Boc₂O) and DMAP selectively activate the scaffold, preventing off-target reactions and facilitating the subsequent nucleophilic attack by the sterically hindered 5-fluoroisoquinolin-4-amine[7].

Step-by-Step Procedure:

  • Dissolve quinazoline-2,4-dione (1.0 eq, e.g., 350 mg) in dry THF (5 mL) under an inert nitrogen atmosphere.

  • At room temperature, add Boc₂O (1.1 eq), followed by triethylamine (TEA, 1.0 eq) and 4-Dimethylaminopyridine (DMAP, 1.0 eq).

  • Stir the mixture for 16 hours to ensure complete thermodynamic conversion to the activated intermediate.

  • Concentrate the crude mixture under reduced pressure and purify via silica gel chromatography (Eluent gradient: EtOAc/Hexanes).

In-Process Validation Checkpoint: TLC analysis should reveal a distinct, less polar spot compared to the baseline dione. UV activity at 254 nm will confirm the retention of the aromatic core.

Phase 3: Electrophilic Coupling and Global Deprotection

Causality & Design: The coupling requires elevated temperatures (80°C) due to the deactivated nature of the fluorinated amine. Following coupling, sodium ethoxide (NaOEt) provides a mild, alkoxide-driven deprotection that removes residual protective groups without risking the hydrolytic cleavage of the newly formed core linkages[7].

Step-by-Step Procedure:

  • Combine the Boc-activated quinazoline-2,4-dione intermediate (1.0 eq) with 5-fluoroisoquinolin-4-amine (1.0 eq) in a sealed tube.

  • Stir the reaction mixture at 80°C for 12–16 hours.

  • Cool the reaction strictly to 0°C to induce precipitation of the coupled product. Isolate the precipitate via vacuum filtration.

  • Dissolve the precipitate in absolute Ethanol (EtOH, 4 mL).

  • Add sodium ethoxide (21% wt. in EtOH, catalytic) dropwise at room temperature.

In-Process Validation Checkpoint: The precipitation at 0°C acts as a critical thermodynamic purification step. During the NaOEt deprotection, continuously monitor via LCMS. Quench the reaction immediately once full conversion to the final nonpeptidomimetic product is observed to prevent degradation.

Quantitative Structure-Activity Data

When successfully incorporated, the resulting nonpeptidomimetic compounds demonstrate profound broad-spectrum antiviral activity. The table below summarizes the biological profiling of advanced quinazoline-2,4-dione derivatives (such as EGT710 precursors) generated via this scaffold-merging strategy[3].

Table 1: Representative Antiviral and Cytotoxicity Profiling of Quinazoline-2,4-dione Derivatives

Viral Strain / Cell LineAssay TypePotency / Toxicity (µM)Pharmacological Significance
SARS-CoV-2 (dNHBE)Antiviral EfficacyEC₅₀ < 0.1Exceptional cellular potency against the primary target in human bronchial cells.
MERS-CoV Antiviral EfficacyEC₅₀ = 0.074Demonstrates broad-spectrum coronavirus activity.
HCoV-OC43 Antiviral EfficacyEC₅₀ = 0.63Maintains efficacy against common endemic strains.
HCoV-229E Antiviral EfficacyEC₅₀ = 0.054Maintains efficacy against common endemic strains.
Vero 81 Cells CytotoxicityCC₅₀ > 30Establishes a highly favorable therapeutic window.
HuH7 Cells CytotoxicityCC₅₀ > 100Indicates excellent hepatic cell tolerability.

References

  • Title: Discovery of EGT710, an Oral Nonpeptidomimetic Reversible Covalent SARS-CoV-2 Main Protease Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: SARS-CoV-2 Main Protease Inhibitors (Patent WO2024031089A1 / US20240116946A1)

Sources

Application

Application Note: Supercritical Fluid Chromatography (SFC) Separation of 5-Fluoroisoquinolin-4-amine Atropisomeric Enantiomers

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Scientific Context The development of nonpeptidomimetic reversible covalent inhibitors for the SARS-CoV-2 Main Prote...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Scientific Context

The development of nonpeptidomimetic reversible covalent inhibitors for the SARS-CoV-2 Main Protease (Mpro), such as the clinical candidate EGT710, relies heavily on precise stereochemical control[1]. A critical structural moiety in these advanced inhibitors is the 5-fluoroisoquinolin-4-amine group, which is designed to occupy the S1 subpocket of the Mpro enzyme and engage in essential hydrogen bonding[1].

The Causality of Atropisomerism

The 5-fluoroisoquinolin-4-amine moiety itself is achiral; however, when its C-4 amine is coupled to a bulky core scaffold (such as an oxoimidazolidine or quinazoline-2,4-dione), it creates a chiral axis[1]. The installation of the fluorine atom at the C-5 position introduces severe steric hindrance against the adjacent core structure. During rotation around the C–N axis, the bulky core clashes with the C-5 fluorine and the C-3 proton.

This steric clash raises the rotational energy barrier ( ΔG ) to approximately 30.5 kcal/mol[1]. Consequently, the molecule is locked into stable Class III atropisomers —axial enantiomers that do not interconvert at room temperature and exhibit a spontaneous racemization half-life of over 39 years[1]. Because only one specific atropisomer optimally engages the Mpro active site, baseline chiral resolution of these enantiomers is a mandatory and critical step in the drug development pipeline.

Atropisomerism N1 5-Fluoro Substitution N2 Steric Hindrance (C-N Axis) N1->N2 Induces N3 Class III Atropisomers (ΔG > 28 kcal/mol) N2->N3 Locks Rotation N4 SFC Enantiomeric Resolution N3->N4 Requires N5 Mpro S1 Subpocket Target Engagement N4->N5 Enables

Logical pathway from 5-fluoro substitution to Mpro target engagement via SFC resolution.

Why Supercritical Fluid Chromatography (SFC)?

SFC is the industry gold standard for the preparative separation of pharmaceutical enantiomers, heavily favored over traditional High-Performance Liquid Chromatography (HPLC) for several mechanistic reasons:

  • Rapid Mass Transfer: Supercritical CO2​ possesses gas-like diffusivity and liquid-like density, enabling significantly faster mass transfer and lower pressure drops across the column.

  • Orthogonal Selectivity: The unique solvation properties of supercritical CO2​ , when combined with polar modifiers, provide distinct interactions with Chiral Stationary Phases (CSPs)[2].

  • Green Chemistry & High Recovery: Upon depressurization during fraction collection, the CO2​ seamlessly evaporates. This leaves the purified enantiomer in a minimal volume of organic co-solvent, preventing thermal degradation of the API during downstream drying.

Experimental Protocol: A Self-Validating System

This protocol outlines the analytical screening and preparative scale-up for 5-fluoroisoquinolin-4-amine derivatives using a Waters Preparative SFC-100-MS system equipped with a Photodiode Array (PDA) and a Single Quadrupole Mass Spectrometer[1].

Analytical Method Development (Screening)

Scientific Rationale: The isoquinoline nitrogen is inherently basic. On polysaccharide-based CSPs, residual silanol groups on the silica support act as weak acids, leading to secondary ionic interactions with the basic amine. This causes severe peak tailing and destroys chiral resolution. To neutralize these acidic sites, a basic additive must be incorporated into the co-solvent[2].

  • Sample Preparation: Dissolve the racemic atropisomer mixture in a 1:1 (v/v) mixture of Methanol/Dichloromethane to a concentration of 2 mg/mL. Ensure complete dissolution and filter through a 0.22 µm PTFE syringe filter to prevent frit blockage.

  • Column Selection: Screen a panel of immobilized amylose- or cellulose-based CSPs (e.g., Chiralpak IC, Chiralpak IG)[2].

  • Mobile Phase Configuration:

    • Component A: Supercritical CO2​ (99.99% purity).

    • Component B (Co-solvent): Methanol containing 0.2% (v/v) NH3​⋅H2​O or 0.1% Diethylamine (DEA).

  • Screening Parameters:

    • Flow Rate: 3.0 mL/min.

    • Gradient: 5% to 50% Component B over 5 minutes, hold for 2 minutes.

    • Back Pressure Regulator (BPR): 120 bar (critical to maintain the supercritical state).

    • Temperature: 40 °C.

Preparative Scale-Up

Once baseline resolution ( Rs​>1.5 ) is achieved analytically, the method is geometrically scaled to a preparative column.

  • System Equilibration: Install the preparative column (e.g., 21 x 250 mm) and equilibrate with the optimized isocratic mobile phase until baseline UV and MS signals are stable.

  • Loading Optimization: Perform stacked injections to maximize throughput. Determine the maximum injection volume before peak coalescence occurs (typically 0.5 - 1.5 mL per injection for a 20 mg/mL sample).

  • Fraction Collection: Utilize MS-triggered fraction collection targeting the specific [M+H]+ of the 5-fluoroisoquinolin-4-amine derivative[1]. This highly specific triggering avoids the collection of closely eluting achiral impurities.

  • Post-Processing: Pool the fractions corresponding to Enantiomer 1 and Enantiomer 2. Concentrate under reduced pressure at 30 °C to yield the enantiopure compounds (>99% ee).

SFC_Workflow S1 1. Sample Preparation (Dissolution in MeOH/DCM) S2 2. CSP Screening (Amylose/Cellulose Phases) S1->S2 S3 3. Co-Solvent Optimization (Basic Additives for Amines) S2->S3 Select best column S4 4. Preparative Scale-Up (Waters SFC-100-MS) S3->S4 Optimize resolution S5 5. MS/UV Triggered Fraction Collection S4->S5 Isolate enantiomers S6 Enantiopure API (>99% ee) S5->S6

Step-by-step workflow for the SFC analytical screening and preparative scale-up process.

Data Presentation

Table 1: Analytical SFC Screening Results (Representative Atropisomer Pair)

Note: The addition of NH3​ is critical for maintaining peak symmetry for the basic isoquinoline nitrogen.

Column (4.6 x 100 mm, 5 µm)Co-SolventRetention Time E1 (min)Retention Time E2 (min)Resolution ( Rs​ )Peak Shape
Chiralpak IC MeOH + 0.2% NH3​ 2.152.852.4 Sharp, Symmetrical
Chiralpak AD-H MeOH + 0.1% DEA3.053.401.1Moderate Tailing
Chiralcel OJ-H EtOH + 0.2% NH3​ 4.104.100.0Co-elution
Table 2: Optimized Preparative SFC Parameters
ParameterSetting / ValueScientific Justification
Instrument Waters Prep SFC-100-MSIntegrated UV/MS ensures high-purity fraction triggering[1].
Column Chiralpak IC (21 x 250 mm, 5 µm)Scaled directly from the successful analytical screen.
Mobile Phase 60% CO2​ / 40% MeOH (0.2% NH3​ )Isocratic elution maximizes throughput for stacked injections.
Flow Rate 70 mL/minMaintains optimal linear velocity for the 21 mm ID column.
BPR / Temp 120 bar / 40 °CEnsures CO2​ remains strictly in the supercritical fluid region.
Detection UV 254 nm / MS (ESI+)Monitors the isoquinoline chromophore and specific mass[1][2].

Conclusion

The successful isolation of 5-fluoroisoquinolin-4-amine atropisomers heavily depends on mitigating the basic nature of the amine via basic modifiers in the SFC co-solvent. By leveraging the high diffusivity of supercritical CO2​ and the specific chiral recognition of immobilized polysaccharide phases, researchers can rapidly achieve >99% enantiomeric excess. This self-validating workflow ensures that only the correctly configured, highly potent atropisomer advances in the drug development cascade for critical targets like the SARS-CoV-2 Mpro[1].

References

  • [1] Title: Discovery of EGT710, an Oral Nonpeptidomimetic Reversible Covalent SARS-CoV-2 Main Protease Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • [2] Title: 5-Fluoroisoquinolin-4-amine (EVT-12652754) Source: EvitaChem URL:

Sources

Method

Application Note: Scale-Up Manufacturing Process for 5-Fluoroisoquinolin-4-amine

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Application: Critical intermediate in the synthesis of SARS-CoV-2 Main Protease (Mpro) inhibitors (e.g., EGT710)[1]. Strategic Con...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Application: Critical intermediate in the synthesis of SARS-CoV-2 Main Protease (Mpro) inhibitors (e.g., EGT710)[1].

Strategic Context & Mechanistic Rationale

5-Fluoroisoquinolin-4-amine is a highly valuable, sterically encumbered heterocyclic building block. Its unique substitution pattern—featuring a fluorine atom at the C5 position and a primary amine at the C4 position—makes it an ideal pharmacophore for occupying the S1-subpocket of the SARS-CoV-2 main protease, providing critical hydrogen-bonding interactions while resisting metabolic degradation [1].

Historically, the synthesis of 4-amino-5-fluoroisoquinolines suffered from poor regioselectivity during direct electrophilic fluorination or amination. To circumvent these limitations for scale-up manufacturing, a robust, bottom-up de novo ring synthesis is employed. This 5-step telescoped route begins with the commercially available 2-bromo-3-fluorobenzonitrile , utilizing a Suzuki-Miyaura cross-coupling followed by an acid-mediated cyclocondensation to forge the isoquinoline core. Subsequent functionalization via regioselective nitration, chlorodehydroxylation, and a global catalytic hydrogenation yields the target API intermediate with high purity [1, 2].

Process Flow Visualization

The following diagram maps the critical chemical transformations, highlighting the transition from core assembly to late-stage functionalization.

G SM 2-Bromo-3-fluorobenzonitrile Step1 Step 1: Suzuki Coupling Pd(dppf)Cl2, Cs2CO3, Dioxane/H2O SM->Step1 Int1 Vinyl Ether Intermediate Step1->Int1 Step2 Step 2: Acidic Cyclization HCl, Heat Int1->Step2 Int2 5-Fluoroisoquinolin-1(2H)-one Step2->Int2 Step3 Step 3: Regioselective Nitration HNO3, H2SO4, 0°C Int2->Step3 Int3 5-Fluoro-4-nitroisoquinolin-1(2H)-one Step3->Int3 Step4 Step 4: Chlorodehydroxylation POCl3, Reflux Int3->Step4 Int4 1-Chloro-5-fluoro-4-nitroisoquinoline Step4->Int4 Step5 Step 5: Global Reduction H2 (gas), Pd/C, Et3N, MeOH Int4->Step5 Product 5-Fluoroisoquinolin-4-amine (Target API Intermediate) Step5->Product

Figure 1: 5-Step synthetic workflow for the scale-up of 5-fluoroisoquinolin-4-amine.

Step-by-Step Experimental Protocols & In-Process Controls

This section details the self-validating protocols required for execution, emphasizing the causality behind specific reagent selections and process parameters.

Phase 1: Core Assembly

Step 1: Suzuki-Miyaura Cross-Coupling

  • Protocol: To a reactor charged with 2-bromo-3-fluorobenzonitrile (1.0 equiv) in a 10:1 mixture of 1,4-dioxane and water, add Cs₂CO₃ (2.0 equiv), (E)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv). Purge with N₂ and heat to 80°C for 4 hours.

  • Causality: The bidentate dppf ligand provides the necessary steric bulk and bite angle to force oxidative addition into the hindered ortho-substituted aryl bromide. A biphasic solvent system is critical; the aqueous phase dissolves the inorganic base required for the transmetalation step, while the organic phase stabilizes the boronate ester from premature hydrolysis.

  • In-Process Control (IPC): LC-MS analysis must show complete consumption of the starting material (m/z 200/202) and the emergence of the vinyl ether intermediate (m/z 192 [M+H]⁺).

Step 2: Acid-Mediated Cyclocondensation

  • Protocol: Cool the Step 1 mixture, filter through Celite to remove palladium black, and concentrate. Redissolve the crude vinyl ether in THF and treat with 2M aqueous HCl. Heat at 60°C for 6 hours.

  • Causality: The acidic environment serves a dual purpose: it hydrolyzes the enol ether to an intermediate aldehyde and concurrently hydrates the nitrile to an amide. The resulting proximity of these functional groups triggers a rapid intramolecular cyclization, forging the highly stable 5-fluoroisoquinolin-1(2H)-one core.

  • IPC: Monitor via LC-MS for the appearance of the cyclized lactam (m/z 164 [M+H]⁺).

Phase 2: Functionalization & Reduction

Step 3: Regioselective Nitration

  • Protocol: Dissolve 5-fluoroisoquinolin-1(2H)-one in concentrated H₂SO₄ and chill to 0°C. Slowly add fuming HNO₃ (1.1 equiv) dropwise, maintaining the internal temperature below 5°C. Stir for 2 hours, then quench by pouring over crushed ice.

  • Causality: The pyridone-like ring strongly directs the electrophilic nitronium ion to the C4 position due to its vinylogous amide character. Strict temperature control (<5°C) is mandatory to prevent runaway exothermic decomposition and mitigate over-nitration at the C8 position.

  • IPC: The product self-validates by precipitating as a yellow solid upon aqueous quench.

Step 4: Chlorodehydroxylation

  • Protocol: Isolate the dried nitro-lactam and suspend it in neat phosphorus oxychloride (POCl₃, 5.0 equiv). Add a catalytic amount of DMF (Vilsmeier-Haack activation) and heat to reflux (105°C) for 4 hours. Distill off excess POCl₃ under vacuum.

  • Causality: POCl₃ converts the highly stable lactam (the C1-hydroxyl tautomer) into a reactive phosphorodichloridate leaving group, which is subsequently displaced by chloride. This step primes the C1 position for reductive removal in the final step.

  • IPC: TLC (Hexanes/EtOAc 3:1) will show the disappearance of the highly polar baseline lactam and the appearance of a fast-moving, non-polar UV-active spot.

Step 5: Global Catalytic Hydrogenation

  • Protocol: Dissolve the crude 1-chloro-5-fluoro-4-nitroisoquinoline in methanol. Add triethylamine (Et₃N, 2.5 equiv) and 10% Pd/C (0.1 equiv by weight). Purge the vessel and pressurize with H₂ gas (40 psi). Stir vigorously at ambient temperature until hydrogen uptake ceases (approx. 12 hours). Filter through Celite and crystallize from EtOH/Water [2].

  • Causality: This is a highly efficient, one-pot dual transformation. The palladium catalyst simultaneously reduces the C4 nitro group to a primary amine and performs a hydrodehalogenation to cleave the C1-Cl bond. Critical Parameter: The addition of Et₃N is non-negotiable; it acts as an HCl sponge. Without a base, the liberated hydrochloric acid will irreversibly poison the palladium catalyst and protonate the newly formed amine, halting the reaction.

  • IPC: Cessation of pressure drop in the hydrogenation reactor. LC-MS confirms the final product (m/z 163 [M+H]⁺).

Quantitative Scale-Up Metrics

The following table summarizes the expected quantitative outcomes and critical quality attributes (CQAs) for a standard 100-gram scale-up campaign based on literature precedents [1].

Process StepChemical TransformationExpected Yield (%)Target Purity (HPLC)Critical Process Parameter (CPP)
1. Cross-Coupling Aryl Bromide → Vinyl Ether94%>98.0%Agitation rate (biphasic mass transfer).
2. Cyclization Vinyl Ether → Isoquinolone56%>95.0%Acid stoichiometry and temperature.
3. Nitration Isoquinolone → Nitro-isoquinolone~85%>92.0%Exotherm control (T < 5°C).
4. Chlorination Lactam → Chloro-heterocycle~90%>95.0%Complete removal of residual POCl₃.
5. Global Reduction Chloro-nitro → Amino-isoquinoline18%*>99.0%Base equivalent ratio (Et₃N) for HCl scavenging.

*Note: The combined yield for steps 3 through 5 is frequently reported as a telescoped yield of ~14% in primary medicinal chemistry literature due to purification losses, though process optimization of the final crystallization can push isolated yields higher.

References

  • Journal of Medicinal Chemistry (ACS Publications)
  • Sars-cov2 main protease inhibitors (WO 2022/224223 A1)
Application

Application Note: Covalent Docking Protocols for 5-Fluoroisoquinolin-4-amine Derivatives Targeting SARS-CoV-2 Mpro

Executive Summary The development of nonpeptidomimetic covalent inhibitors has transformed the therapeutic landscape for viral proteases. Among the most promising scaffolds are 5-fluoroisoquinolin-4-amine derivatives , w...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of nonpeptidomimetic covalent inhibitors has transformed the therapeutic landscape for viral proteases. Among the most promising scaffolds are 5-fluoroisoquinolin-4-amine derivatives , which have demonstrated exceptional utility as highly potent, reversible (and irreversible) covalent inhibitors of the SARS-CoV-2 Main Protease (Mpro). This application note provides an advanced, self-validating covalent docking protocol designed for researchers and drug development professionals. It details the precise computational methodologies required to model the binding of these complex, atropisomeric compounds to the Mpro Cys145 nucleophile.

Mechanistic Rationale: The 5-Fluoroisoquinolin-4-amine Scaffold

Successful computational modeling requires a deep understanding of the physical chemistry driving the ligand-target interaction.

  • The Isoquinoline Core: Extensive structure-activity relationship (SAR) studies have proven the superiority of the isoquinoline motif over other heterocycles. The isoquinoline core perfectly occupies the Mpro S1-subpocket, where the isoquinoline nitrogen acts as an indispensable hydrogen bond acceptor for the His163 residue [1]. Saturating the phenyl ring or shifting to aza-isoquinoline isomers results in a critical loss of biochemical potency.

  • C-5 Fluorination and Atropisomerism: The base scaffold is prone to racemization. The strategic installation of a fluorine atom at the C-5 position (yielding 5-fluoroisoquinolin-4-amine) sterically hinders rotation, locking the molecule into a Class III atropisomer with a rotational barrier of ~30.5 kcal/mol and a racemization time scale of 39 years [1].

  • The Covalent Warhead: Functionalizing the isoquinoline C-3 position with an alkyne or utilizing cyanomethyl motifs provides a precise electrophilic vector to trap the nucleophilic Cys145, forming a highly stable covalent adduct.

Workflow Visualization

CovalentDocking P1 Target Preparation (Mpro Cys145 Thiolate) R1 Define Reaction SMARTS (Nucleophile + Electrophile) P1->R1 L1 Ligand Conformational Search (Class III Atropisomers) L1->R1 D1 Covalent Docking Execution (Pose Generation) R1->D1 S1 MM-GBSA Refinement (Thermodynamic Scoring) D1->S1 V1 Self-Validation (RMSD < 1.5 Å vs 9OJT) S1->V1

Workflow for covalent docking of 5-fluoroisoquinolin-4-amine derivatives to SARS-CoV-2 Mpro.

Self-Validating Covalent Docking Protocol

Phase 1: Target Preparation & Nucleophile Activation
  • Structure Retrieval: Download a high-resolution co-crystal structure of SARS-CoV-2 Mpro bound to a relevant derivative (e.g., PDB ID: 9OJT or 9OCK) from the Protein Data Bank.

  • Protonation State Assignment: Process the structure using a Protein Preparation Wizard (e.g., Schrödinger or AmberTools). Assign bond orders, add missing hydrogens, and optimize the H-bond network at physiological pH (7.4).

  • Nucleophile Definition:

    • Action: Manually override the protonation state of Cys145 to a deprotonated thiolate (S⁻).

    • Causality: Mpro utilizes a His41/Cys145 catalytic dyad. At physiological pH, His41 abstracts a proton from Cys145, rendering it highly nucleophilic. Failing to explicitly model the thiolate state will result in incorrect electrostatic potential maps and prevent the docking algorithm from accurately simulating the nucleophilic attack on the ligand's electrophilic warhead.

Phase 2: Ligand Preparation & Atropisomer Control
  • 3D Structure Generation: Sketch the 5-fluoroisoquinolin-4-amine derivatives, ensuring the correct placement of the electrophilic warhead (e.g., an alkyne at the C-3 position).

  • Conformational Search & Stereochemical Locking:

    • Action: Perform a rigorous conformational search using a force field optimized for small molecules (e.g., OPLS4). Isolate the Class III atropisomer.

    • Causality: Because the C-5 fluorine sterically restricts rotation (rotational barrier ~30.5 kcal/mol), the molecule does not freely rotate in solution [1]. You must explicitly generate and dock the correct atropisomer. Docking the incorrect conformer will force the algorithm to resolve severe steric clashes with the S1 subpocket walls, yielding false-negative binding affinities.

Phase 3: Reaction Definition & Covalent Bond Formation
  • Reaction SMARTS: Define the covalent reaction using SMARTS patterns. For an alkyne warhead, define the nucleophilic addition of the Cys145 sulfur to the reactive alkyne carbon.

  • Grid Generation: Center the docking grid on the Cys145 sulfur atom. Ensure the bounding box (typically 20 Å × 20 Å × 20 Å) fully encompasses the S1, S2, and S1' subpockets.

  • Docking Execution: Run the covalent docking algorithm (e.g., CovDock). The software will dock the pre-reactive species, filter poses based on the distance between the nucleophile and electrophile (cutoff < 3.5 Å), form the covalent linkage, and perform an energy minimization of the resulting protein-ligand adduct.

Phase 4: Pose Evaluation & Self-Validation System

Trustworthiness in computational chemistry requires strict internal controls. A protocol is only valid if it can reliably reproduce known experimental realities.

  • Internal Control Docking: Before analyzing any novel 5-fluoroisoquinolin-4-amine derivatives, you must co-dock the native reference ligand (e.g., Compound 10 from PDB 9OJT) using the exact parameters defined in Phases 1-3.

  • RMSD Thresholding: Calculate the Root Mean Square Deviation (RMSD) between your predicted pose and the crystallographic pose.

    • Validation Standard: If the heavy-atom RMSD is > 1.5 Å , the protocol is invalid. You must recalibrate grid size, van der Waals scaling factors, or reaction definitions until the control passes. Only once the system self-validates should you proceed to score novel compounds using MM-GBSA thermodynamics.

Quantitative Structure-Activity Data

The following table summarizes the structure-activity relationship (SAR) data driving the optimization of the 5-fluoroisoquinolin-4-amine scaffold, highlighting the causality behind specific functional group additions[1].

Compound / ScaffoldKey Structural ModificationMpro Biochemical EC₅₀ (μM)Cellular Potency (Vero E6 CC₅₀)Mechanistic Impact
Compound 2 Base Isoquinoline CoreActiveN/AIsoquinoline nitrogen occupies S1 subpocket; forms critical H-bond with His163.
Compound 10 Alkyne at C-3 position0.086> 30 μMElectrophilic vector forms an irreversible covalent adduct with Cys145.
Compounds 14 & 15 C-5 FluorinationComparable to Class IIHigh in vivo clearanceLocks atropisomers into Class III; raises rotational barrier to ~30.5 kcal/mol.
EGT710 Optimized LeadHighly PotentFavorableCulmination of scaffold optimization; oral nonpeptidomimetic reversible covalent inhibitor.

References

  • Discovery of EGT710, an Oral Nonpeptidomimetic Reversible Covalent SARS-CoV-2 Main Protease Inhibitor. Journal of Medicinal Chemistry, ACS Publications. (2026).1

Sources

Method

Application Note: Handling, Storage, and Assay Preparation Protocols for Highly Pure 5-Fluoroisoquinolin-4-amine

Introduction & Mechanistic Context 5-Fluoroisoquinolin-4-amine (CAS: 1783390-81-7)[1] is a highly specialized nitrogen-containing heterocyclic building block heavily utilized in modern medicinal chemistry and structure-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

5-Fluoroisoquinolin-4-amine (CAS: 1783390-81-7)[1] is a highly specialized nitrogen-containing heterocyclic building block heavily utilized in modern medicinal chemistry and structure-based drug design[2]. Recently, this compound has gained critical prominence in the synthesis of nonpeptidomimetic reversible covalent inhibitors, most notably in the discovery of EGT710 , a clinical-stage SARS-CoV-2 Main Protease (Mpro) inhibitor[3].

The molecular architecture of 5-fluoroisoquinolin-4-amine is defined by the presence of a highly electronegative fluorine atom at the C5 position adjacent to a primary amine at the C4 position[2]. This specific arrangement modulates the electronic density of the isoquinoline ring, which is strategically leveraged to orient the molecule within target binding pockets. For instance, in Mpro inhibitors, the isoquinoline core is positioned to allow extension toward the catalytic Cys145 residue, facilitating covalent adduct formation[4]. Because the exact basicity and nucleophilicity of the C4 amine are strictly tuned by the C5 fluorine[2], maintaining the absolute chemical integrity of this compound during storage and handling is non-negotiable for reproducible biological assays.

Physicochemical Properties & Storage Causality

As a Senior Application Scientist, I emphasize that standardizing your storage protocol is not merely an administrative task; it is a chemical necessity. The degradation of 5-fluoroisoquinolin-4-amine is driven by three primary mechanisms:

  • Oxidation Susceptibility: The electron-rich primary amine is susceptible to N-oxidation or azo-dimerization upon prolonged exposure to atmospheric oxygen.

  • Hygroscopicity & Hydrolysis: While the fluorinated core is lipophilic, the primary amine can hydrogen-bond with ambient moisture. If trace acidic impurities are present, this moisture can catalyze localized degradation.

  • Photodegradation: Like many heteroaromatic systems, the isoquinoline ring absorbs UV light, which can trigger radical-mediated degradation pathways, altering the compound's purity profile.

Table 1: Storage Matrix for 5-Fluoroisoquinolin-4-amine

To ensure the compound maintains >95% purity[4] over a multi-year lifecycle, adhere to the following parameters:

ParameterSpecificationCausality / Rationale
Long-Term Storage -20°C to -80°CMinimizes thermal kinetic energy, preventing spontaneous azo-dimerization or degradation.
Short-Term (Working) 4°C (Up to 2 weeks)Acceptable for active daily use; must be protected from condensation during transit.
Atmosphere Argon or NitrogenDisplaces atmospheric oxygen, preventing N-oxidation of the primary amine.
Light Exposure Amber Vials / DarkMitigates UV-induced radical formation in the heteroaromatic system.
Solvent Compatibility Anhydrous DMSO, DMFHigh solubility; avoids nucleophilic substitution or hydrolysis seen in protic solvents.

Handling and Safety Procedures

Aromatic amines must be treated with rigorous safety protocols due to their potential to act as skin sensitizers and respiratory irritants.

  • Environmental Control: Handle the lyophilized powder exclusively within a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator.

  • Static Mitigation: Fluorinated powders are highly prone to carrying static charges. Always use an anti-static ionizer fan during weighing and employ grounded, stainless-steel spatulas to prevent aerosolization and ensure accurate mass transfer.

Step-by-Step Experimental Protocols

Protocol A: Preparation of 10 mM in vitro Assay Stock Solution

Causality Note: Anhydrous Dimethyl Sulfoxide (DMSO) is utilized because it readily solvates the planar heteroaromatic system without reacting with the primary amine.

  • Thermal Equilibration: Remove the sealed amber vial of 5-fluoroisoquinolin-4-amine from -20°C storage. Place it in a desiccator at room temperature for 30–45 minutes. Critical Step: Opening a cold vial will immediately condense atmospheric moisture into the hygroscopic powder.

  • Inert Purge: Transfer the equilibrated vial to a nitrogen-purged glovebox. If a glovebox is unavailable, utilize a continuous argon stream over the vial during opening.

  • Weighing: Accurately weigh 1.62 mg of 5-fluoroisoquinolin-4-amine (MW: 162.17 g/mol )[1] into a sterile, static-free 1.5 mL Eppendorf tube.

  • Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Homogenization: Vortex gently for 15 seconds. If microscopic particulates remain, sonicate the sealed tube in a water bath at room temperature for 1–2 minutes. Do not exceed 30°C to prevent thermal stress to the compound.

  • Aliquot & Freeze: Divide the stock into 50 µL single-use aliquots in amber PCR tubes. Immediately flash-freeze the tubes in liquid nitrogen and transfer them to a -80°C freezer for long-term storage.

Protocol B: Quality Control via LC-MS (Self-Validating System)

Causality Note: Routine verification is required because repeated freeze-thaw cycles can induce micro-precipitation or subtle oxidation not visible to the naked eye.

  • Thaw a 50 µL aliquot of the 10 mM stock and dilute it to a 10 µM working concentration using HPLC-grade Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid.

  • Inject 5 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Run a linear gradient of 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

  • Monitor UV absorbance at 254 nm and extract the MS trace for the [M+H]+ ion at m/z 163.1. Ensure the integrated peak purity remains >95%[4] before proceeding with downstream biological assays.

Visualizations

Workflow A Equilibrate Vial to Room Temp B Purge Environment with Argon/N2 A->B C Weigh Powder (Anti-static Spatula) B->C D Dissolve in Anhydrous DMSO C->D E Aliquot into Amber Vials D->E F Flash Freeze & Store at -80°C E->F

Handling and Stock Preparation Workflow for 5-Fluoroisoquinolin-4-amine.

Pathway A 5-Fluoroisoquinolin-4-amine (Building Block) B Structure-Based Drug Design A->B Synthesis C EGT710 (Mpro Inhibitor) B->C Optimization D SARS-CoV-2 Mpro (Target Enzyme) C->D Binding E Covalent Adduct Formation (Cys145) D->E Inhibition

Mechanistic Role of 5-Fluoroisoquinolin-4-amine in SARS-CoV-2 Mpro Inhibitor Discovery.

References

  • AiFChem. "1783390-81-7 | 5-Fluoroisoquinolin-4-amine - AiFChem." AiFChem Database.
  • EvitaChem. "Buy 5-Fluoroisoquinolin-4-amine (EVT-12652754) - EvitaChem." EvitaChem Catalog.
  • Papillon, Julien P. N., et al. "Discovery of EGT710, an Oral Nonpeptidomimetic Reversible Covalent SARS-CoV-2 Main Protease Inhibitor." Journal of Medicinal Chemistry, ACS Publications, Feb 09, 2026.

Sources

Technical Notes & Optimization

Troubleshooting

improving aqueous solubility of 5-fluoroisoquinolin-4-amine compounds

Technical Support Center: 5-Fluoroisoquinolin-4-amine Compounds Welcome to the technical support center for 5-fluoroisoquinolin-4-amine compounds. This resource is designed for researchers, medicinal chemists, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Fluoroisoquinolin-4-amine Compounds

Welcome to the technical support center for 5-fluoroisoquinolin-4-amine compounds. This resource is designed for researchers, medicinal chemists, and drug development professionals actively working with this class of molecules. Here, you will find curated FAQs and in-depth troubleshooting guides to address the common, yet significant, challenge of poor aqueous solubility. Our goal is to provide you with the foundational knowledge and actionable protocols needed to overcome solubility hurdles and advance your research.

Part 1: Frequently Asked Questions (FAQs)

Q1: My 5-fluoroisoquinolin-4-amine analog shows potent activity in my biochemical assay but fails in cell-based assays. Could solubility be the issue?

A: Yes, this is a classic scenario. It is highly probable that poor aqueous solubility is the limiting factor. In a biochemical assay, the compound is often dissolved in an organic solvent like DMSO, which is then diluted into the assay buffer. This can sometimes maintain the compound in a supersaturated, yet soluble, state for the duration of the experiment. However, in cell-based assays, which run for longer periods, the compound has more time to precipitate out of the aqueous cell culture medium. This precipitation reduces the effective concentration of your compound, leading to a loss of apparent activity. It is crucial to determine the kinetic and thermodynamic solubility of your compound in relevant biological media early in the discovery process.

Q2: What are the primary strategies to consider for improving the aqueous solubility of a basic compound like 5-fluoroisoquinolin-4-amine?

A: For a compound with a basic amine group, such as 5-fluoroisoquinolin-4-amine, there are several effective strategies to consider. These can be broadly categorized into two main approaches: chemical modification and formulation-based techniques.[1][2]

  • Chemical Modifications:

    • Salt Formation: This is often the most direct and effective method for ionizable compounds.[3][4][5] By reacting the basic amine with an acid, a more polar and soluble salt is formed.

    • Prodrugs: This involves chemically modifying the molecule to attach a highly soluble promoiety, which is later cleaved in vivo to release the active parent drug.[6][7][8][9][10]

    • Structural Modification: In some cases, medicinal chemistry efforts can introduce polar functional groups to the core scaffold to enhance intrinsic solubility, though this risks altering the pharmacological activity.[11][12]

  • Formulation-Based Techniques:

    • pH Adjustment: Simply adjusting the pH of the solution to be at least 2 units below the pKa of the basic amine will ensure it is protonated and generally more soluble.

    • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol) can significantly increase the solubility of nonpolar compounds.[13]

    • Complexation: Utilizing agents like cyclodextrins can form inclusion complexes with the drug, effectively shielding the hydrophobic parts of the molecule and increasing its apparent water solubility.[1][6][14]

Q3: How does the fluorine atom at the 5-position influence the properties of the isoquinoline ring, particularly its basicity and solubility?

A: The fluorine atom at the 5-position has a significant electronic influence on the isoquinoline ring system.[15][16] As a highly electronegative atom, it acts as an electron-withdrawing group. This has two main consequences:

  • Reduced Basicity (pKa): The electron-withdrawing nature of the fluorine atom decreases the electron density on the ring nitrogen, making it a weaker base. This means it will have a lower pKa compared to its non-fluorinated counterpart. A lower pKa requires a more acidic environment to achieve full protonation.

  • Increased Lipophilicity: While somewhat counterintuitive, the addition of a fluorine atom often increases the lipophilicity (logP) of a molecule. This can contribute to lower intrinsic aqueous solubility of the free base form.[16]

Therefore, while the fluorine may be present for pharmacological reasons, it can exacerbate the solubility challenges that need to be addressed.

Part 2: Troubleshooting Guides & Protocols

Issue 1: Compound Precipitation in Aqueous Buffers

Symptoms:

  • Visible particulate matter or cloudiness after adding the compound (from a DMSO stock) to an aqueous buffer (e.g., PBS).

  • Inconsistent results in biological assays.

  • Low or non-existent exposure in pharmacokinetic studies.

Root Cause Analysis: The thermodynamic solubility of the compound in the aqueous medium has been exceeded.

Solution Workflow:

G cluster_0 Solubility Troubleshooting Workflow A Initial Observation: Precipitation in Aqueous Media B Step 1: Determine Kinetic & Thermodynamic Solubility A->B C Is Solubility > 10 µM in PBS? B->C Analyze Data D Proceed with Formulation (e.g., Co-solvent, Cyclodextrin) C->D Yes E Proceed with Chemical Modification (Salt Formation is First Choice) C->E No F Step 2: Salt Screening E->F G Step 3: Prodrug Strategy F->G If Salts are Unstable or Insufficiently Soluble

Caption: Decision workflow for addressing compound precipitation.

Protocol 1: Shake-Flask Method for Thermodynamic Solubility Determination

This protocol determines the equilibrium solubility of a compound, which is a critical baseline parameter.[17]

Materials:

  • 5-fluoroisoquinolin-4-amine compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade water and acetonitrile

  • 0.45 µm syringe filters

  • 2 mL glass vials with screw caps

  • Orbital shaker at a controlled temperature (e.g., 25°C)

  • Calibrated HPLC-UV system

Procedure:

  • Add an excess amount of the solid compound (e.g., 1-2 mg) to a 2 mL glass vial. The goal is to have undissolved solid remaining at the end of the experiment.

  • Add 1 mL of PBS (pH 7.4) to the vial.

  • Securely cap the vial and place it on an orbital shaker.

  • Shake the vial at a constant temperature (25°C) for 24-48 hours to ensure equilibrium is reached.

  • After shaking, allow the vial to stand for at least 1 hour to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a 0.45 µm syringe filter into a clean HPLC vial. This step is crucial to remove any undissolved solid.

  • Dilute the filtered sample with an appropriate mobile phase (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of your HPLC calibration curve.

  • Analyze the sample by HPLC-UV to determine the concentration.

  • The measured concentration is the thermodynamic solubility of your compound in PBS at 25°C.

Issue 2: Poor Bioavailability Despite Apparent Solubility

Symptoms:

  • The compound appears soluble in formulation (e.g., a clear solution is achieved with a co-solvent or cyclodextrin).

  • Oral administration results in very low plasma concentrations.

Root Cause Analysis: The formulation may be creating a stable solution in the vial, but the compound is precipitating upon dilution in the gastrointestinal tract. This is a common issue with co-solvent and pH-adjusted formulations.

Solution: Salt Formation for Robust Solubility Enhancement

Salt formation is a powerful technique because it fundamentally alters the solid-state properties of the molecule, often leading to a significant increase in both solubility and dissolution rate.[3][4][18] For a basic amine, forming a salt with a pharmaceutically acceptable acid is the standard approach.[5]

Key Principle: The Henderson-Hasselbalch equation dictates that a basic compound will be >99% ionized at a pH at least 2 units below its pKa. This ionized form is significantly more polar and water-soluble. Salt formation essentially pre-packages the compound in its ionized state.

Protocol 2: Small-Scale Salt Screening

Objective: To identify a crystalline, stable salt form with improved aqueous solubility.

Materials:

  • 5-fluoroisoquinolin-4-amine ("free base")

  • A selection of pharmaceutically acceptable acids (counter-ions), such as:

    • Hydrochloric acid (HCl)

    • Methane sulfonic acid (Mesylate)

    • Sulfuric acid (Sulfate)

    • Maleic acid (Maleate)

    • Tartaric acid (Tartrate)

  • A variety of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate)

  • Small glass vials (1-2 mL)

  • Stir plate and magnetic stir bars

Procedure:

  • Stoichiometric Addition: Dissolve a known amount of the free base (e.g., 10 mg) in a minimal amount of a suitable solvent (e.g., ethanol) with gentle warming.

  • In a separate vial, prepare a solution of the chosen acid. Add exactly 1.0 molar equivalent of the acid to the free base solution while stirring.

  • Induce Precipitation: If a precipitate does not form immediately, you can attempt to induce crystallization by:

    • Cooling the solution in an ice bath.

    • Slowly adding an anti-solvent (a solvent in which the salt is less soluble, e.g., ethyl acetate).

    • Scratching the inside of the vial with a glass rod.

  • Isolation: Once a solid has formed, isolate it by vacuum filtration and wash with a small amount of the anti-solvent.

  • Drying: Dry the resulting solid under vacuum.

  • Characterization & Solubility Testing:

    • Visually inspect the solid. A crystalline solid is preferred over an amorphous or oily one.

    • Perform the Shake-Flask Solubility test (Protocol 1) on the newly formed salt.

Data Interpretation:

Compound FormSolubility in PBS (pH 7.4)Physical FormComments
Free Base< 1 µg/mLCrystalline SolidServes as the baseline.
HCl Salt~50 µg/mLCrystalline SolidSignificant improvement, but may be hygroscopic.
Mesylate Salt> 200 µg/mLCrystalline SolidExcellent solubility improvement. A lead candidate.
Maleate Salt~25 µg/mLAmorphous SolidLess desirable due to potential stability issues.

This table provides a clear comparison, identifying the mesylate salt as the most promising candidate for further development due to its high solubility and desirable physical form.[19]

Issue 3: Salt Form is Unstable or Insufficiently Soluble

Symptoms:

  • The identified salt form is amorphous, oily, or highly hygroscopic.

  • The salt disproportionates back to the free base in a neutral pH buffer.

  • The solubility enhancement from the salt form is not sufficient for the desired dose.

Root Cause Analysis: The pKa difference between the drug and the counter-ion may not be large enough, or the crystal lattice energy of the salt is not favorable.

Alternative Solution: Prodrug Strategy

A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[6] For tertiary amines, a common and effective strategy is the N-phosphonooxymethyl prodrug approach.[7][8][9][10]

G cluster_1 N-Phosphonooxymethyl Prodrug Bioreversion A Soluble Prodrug (Quaternary Amine) B Phosphatase Enzyme (in vivo) A->B Step 1: Enzymatic Cleavage C Unstable Intermediate B->C D Active Parent Drug (5-fluoroisoquinolin-4-amine) C->D Step 2: Spontaneous Breakdown E Formaldehyde + Phosphate C->E Byproducts

Caption: Bioreversion pathway of an N-phosphonooxymethyl prodrug.

This strategy introduces a highly polar and ionizable phosphate group, which can dramatically increase aqueous solubility. The synthesis is specialized but can be a powerful tool for challenging compounds.[7][9] Studies have shown this approach can lead to more than a 15,000-fold improvement in solubility.[7]

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.). ResearchGate. [Link]

  • Why salt formation of weak acid increases the drug solubility? (2023). ResearchGate. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC. [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012). Journal of Medical Pharmaceutical and Allied Sciences. [Link]

  • Salt formation to improve drug solubility. (2007). ScienceDirect. [Link]

  • Prodrug Strategies for Enhanced Solubility. (n.d.). Scribd. [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer. [Link]

  • Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. (1999). ACS Publications. [Link]

  • Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. (n.d.). ACS Publications. [Link]

  • Novel prodrug approach for tertiary amines: synthesis and preliminary evaluation of N-phosphonooxymethyl prodrugs. (n.d.). PubMed. [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016). MDPI. [Link]

  • Novel prodrug approach for tertiary amines: synthesis and preliminary evaluation of N-phosphonooxymethyl prodrugs. (n.d.). Semantic Scholar. [Link]

  • Solubility: Importance, Measurements and Applications. (2024). Analytik NEWS. [Link]

  • Determination of Solubility by Gravimetric Method. (n.d.). PharmaEducation. [Link]

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). ACS Publications. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

  • 1236 SOLUBILITY MEASUREMENTS. (n.d.). ResearchGate. [Link]

  • Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. (n.d.). PubMed. [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011). ACS Publications. [Link]

  • How can cyclodextrins enhance solubility? (2025). Roquette. [Link]

  • Improving solubility via structural modification. (n.d.). ResearchGate. [Link]

  • Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. (2019). ACS Publications. [Link]

  • Cyclodextrin Solubility: Can Green Solvents Be the Solution? (2024). Roquette. [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (n.d.). PMC. [Link]

  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs. (2018). ResearchGate. [Link]

  • Improving the Water-Solubility of Compounds By Molecular Modification to Disrupt Crystal Packing. (2015). Tohoku University. [Link]

Sources

Optimization

Technical Support Center: Optimizing Cross-Coupling for 5-Fluoroisoquinolin-4-amine

Welcome to the Advanced Synthesis Support Center. 5-fluoroisoquinolin-4-amine has emerged as a critical building block in modern drug discovery, most notably in the synthesis of nonpeptidomimetic reversible covalent SARS...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. 5-fluoroisoquinolin-4-amine has emerged as a critical building block in modern drug discovery, most notably in the synthesis of nonpeptidomimetic reversible covalent SARS-CoV-2 Main Protease (Mpro) inhibitors such as EGT710 .

Despite its utility, utilizing 5-fluoroisoquinolin-4-amine as an amine nucleophile in Buchwald-Hartwig cross-coupling reactions presents severe synthetic challenges. The proximity of the fluorine atom at the C5 position, combined with the electron-withdrawing nature of the isoquinoline core, demands highly optimized catalytic systems . This guide is designed to help you troubleshoot stalled reactions, understand the mechanistic causality behind failures, and implement self-validating protocols.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why does the Buchwald-Hartwig amination of 5-fluoroisoquinolin-4-amine consistently stall at low conversions (<30%) when using standard Pd(OAc)₂/BINAP systems?

A: Steric clash and suppressed nucleophilicity. The stalling is a direct consequence of the unique steric and electronic environment of the substrate. The fluorine atom at the C5 position creates significant steric hindrance exactly at the trajectory required for the amine to coordinate to the Pd(II)-aryl intermediate. Furthermore, the strongly electron-withdrawing nature of the fluorinated isoquinoline core drastically reduces the nucleophilicity of the C4-amine. Standard bidentate ligands like BINAP create a tight coordination sphere that cannot easily accommodate this bulky, weakly nucleophilic amine. This leads to stalled oxidative addition complexes and eventual catalyst decay.

Actionable Solution: Switch to a bulky, electron-rich monodentate biarylphosphine ligand like tBuBrettPhos . These ligands are specifically designed to facilitate the coupling of weakly nucleophilic amines by promoting a highly reactive mono-ligated Pd(0) species and accelerating reductive elimination.

Q: I am observing significant dehalogenation (reduction) of my aryl halide coupling partner instead of the desired C-N bond formation. What is the mechanistic cause?

A: Base-induced β-hydride elimination outcompeting amine coordination. Dehalogenation in cross-coupling is typically caused by β-hydride elimination from an alkoxide-coordinated Pd(II) intermediate. When coupling 5-fluoroisoquinolin-4-amine, the slow amine coordination step allows strong alkoxide bases (e.g., sodium tert-butoxide) to outcompete the amine for the Pd(II) center. The coordinated tert-butoxide then undergoes β-hydride elimination, yielding the reduced aryl compound and acetone.

Actionable Solution: Transition to a non-nucleophilic, weaker inorganic base such as K₃PO₄ or Cs₂CO₃ . While these bases require higher temperatures to effectively deprotonate the amine, they do not coordinate to the palladium center, entirely shutting down the alkoxide-induced β-hydride elimination pathway.

CatalyticCycle Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X AmineCoord Amine Coordination (5-F Steric Clash) OxAdd->AmineCoord Pd(II) Intermediate Deprot Base Deprotonation AmineCoord->Deprot Bottleneck: Steric Hindrance RedElim Reductive Elimination (Product Formation) Deprot->RedElim Amido-Pd(II) RedElim->Pd0 Release Product

Fig 1: Catalytic cycle highlighting the 5-F steric bottleneck during amine coordination.

Part 2: Quantitative Condition Screening

To demonstrate the causality of ligand and base selection, the following table summarizes quantitative screening data for the coupling of 5-fluoroisoquinolin-4-amine with a standard aryl bromide.

Table 1: Catalyst/Ligand and Base Screening Summary

Catalyst PrecursorLigandBaseSolventTemp (°C)Conversion (%)Primary Byproduct
Pd(OAc)₂BINAPNaOtBuToluene8015%Aryl dehalogenation (40%)
Pd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane10045%Unreacted SM
Pd₂(dba)₃BrettPhosNaOtBuToluene9060%Aryl dehalogenation (15%)
Pd(OAc)₂ tBuBrettPhos K₃PO₄ t-Amyl OH 100 >95% None (Trace)

Part 3: Self-Validating Experimental Protocol

This optimized Buchwald-Hartwig amination protocol incorporates specific In-Process Controls (IPCs) to ensure the catalytic cycle is active before committing to long reaction times.

Step-by-Step Methodology:

  • Preparation of the Catalytic Complex (Pre-activation):

    • In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd(OAc)₂ (0.05 equiv, 5 mol%) and tBuBrettPhos (0.06 equiv, 6 mol%).

    • Causality: Maintaining a slight excess of the bulky ligand prevents the palladium from aggregating into inactive "Pd black" nanoparticles during the initial reduction to Pd(0).

  • Substrate and Base Addition:

    • Add the aryl halide (1.0 equiv), 5-fluoroisoquinolin-4-amine (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

    • Causality: Ensure K₃PO₄ is finely milled. Because the reaction relies on an insoluble inorganic base, the total surface area directly dictates the rate of the rate-limiting deprotonation step.

  • Solvent Addition and Degassing:

    • Add anhydrous, thoroughly degassed tert-amyl alcohol (0.2 M relative to the aryl halide).

    • Causality:tert-Amyl alcohol enhances the solubility of the inorganic base and stabilizes polar transition states without participating in β-hydride elimination (unlike ethanol or isopropanol).

  • Heating and In-Process Control (IPC):

    • Seal the flask, remove from the glovebox, and heat to 100 °C in an oil bath.

    • Self-Validation (IPC Step): At exactly 2 hours, sample 10 µL of the mixture under a positive nitrogen flow. Dilute in MeCN, filter, and analyze via LC-MS.

    • Interpretation: You must observe >30% conversion to the product mass. If only starting materials and des-halogenated aryl are present, the catalytic cycle has failed (likely poisoned by oxygen/moisture or base coordination). Halt the reaction and refer to the troubleshooting tree below.

  • Completion and Workup:

    • If the IPC passes, continue heating for 12-16 hours until complete consumption of the aryl halide.

    • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues and inorganic salts before proceeding to column chromatography.

Troubleshooting Start Analyze LC-MS Data at 2 Hours CheckSM Is 5-fluoroisoquinolin-4-amine remaining? Start->CheckSM Dehal Aryl Halide Dehalogenated? CheckSM->Dehal Yes NoRxn No Reaction (SM Recovery) CheckSM->NoRxn Yes, no byproducts Sol1 Switch Base: NaOtBu -> K3PO4 Dehal->Sol1 Base-induced β-hydride elimination Sol2 Change Ligand: BINAP -> tBuBrettPhos NoRxn->Sol2 Overcome steric clash at Pd(II) center

Fig 2: Decision tree for troubleshooting stalled 5-fluoroisoquinolin-4-amine couplings.

References

  • Discovery of EGT710, an Oral Nonpeptidomimetic Reversible Covalent SARS-CoV-2 Main Protease Inhibitor Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Sars-cov2 main protease inhibitors (US20240116946A1)
Troubleshooting

preventing oxidative degradation of 5-fluoroisoquinolin-4-amine during storage

Technical Support Center: Preventing Oxidative Degradation of 5-Fluoroisoquinolin-4-amine Introduction Welcome to the Application Science Technical Support Center. As researchers and drug development professionals, you k...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Oxidative Degradation of 5-Fluoroisoquinolin-4-amine

Introduction Welcome to the Application Science Technical Support Center. As researchers and drug development professionals, you know that the integrity of your building blocks dictates the success of your downstream assays and syntheses. 5-fluoroisoquinolin-4-amine is a highly valuable intermediate, notably utilized in the synthesis of advanced therapeutics like the SARS-CoV-2 Mpro inhibitor EGT710[1]. However, its electron-rich 4-amino group makes it uniquely vulnerable to oxidative degradation. This guide provides field-proven, mechanistically grounded protocols to ensure your compound remains stable from receipt to reaction.

Mechanistic Insight: The Causality of Degradation

Why does 5-fluoroisoquinolin-4-amine degrade so readily? The primary mechanism is autoxidation. While the 5-fluoro substituent exerts a mild inductive electron-withdrawing effect, the aromatic amine remains highly nucleophilic and susceptible to hydrogen abstraction. When exposed to molecular oxygen, light, or trace transition metals, the amine forms a highly reactive aminyl radical. This initiates a cascade that produces N-oxides, or bimolecularly couples to form azo dimers and quinone-imines[2]. These conjugated oligomers are highly chromophoric, which is why degraded amine samples rapidly turn yellow, red, or brown[3].

Mechanism A 5-Fluoroisoquinolin-4-amine (Intact Molecule) B Environmental Triggers (O2, Light, Trace Metals) A->B Exposure C Aminyl Radical Intermediate B->C Hydrogen Abstraction D N-Oxide Derivatives (Mass Shift +16 Da) C->D Oxygenation E Azo Dimers (Yellow/Brown Chromophores) C->E Radical Coupling F Quinone-imine Degradants C->F Ring Oxidation

Caption: Autoxidation pathways of 5-fluoroisoquinolin-4-amine triggered by environmental factors.

Troubleshooting & FAQs

Q1: My solid batch of 5-fluoroisoquinolin-4-amine has turned from off-white to a distinct yellow-brown. Is it still usable? A: Color change is the primary macroscopic indicator of oxidative degradation in heterocyclic aromatic amines, signaling the formation of extended conjugated systems like azo dimers[3]. Because these degradants have massive molar extinction coefficients, a deep color change can occur even if only 1-2% of the bulk material has oxidized. Action: Do not use it blindly. You must verify purity via HPLC-UV (at 254 nm). If purity has dropped below 95%, the material must be repurified (e.g., via flash chromatography) or discarded, as these oxidation products can act as pro-oxygenic catalysts, accelerating further chain-reaction degradation[2].

Q2: I need to prepare a stock solution for a month-long screening assay. Which solvent and storage conditions will prevent degradation? A: Aromatic amines in solution are vastly more susceptible to oxidation than in their solid state due to increased molecular mobility and dissolved oxygen[4]. Action: Dissolve the compound in strictly anhydrous, degassed solvents (e.g., Argon-sparged DMSO). Aliquot the solution into single-use amber glass vials to block photolytic initiation, and store immediately at -80°C. Studies on aromatic amines demonstrate that storage at cryogenic temperatures (-70°C to -80°C) can maintain stability for over 14 months without significant recovery loss[4].

Q3: How do trace metals impact the stability of this compound in aqueous buffers? A: Trace transition metals (such as Fe²⁺ or Cu²⁺) are insidious pro-oxidants. They initiate Fenton-like chemistry, converting dissolved oxygen into hydroxyl radicals, which rapidly attack the electron-rich isoquinoline ring[5]. Action: If aqueous buffers are required, supplement them with a chelating agent like EDTA (0.1–1.0 mM) to sequester trace metals. Additionally, consider adding a water-soluble antioxidant like ascorbic acid to quench free radicals before they interact with the amine[3].

Quantitative Data: Storage Condition Impact

The following table synthesizes the expected stability profile of 5-fluoroisoquinolin-4-amine based on the thermodynamic behavior of closely related heterocyclic aromatic amines[3][4].

Storage StateTemperatureAtmosphereLight ProtectionAdditives / SolventEstimated Shelf-Life (>95% Purity)
Solid Room Temp (20°C)Ambient AirClear VialNone< 2 Weeks
Solid 4°CAmbient AirAmber VialNone3–6 Months
Solid -20°CArgon PurgedAmber VialNone> 2 Years
Solution Room Temp (20°C)Ambient AirClear VialUntreated DMSO< 48 Hours
Solution -80°CArgon PurgedAmber VialDegassed DMSO> 12 Months

Self-Validating Experimental Protocols

Protocol 1: Preparation of Oxidation-Resistant Stock Solutions This protocol ensures the exclusion of oxygen and light, the two primary drivers of degradation. It is designed as a self-validating system: by running a parallel control, you continuously verify the integrity of your handling technique.

  • Solvent Degassing: Transfer 10 mL of anhydrous DMSO into a Schlenk flask. Subject the solvent to three cycles of Freeze-Pump-Thaw to remove dissolved O₂. Backfill with ultra-pure Argon.

  • Dissolution: Inside an inert-atmosphere glovebox, weigh the required amount of 5-fluoroisoquinolin-4-amine and dissolve it in the degassed DMSO to reach the target concentration (e.g., 10 mM).

  • Additive Integration (Optional): For highly sensitive downstream applications, add 0.01% (w/v) BHT (butylated hydroxytoluene) as a radical scavenger.

  • Aliquoting: Dispense the solution into single-use, Argon-purged amber glass vials. Seal with PTFE-lined crimp caps.

  • Storage: Transfer immediately to a -80°C freezer. Validation Check: Keep one aliquot at room temperature under ambient light for 48 hours. Run HPLC-UV on both the stressed aliquot and a pristine -80°C aliquot. A >5% degradation in the stressed sample versus the frozen sample validates that your inert storage system is actively and necessarily protecting the compound.

Workflow S1 1. Solvent Degassing (Argon Sparging) S2 2. Compound Dissolution (Inert Atmosphere) S1->S2 S3 3. Additive Integration (e.g., EDTA, BHT) S2->S3 S4 4. Amber Vial Packaging S3->S4 S5 5. Cryogenic Storage (-80°C) S4->S5

Caption: Step-by-step workflow for the preparation and storage of stable amine stock solutions.

Protocol 2: Forced Degradation (Stress) Testing Before utilizing a new batch of 5-fluoroisoquinolin-4-amine in a critical multi-step synthesis, establish its specific degradation profile to ensure your analytical methods can detect impurities[3].

  • Sample Prep: Prepare a 1 mg/mL solution of the amine in a 50:50 Water:Acetonitrile mixture.

  • Oxidative Stress: To a 1 mL aliquot, add 100 µL of 3% H₂O₂. Incubate at room temperature for 4 hours.

  • Thermal/Photolytic Stress: Place a second 1 mL aliquot in a clear glass vial and heat to 60°C under direct laboratory light for 24 hours.

  • Analysis: Quench the oxidative sample with sodium thiosulfate. Inject all samples into an HPLC-MS system. Validation Check: The appearance of M+16 peaks (N-oxides) or high-molecular-weight dimers in the MS spectra confirms the compound's susceptibility boundaries, validating your analytical method's ability to detect these specific degradants before they ruin a synthetic run.

References

  • BenchChem. Technical Support Center: Enhancing the Storage Stability of Isoquinoline-Based Compounds. 3

  • MDPI. Short- and Long-Term Stability of Aromatic Amines in Human Urine. 4

  • ACS Publications. Oxidative Degradation of Higher-Molecular-Weight Aromatic Amine Compounds Is a Potential Source of Anilinium in Urban Aerosols. 2

  • ACS Publications. Discovery of EGT710, an Oral Nonpeptidomimetic Reversible Covalent SARS-CoV-2 Main Protease Inhibitor. 1

  • PubMed. Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. 5

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in 5-Fluoroisoquinolin-4-amine Derivatization

Welcome to the technical support center for the derivatization of 5-fluoroisoquinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modify...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the derivatization of 5-fluoroisoquinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this valuable scaffold. The unique electronic properties of this molecule, arising from the interplay between the fluorine atom and the amino group on the isoquinoline core, present specific challenges. This resource provides in-depth troubleshooting advice and frequently asked questions to help you minimize common side reactions and optimize your synthetic outcomes.

I. Troubleshooting Guides: Common Side Reactions and Mitigation Strategies

This section addresses specific, frequently encountered side reactions during the derivatization of 5-fluoroisoquinolin-4-amine. Each guide offers insights into the underlying causes and provides actionable, step-by-step protocols for mitigation.

Issue 1: Polysubstitution during Electrophilic Aromatic Substitution (EAS)

Symptom: You are attempting to introduce a substituent (e.g., nitro, halo, acyl group) onto the aromatic ring but observe the formation of di- or even tri-substituted products in significant quantities, leading to low yields of the desired mono-substituted product and difficult purification.

Root Cause Analysis: The 4-amino group is a potent activating group, strongly directing electrophiles to the ortho and para positions relative to itself.[1][2] In the case of 5-fluoroisoquinolin-4-amine, the primary sites of electrophilic attack are C5 and C7. The fluorine at C5, while generally deactivating, can be overcome by the strong activation of the amino group. This heightened reactivity makes the initial product susceptible to further electrophilic attack, leading to polysubstitution.

Mitigation Strategies:

  • Employ a Protecting Group Strategy: The most reliable method to prevent polysubstitution is to temporarily reduce the activating effect of the amino group by converting it into a less activating functionality.[3]

    • N-Acylation: Converting the amine to an amide (e.g., using acetic anhydride or benzoyl chloride) significantly tempers its activating ability. The resulting amide is still an ortho, para-director but is much less prone to driving multiple substitutions.[4]

    • N-Sulfonylation: Formation of a sulfonamide (e.g., with tosyl chloride) provides a robust protecting group that can be cleaved under specific conditions.

  • Control Reaction Conditions:

    • Lower Temperature: Running the reaction at reduced temperatures (e.g., 0 °C or below) can help to favor the mono-substituted product by slowing down the overall reaction rate and increasing selectivity.

    • Milder Reagents: Opt for less reactive electrophilic reagents where possible. For instance, in Friedel-Crafts acylation, using a milder Lewis acid can prevent over-activation of the system.[5]

    • Stoichiometry: Carefully control the stoichiometry of the electrophile, using only a slight excess (e.g., 1.05-1.1 equivalents) to minimize the chance of multiple additions.

Protocol: N-Acetylation for Controlled Monosubstitution
  • Protection:

    • Dissolve 5-fluoroisoquinolin-4-amine (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base such as triethylamine (1.2 eq) and stir for 10 minutes at room temperature.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Electrophilic Aromatic Substitution:

    • Use the N-acetylated product from the previous step as your starting material for the desired EAS reaction (e.g., nitration, halogenation).

  • Deprotection:

    • After the EAS reaction, the acetyl group can be removed by hydrolysis under acidic (e.g., aqueous HCl) or basic (e.g., aqueous NaOH) conditions to regenerate the free amine.

Issue 2: Poor Regioselectivity in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Symptom: When performing a Suzuki or Buchwald-Hartwig coupling, you observe a mixture of products where the coupling has occurred at an undesired position, or you experience low conversion rates.

Root Cause Analysis: While the primary site for cross-coupling is often a pre-installed halide (e.g., at C1 or C3), side reactions can occur due to several factors:

  • Competitive N-Arylation: In Buchwald-Hartwig amination, the exocyclic amino group can compete with the desired amine nucleophile, leading to diarylamine byproducts.

  • Dehalogenation/Protodeboronation: Reductive dehalogenation of the starting material or protodeboronation of the boronic acid/ester can lead to hydrodehalogenated byproducts and reduce the yield of the desired coupled product.[6]

  • Catalyst Inhibition: The basic nitrogen of the isoquinoline ring can coordinate to the palladium catalyst, potentially inhibiting its activity.

Mitigation Strategies:

  • Ligand and Catalyst Selection:

    • Bulky, Electron-Rich Ligands: For Suzuki and Buchwald-Hartwig reactions involving heteroaryl halides, bulky, electron-rich phosphine ligands like SPhos, XPhos, or BrettPhos are often beneficial.[7][8] These ligands promote the desired oxidative addition and reductive elimination steps of the catalytic cycle.[9][10]

    • Pre-catalysts: Using palladium pre-catalysts can lead to more consistent formation of the active catalytic species compared to using sources like Pd(OAc)₂.[11]

  • Base and Solvent Optimization:

    • Base Choice: The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are common.[8][12] For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.[11] The base must be anhydrous and finely powdered for optimal reactivity.

    • Solvent System: A solvent system that can dissolve both the organic substrates and the inorganic base is crucial. Mixtures of solvents like dioxane/water or toluene/water are frequently used in Suzuki reactions.[8][12] Anhydrous aprotic solvents like toluene or dioxane are typical for Buchwald-Hartwig couplings.

  • Protecting the Amino Group:

    • If N-arylation of the 4-amino group is a significant side reaction, consider protecting it. A Boc (tert-butoxycarbonyl) group is a suitable choice as it is stable under many cross-coupling conditions and can be removed with acid.[13]

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
Suzuki-Miyaura Pd₂(dba)₃ (2-5)SPhos (4-10)K₂CO₃ (2.0)Dioxane/H₂O (4:1)80-110
Buchwald-Hartwig BrettPhos Pd G3 (1-3)(part of pre-catalyst)NaOtBu (1.2-1.5)Toluene90-110
Issue 3: Undesired Reactions at the Isoquinoline Nitrogen (N2)

Symptom: During derivatization, particularly under alkylating or acylating conditions, you observe the formation of an isoquinolinium salt or an N-acylated product at the ring nitrogen.

Root Cause Analysis: The lone pair of electrons on the isoquinoline ring nitrogen (N2) possesses nucleophilic character.[14] This makes it susceptible to attack by electrophiles, especially strong alkylating agents (e.g., methyl iodide) or acylating agents in the absence of a stronger nucleophile.

Mitigation Strategy:

  • pH Control: In aqueous or protic media, maintaining a slightly acidic pH will protonate the N2 nitrogen, rendering it non-nucleophilic and preventing its reaction with electrophiles.

  • Protecting the Exocyclic Amine: When derivatizing the 4-amino group, its significantly higher nucleophilicity compared to the N2 nitrogen usually ensures selective reaction. However, if side reactions at N2 persist, protecting the 4-amino group with a bulky protecting group can sterically hinder the approach of electrophiles to the nearby N2 position.

  • Choice of Reagents: Use less reactive electrophiles or conditions that favor reaction at the more nucleophilic 4-amino group. For example, using an acyl chloride with a mild base at low temperature is more likely to selectively acylate the 4-amino group.[4]

II. Frequently Asked Questions (FAQs)

Q1: Why is the 4-amino group so much more reactive than a typical aniline?

A1: The 4-amino group on the isoquinoline ring is part of a vinylogous amidine system. This extended conjugation allows for greater delocalization of the nitrogen lone pair into the aromatic system, making the ring, particularly the positions ortho and para to the amino group, highly electron-rich and thus very susceptible to electrophilic attack.

Q2: Can the fluorine atom at the 5-position be displaced during my reaction?

A2: Nucleophilic aromatic substitution (SNA) of the fluorine atom is possible but generally requires harsh conditions (strong nucleophiles, high temperatures).[15][16] The electron-donating character of the 4-amino group disfavors nucleophilic attack at the C5 position. However, if your reaction involves potent nucleophiles and elevated temperatures, displacement of the fluorine is a potential side reaction to monitor for.

Q3: I am trying to perform a reaction that is sensitive to basic conditions. How can I derivatize the amino group?

A3: For base-sensitive substrates, you can use coupling reagents that operate under neutral or slightly acidic conditions. For example, to form an amide, you can use carbodiimide coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole). These conditions avoid the need for strong bases.

Q4: How do I choose the right protecting group for the 4-amino function?

A4: The choice of protecting group depends on the subsequent reaction conditions you plan to employ. This is known as an orthogonal protection strategy.[17]

  • Boc (tert-Butoxycarbonyl): Stable to basic and many catalytic conditions. Removed with strong acid (e.g., TFA).[13]

  • Cbz (Carboxybenzyl): Stable to acidic conditions. Removed by hydrogenolysis (H₂/Pd).

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Stable to acidic conditions. Removed with a mild base like piperidine.[13][18]

III. Visualizing Reaction Pathways

To aid in understanding the key transformations and potential pitfalls, the following diagrams illustrate the core concepts discussed.

EAS_Control cluster_0 Uncontrolled EAS cluster_1 Controlled EAS via Protection Start 5-Fluoroisoquinolin-4-amine EAS EAS (e.g., HNO₃/H₂SO₄) Start->EAS High Reactivity Mono Mono-substituted Product EAS->Mono Desired Poly Poly-substituted Product (Side Reaction) EAS->Poly Mono->EAS Still Activated Start_P 5-Fluoroisoquinolin-4-amine Protect Protection (e.g., Ac₂O) Start_P->Protect Protected N-Acetylated Intermediate Protect->Protected Reduced Activity EAS_P EAS Protected->EAS_P Mono_P Mono-substituted Product (Protected) EAS_P->Mono_P Deprotect Deprotection (Hydrolysis) Mono_P->Deprotect Final Final Mono-substituted Product Deprotect->Final

Caption: Workflow for controlling Electrophilic Aromatic Substitution (EAS).

CrossCoupling_Troubleshooting Start Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Problem Low Yield or Side Products? Start->Problem Desired High Yield of Desired Product Problem->Desired No Check_Catalyst Optimize Catalyst & Ligand - Use bulky, electron-rich ligands - Consider a pre-catalyst Problem->Check_Catalyst Yes Check_Conditions Optimize Base & Solvent - Ensure anhydrous conditions - Screen different bases/solvents Check_Catalyst->Check_Conditions Check_SM Protect Amino Group? - Is N-arylation a problem? - Use Boc protection Check_Conditions->Check_SM Check_SM->Start Re-run Experiment

Caption: Decision workflow for troubleshooting cross-coupling reactions.

IV. References

  • Brooke, G. M., Chambers, R. D., Drury, C. J., & Bower, M. J. (1993). Remarkable orientational effects in the displacement of the fluorine from heptafluoro-isoquinoline and -quinoline towards sulfur nucleophiles. Further reactions with oxygen nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, (18), 2201-2209. [Link]

  • This reference could not be retrieved.

  • This reference could not be retrieved.

  • This reference could not be retrieved.

  • Kociénski, P. J. (1994). Protecting Groups. Thieme.

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • This reference could not be retrieved.

  • This reference could not be retrieved.

  • You, L., Zong, W., Xiong, G., & Sun, Y. (2016). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. [Link]

  • Organic-Synthesis.com. (n.d.). Protecting Groups. [Link]

  • This reference could not be retrieved.

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. [Link]

  • This reference could not be retrieved.

  • This reference could not be retrieved.

  • This reference could not be retrieved.

  • This reference could not be retrieved.

  • This reference could not be retrieved.

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1609, 460536. [Link]

  • This reference could not be retrieved.

  • This reference could not be retrieved.

  • The Organic Chemistry Tutor. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. [Link]

  • Sobrado, P. (2020). N5 Is the New C4a: Biochemical Functionalization of Reduced Flavins at the N5 Position. Frontiers in Chemistry, 8, 584988. [Link]

  • This reference could not be retrieved.

  • This reference could not be retrieved.

  • This reference could not be retrieved.

  • This reference could not be retrieved.

Sources

Troubleshooting

optimizing crystallization conditions for 5-fluoroisoquinolin-4-amine intermediates

Welcome to the Advanced Intermediates Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing purification bottlenecks with halogenated heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Intermediates Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing purification bottlenecks with halogenated heterocycles.

5-Fluoroisoquinolin-4-amine is a critical building block in modern medicinal chemistry, utilized extensively in the synthesis of nonpeptidomimetic reversible covalent SARS-CoV-2 main protease (Mpro) inhibitors, such as EGT710 [2]. However, the C5-fluorine atom exerts a strong inductive electron-withdrawing effect that alters the molecular dipole moment and reduces the basicity of the isoquinoline core. Consequently, the free base is highly prone to "oiling out" (liquid-liquid phase separation) and trapping impurities, making traditional recrystallization highly inefficient.

This guide provides field-proven troubleshooting strategies, thermodynamic data, and self-validating protocols to help you achieve >99.5% purity through targeted salt crystallization.

Optimization Workflow

Workflow N1 Crude 5-Fluoroisoquinolin-4-amine N2 Salt Formation (HCl/TsOH) N1->N2 N3 Thermal Dissolution (70°C) N2->N3 N4 Hot Filtration N3->N4 If turbid (Pd residues) N5 Controlled Cooling (0.2°C/min) N3->N5 If clear N4->N5 N6 Seeding N5->N6 Prevent oiling out N7 Vacuum Filtration & Wash N5->N7 Spontaneous nucleation N6->N7 N8 Pure Crystalline Intermediate N7->N8

Crystallization workflow for 5-fluoroisoquinolin-4-amine highlighting thermal and salt controls.

Section 1: Thermodynamic Data & Solvent Selection

To bypass the poor crystallinity of the free base, selective crystallization via salt formation is the most economical and scalable purification method [1]. The table below summarizes the quantitative solubility and morphological data for various salt forms to guide your solvent selection.

Table 1: Optimization Matrix for 5-Fluoroisoquinolin-4-amine Crystallization

Salt FormSolvent / Anti-Solvent SystemCrystal MorphologyOptimal Cooling RateExpected YieldTarget Purity
Free Base Toluene / HexaneAmorphous / Oil1.0 °C/min< 50%~85.0%
Hydrochloride Ethanol / Ethyl Acetate (1:3)Fine Needles0.2 °C/min88%> 99.0%
p-Toluenesulfonate Acetone (Neat)Stable Prisms0.1 °C/min92%> 99.5%
Methanesulfonate THF / HeptaneThin Plates0.5 °C/min75%~95.0%

Section 2: Troubleshooting & FAQs

Q1: My 5-fluoroisoquinolin-4-amine is oiling out instead of forming crystals. How do I force nucleation? Causality: Oiling out occurs when the supersaturated solution separates into a solute-rich liquid phase before reaching the crystalline metastable zone. For 5-fluoroisoquinolin-4-amine, this is driven by the low melting point of the free base and high solvation energy in moderately polar solvents. Solution: Abandon free base crystallization entirely. Convert the intermediate to a hydrochloride salt using an Ethanol/Ethyl Acetate anti-solvent system [1]. If oiling still occurs during salt formation, introduce seed crystals at the upper boundary of the metastable zone (around 55°C) and reduce your cooling rate to 0.1 °C/min.

Q2: I am carrying over residual palladium from the upstream cross-coupling synthesis. How do I remove it during crystallization? Causality: The synthesis of 5-fluoroisoquinolin-4-amine typically involves Pd-catalyzed coupling from precursors like 2-bromo-3-fluorobenzonitrile [2]. Polar metal residues coordinate with the C4-amine, disrupting the crystal lattice and causing a distinct brown/yellow discoloration. Solution: Implement a hot filtration step. Before crystallization, dissolve the crude intermediate in the hot primary solvent (e.g., Ethanol at 70°C) and pass it through a pre-heated Celite pad or deactivated silica (pre-treated with 1-3% triethylamine) to sequester the metal ions without degrading the acid-sensitive amine [3].

Q3: Why is rapid cooling detrimental to the purity of my isoquinoline intermediate? Causality: Rapid cooling (e.g., plunging the flask directly into an ice bath) forces spontaneous, uncontrolled nucleation. This leads to the formation of microcrystals that physically trap the mother liquor and structurally similar impurities within the crystal lattice [3]. Solution: Maintain a strict, linear cooling profile of 0.1 to 0.5 °C/min [1]. This allows the crystal lattice to grow thermodynamically, rejecting impurities into the bulk solvent.

Section 3: Self-Validating Protocol: Hydrochloride Salt Crystallization

This protocol is engineered as a self-validating system. Visual cues at each step confirm whether the thermodynamic parameters are correct before you proceed to the next phase.

Step 1: Dissolution & Salt Formation

  • Suspend 10.0 g of crude 5-fluoroisoquinolin-4-amine in 20 mL of absolute Ethanol (2 volumes) in a jacketed reactor.

  • Validation Check: The suspension must remain heterogeneous at 20°C. If it dissolves completely, your solvent volume is too high.

  • Slowly add 1.05 equivalents of concentrated HCl dropwise. The reaction is highly exothermic; maintain the internal temperature below 30°C.

Step 2: Thermal Clarification 4. Heat the mixture to 70°C until complete dissolution occurs. 5. Validation Check: If the solution remains turbid at 70°C, insoluble catalyst residues or inorganic salts are present. Perform a hot filtration through a heated Büchner funnel into a clean, pre-warmed flask [3].

Step 3: Anti-Solvent Addition 6. While maintaining the solution at 70°C, add 60 mL of Ethyl Acetate (6 volumes) dropwise over 30 minutes. 7. Validation Check: The solution should remain clear. If premature crystallization occurs, you have exceeded the metastable limit; add 2-3 mL of hot Ethanol to re-dissolve the solids.

Step 4: Controlled Nucleation and Cooling 8. Program the reactor to cool at a rate of 0.2 °C/min down to 5°C [1]. 9. Optional: When the temperature reaches 55°C, add 0.1% w/w of pure 5-fluoroisoquinolin-4-amine hydrochloride seed crystals to bypass the nucleation energy barrier.

Step 5: Isolation & Drying 10. Collect the resulting needle-like crystals via vacuum filtration. 11. Wash the filter cake with 10 mL of cold Ethanol/Ethyl Acetate (1:3) to displace the residual mother liquor. 12. Dry under vacuum at 40°C to constant weight.

References

  • Journal of Medicinal Chemistry (ACS Publications). Discovery of EGT710, an Oral Nonpeptidomimetic Reversible Covalent SARS-CoV-2 Main Protease Inhibitor. Retrieved from: [Link]

Optimization

Process Chemistry Support Center: Metal Impurity Remediation in 5-Fluoroisoquinolin-4-amine Synthesis

Executive Context The synthesis of 5-fluoroisoquinolin-4-amine is a critical pathway in the development of advanced active pharmaceutical ingredients (APIs), including nonpeptidomimetic reversible covalent inhibitors for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Context

The synthesis of 5-fluoroisoquinolin-4-amine is a critical pathway in the development of advanced active pharmaceutical ingredients (APIs), including nonpeptidomimetic reversible covalent inhibitors for the SARS-CoV-2 Main Protease (Mpro)[1]. However, the catalytic synthesis of this intermediate—whether via Palladium (Pd)-catalyzed cross-coupling or Iron (Fe)-mediated nitro reduction—often leaves high levels of residual metals. Because the nitrogen-rich isoquinoline scaffold strongly chelates transition metals, clearing these impurities to meet the[2] requires highly optimized, mechanistically driven scavenging protocols.

Process Workflow Visualization

G A Synthesis Reaction (Pd/Fe Catalysis) B B A->B Quench & Workup C Scavenger Addition (Thiourea/Silica) B->C Dissolve in THF/EtOH D Thermal Incubation (60°C, 4-12h) C->D Kinetic Activation E Filtration & Phase Separation D->E Remove Resin F Crystallization (Solvent/Antisolvent) E->F Mother Liquor G G F->G Isolate & Dry

Workflow for catalytic synthesis and metal scavenging of 5-fluoroisoquinolin-4-amine.

Troubleshooting Knowledge Base (FAQs)

Q1: Why does 5-fluoroisoquinolin-4-amine retain unusually high levels of Palladium (Pd) after standard aqueous workup? Mechanistic Causality: The isoquinoline core contains a basic endocyclic nitrogen and an exocyclic amine. These act as powerful bidentate or monodentate ligands for Pd(II) and Pd(0) species. According to Hard-Soft Acid-Base (HSAB) theory, Pd is a "soft" acid that forms highly stable, thermodynamically favored complexes with these nitrogenous bases. Standard aqueous washes fail because the resulting API-Pd complex is electrically neutral and highly lipophilic, causing it to partition entirely into the organic phase. Resolution: You must introduce a competing ligand with a higher binding affinity for Pd than the API. Functionalized silica scavengers (e.g., thiourea or mercapto-modified) provide "softer" sulfur donors that successfully outcompete the isoquinoline nitrogens for the metal ions, enabling the [3].

Q2: We are using a thiol-based silica scavenger, but Pd levels remain above the ICH Q3D limit of 10 ppm. What is failing? Mechanistic Causality: This is typically a kinetic failure or a solvent incompatibility, not a thermodynamic one. Scavenging is a solid-liquid biphasic process. If your solvent highly solvates the API-Pd complex but poorly wets the silica pores, mass transfer is severely inhibited. Furthermore, steric hindrance from the bicyclic isoquinoline ring slows the ligand exchange rate at room temperature. Resolution: Increase the reaction temperature to 60°C to overcome the activation energy barrier of ligand exchange. Ensure the solvent system (e.g., THF or DMF) adequately swells the resin. If the issue persists, switch to a macroporous thiourea resin (e.g., QuadraPure TU), which exhibits superior kinetic profiles for sterically hindered pharmaceutical cross-couplings[3].

Q3: Our synthesis utilizes an iron-mediated reduction of 5-fluoro-4-nitroisoquinoline. How do we prevent iron (Fe) contamination and filter blinding? Mechanistic Causality: Iron powder reductions generate fine, colloidal iron oxides [Fe(OH)3 / Fe2O3] during the aqueous quench. These colloids are smaller than standard filter pore sizes (e.g., <0.22 µm), causing them to pass through filter paper and co-precipitate with the API, while simultaneously blinding the filter cake. Resolution: Implement a dual-stage self-validating filtration. First, pass the crude mixture through a tightly packed pad of Celite layered with activated carbon to trap colloids. Second, perform a pH-adjusted biphasic extraction to partition the metals into the aqueous layer.

Quantitative Data: Impurity Limits & Scavenger Efficacy
Metal ImpuritySource in SynthesisICH Q3D ClassificationOral PDE Limit (µ g/day )Optimal Scavenger / MethodTypical Clearance Efficiency
Palladium (Pd) Cross-coupling catalysts (e.g., Suzuki)Class 2B100Thiourea-functionalized Silica> 98%
Platinum (Pt) Hydrogenation (Pt/C)Class 2B108Thiol-functionalized Silica> 99%
Iron (Fe) Nitro-group reductionOther (Low Toxicity)N/A (High)Celite / Activated Carbon> 95%
Standard Operating Procedure (SOP): Self-Validating Palladium Clearance

This protocol utilizes a self-validating feedback loop to ensure Pd clearance before downstream crystallization, preventing the need for costly API reprocessing. Accurate [4] are critical for validation.

Step 1: Dissolution & Preparation

  • Dissolve the crude 5-fluoroisoquinolin-4-amine in a polar aprotic solvent (e.g., THF or 2-MeTHF) at a concentration of 0.1 M.

  • Causality: Polar aprotic solvents ensure complete dissolution of the API-Pd complex while remaining compatible with the swelling properties of silica-based resins.

Step 2: Scavenger Loading

  • Add 15% w/w (relative to crude API mass) of a thiourea-functionalized silica scavenger (e.g., QuadraPure TU).

  • Causality: Thiourea provides soft sulfur and nitrogen donors that thermodynamically outcompete the isoquinoline nitrogens for soft Pd(II)/Pd(0) ions.

Step 3: Kinetic Incubation

  • Heat the suspension to 60°C for 4 to 6 hours with vigorous overhead stirring (300 RPM).

  • Causality: Elevated temperature provides the kinetic energy required to break the highly stable API-Pd chelate and accelerates diffusion into the silica pores.

Step 4: At-Line Validation Checkpoint (Self-Validating Step)

  • Withdraw a 1 mL aliquot of the suspension.

  • Filter through a 0.22 µm PTFE syringe filter into a clear glass vial.

  • Validation Logic: Perform a visual colorimetric check. If the filtrate is dark amber or brown, Pd concentration is likely >50 ppm; extend incubation by 2 hours. If the filtrate is pale yellow or colorless, Pd is likely <10 ppm. Proceed to Step 5 only when the filtrate passes this visual threshold (confirm with at-line ICP-MS if available)[4].

Step 5: Filtration & Phase Separation

  • Filter the bulk mixture hot (to prevent premature API precipitation) through a Celite pad to remove the metal-loaded resin.

  • Wash the filter cake with 2 bed volumes of hot THF to ensure complete API recovery.

Step 6: Crystallization & Isolation

  • Concentrate the filtrate in vacuo to 25% of its original volume.

  • Add an antisolvent (e.g., purified water or heptane) dropwise until turbidity persists.

  • Cool to 0°C to crystallize the pure 5-fluoroisoquinolin-4-amine. Trace un-scavenged metals will remain dissolved in the mother liquor.

References
  • Guideline for Elemental Impurities Q3D (R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Discovery of EGT710, an Oral Nonpeptidomimetic Reversible Covalent SARS-CoV-2 Main Protease Inhibitor . Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Generic Ion Chromatography–Conductivity Detection Method for Analysis of Palladium Scavengers in New Drug Substances . Organic Process Research & Development (ACS Publications). [Link]

  • Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption . Organic Process Research & Development (ACS Publications).[Link]

Sources

Reference Data & Comparative Studies

Validation

5-fluoroisoquinolin-4-amine vs 5-chloroisoquinolin-4-amine in medicinal chemistry

An in-depth technical analysis comparing 5-fluoroisoquinolin-4-amine and 5-chloroisoquinolin-4-amine requires moving beyond basic structural descriptions to understand how subtle bioisosteric replacements dictate molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing 5-fluoroisoquinolin-4-amine and 5-chloroisoquinolin-4-amine requires moving beyond basic structural descriptions to understand how subtle bioisosteric replacements dictate molecular conformation, target engagement, and synthetic viability.

This guide objectively evaluates these two critical building blocks, detailing the causality behind their physicochemical differences and providing self-validating experimental frameworks for their application in drug discovery.

The Ortho-Halogen Effect: Structural & Physicochemical Causality

The substitution of a halogen at the C5 position of the isoquinolin-4-amine scaffold creates a pronounced "ortho-effect" due to its immediate proximity to the C4 primary amine. This single atomic change fundamentally alters the molecule's 3D geometry and electronic distribution.

  • 5-Fluoroisoquinolin-4-amine (CAS 1783390-81-7): Fluorine possesses a highly electronegative core but a small van der Waals radius (1.47 Å). This compact size allows the adjacent C4-amine to remain coplanar with the isoquinoline aromatic ring. Because coplanarity is maintained, the nitrogen's lone pair remains conjugated with the pi-system. Coupled with fluorine's strong inductive electron-withdrawing effect, this significantly lowers the pKa of the amine. In medicinal chemistry, this reduced basicity improves membrane permeability and mitigates off-target hERG channel liabilities[1].

  • 5-Chloroisoquinolin-4-amine (CAS 1521836-30-5): Chlorine features a significantly larger van der Waals radius (1.75 Å). This bulk creates a severe steric clash with the C4-amine, forcing the amine group to twist out of the aromatic plane . This break in conjugation localizes the lone pair on the nitrogen, altering its hydrogen-bonding trajectory. While this structural twist increases the overall lipophilicity (LogP) and reduces aqueous solubility, it is highly advantageous when targeting deep, hydrophobic kinase pockets where the chlorine atom can act as a potent halogen-bond donor[2][3].

G Start Isoquinolin-4-amine Scaffold Optimization F_sub 5-Fluoro Substitution (vdW Radius: 1.47 Å) Start->F_sub Cl_sub 5-Chloro Substitution (vdW Radius: 1.75 Å) Start->Cl_sub F_effect Coplanar 4-NH2 Strong Inductive EWG Lower pKa F_sub->F_effect Cl_effect Steric Twist of 4-NH2 Increased Lipophilicity Halogen Bonding Cl_sub->Cl_effect Target1 Mpro Inhibitors (e.g., EGT710 analogs) F_effect->Target1 Target2 Kinase Inhibitors (e.g., MPS1/ROCK) Cl_effect->Target2

Caption: Logical workflow of 5-halogen substitution effects on isoquinolin-4-amine scaffold optimization.

Application Landscapes: Protease vs. Kinase Targeting

Viral Protease Inhibition (The Fluoro Advantage): 5-fluoroisoquinolin-4-amine has emerged as a critical building block in the rapid discovery of nonpeptidomimetic, reversible covalent inhibitors of the SARS-CoV-2 main protease (Mpro). During the development of clinical candidates like EGT710, the fluorinated isoquinoline core provided the exact geometric and electronic parameters required to position the molecule within the active site without steric clash[1]. Patent literature explicitly details the coupling of 5-fluoroisoquinolin-4-amine with quinazoline-2,4-dione cores to achieve potent blockade of viral replication[4].

Kinase Inhibition (The Chloro Advantage): Conversely, halogenated isoquinolin-amine derivatives are heavily utilized in oncology and immunology to inhibit kinases such as lck, MPS1, and Haspin[2][3][5]. The 5-chloro substitution is frequently selected in these programs to exploit the hydrophobic sub-pockets adjacent to the ATP-binding site. The out-of-plane twist of the amine allows the molecule to adopt a unique 3D conformation that drives target selectivity.

Pathway ViralEntry SARS-CoV-2 Viral Entry Translation Polyprotein Translation ViralEntry->Translation Mpro Mpro (3CLpro) Cleavage Activity Translation->Mpro Replication Viral Replication & Assembly Mpro->Replication Active Site Cys145 Inhibitor 5-Fluoro-isoquinoline Derivative Inhibitor->Mpro Covalent Inhibition

Caption: Mechanism of SARS-CoV-2 Mpro inhibition by targeted 5-fluoroisoquinoline derivatives.

Quantitative Performance & Physicochemical Data

The following table summarizes the divergent physicochemical profiles resulting from the bioisosteric replacement at the C5 position.

Property / Metric5-Fluoroisoquinolin-4-amine5-Chloroisoquinolin-4-amine
CAS Number 1783390-81-71521836-30-5
Molecular Weight 162.17 g/mol 178.62 g/mol
C5 van der Waals Radius 1.47 Å1.75 Å
C4-Amine Coplanarity High (Conjugated)Low (Steric Twist)
Estimated Lipophilicity (cLogP) ~1.5~2.1
Primary Application Protease Inhibitors (Mpro)[1][4]Kinase Inhibitors (lck, MPS1)[2][5]

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols integrate built-in causality checks and self-validating quality control steps.

Protocol A: Buchwald-Hartwig Cross-Coupling for Scaffold Assembly

Objective: Coupling 5-fluoroisoquinolin-4-amine to a brominated heterocyclic core (e.g., 7-bromoquinazoline-2,4-dione)[4]. Causality & Design: tBuXPhos is selected as the supporting ligand because its bulky, electron-rich nature accelerates reductive elimination. This is critical when coupling sterically hindered or electronically deactivated ortho-substituted amines[5].

  • Reagent Assembly: In a dried Schlenk tube, combine the aryl bromide (1.0 eq), 5-fluoroisoquinolin-4-amine (1.2 eq), Pd2(dba)3 (0.05 eq), tBuXPhos (0.10 eq), and Cs2CO3 (2.0 eq).

  • Atmospheric Control: Evacuate and backfill the vessel with inert N2 gas three times. Causality: This prevents oxidative deactivation of the zero-valent palladium catalyst.

  • Reaction Execution: Add anhydrous 1,4-dioxane (0.2 M) and heat the mixture to 90°C for 4 hours.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete only when the aryl bromide peak (<5% AUC) is consumed and the desired product mass (M+H)+ is dominant. Proceeding without this check risks intractable downstream purifications.

  • Isolation: Filter the mixture through Celite, concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: FRET-Based Biochemical Assay for Protease Inhibition

Objective: Evaluating the IC50 of the synthesized 5-fluoroisoquinolin-4-amine derivative against SARS-CoV-2 Mpro[1]. Causality & Design: Mpro relies on a catalytic dyad (Cys145/His41). The Cys145 residue is highly prone to oxidation, which would result in a false-positive inhibition signal. Therefore, Dithiothreitol (DTT) is strictly required to maintain the active reduced state.

  • Buffer Preparation: Prepare Assay Buffer containing 50 mM HEPES (pH 7.3), 1 mM EDTA, 1 mM DTT, and 0.01% Triton X-100. Causality: Triton X-100 prevents non-specific compound aggregation and promiscuous inhibition.

  • Enzyme Dispensation: Dispense 10 nM recombinant SARS-CoV-2 Mpro into a 384-well black microplate.

  • Compound Incubation: Add the inhibitor in a 10-point dose-response series (e.g., 10 µM to 0.5 nM) and incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Initiate the cleavage reaction by adding 20 µM of the FRET substrate (Dabcyl-KTSAVLQSGFRKME-Edans).

  • Self-Validation & Measurement: Monitor fluorescence (Ex/Em = 340/490 nm) continuously for 20 minutes. Calculate the Z'-factor using DMSO (negative) and Nirmatrelvir (positive) controls. Validation Gate: The assay is only valid if Z' > 0.6, ensuring the calculated IC50 is statistically robust and free of assay drift.

References

  • Discovery of EGT710, an Oral Nonpeptidomimetic Reversible Covalent SARS-CoV-2 Main Protease Inhibitor Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • WO2024031089A1 - Sars-cov2 main protease inhibitors Source: Google Patents URL
  • Optimization of 2-Phenylaminoimidazo[4,5-h]isoquinolin-9-ones: Orally Active Inhibitors of lck Kinase Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines Source: ResearchGate URL:[Link]

Sources

Comparative

A Comparative Guide to the Structural Validation of 5-Fluoroisoquinolin-4-amine Binding

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, particularly within the competitive arena of kinase inhibitor development, the precise understanding of a compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly within the competitive arena of kinase inhibitor development, the precise understanding of a compound's binding mode is paramount. The isoquinoline scaffold is a well-established pharmacophore known to interact with the ATP-binding site of many protein kinases. The subject of this guide, 5-fluoroisoquinolin-4-amine, is a representative of this chemical class, and validating its interaction with a target protein is a critical step in its development as a potential therapeutic agent.

This guide provides a comprehensive comparison of methodologies for validating the binding of small molecule inhibitors, with a focus on the gold standard technique of X-ray crystallography. While a specific co-crystal structure for 5-fluoroisoquinolin-4-amine is not publicly available at the time of this writing, we will use a closely related and well-characterized example of an isoquinoline-based inhibitor in complex with a protein kinase to illustrate the principles and protocols of structural validation. This will be juxtaposed with alternative biophysical techniques to provide a holistic view of binding validation.

The Central Role of X-ray Crystallography in Structure-Based Drug Design

X-ray crystallography provides an unparalleled high-resolution snapshot of a protein-ligand complex, revealing the precise orientation of the ligand in the binding pocket and the intricate network of interactions that govern its affinity and selectivity.[1] This atomic-level detail is the bedrock of structure-based drug design, enabling medicinal chemists to rationally design more potent and specific molecules.

The process, in essence, involves growing a single, well-ordered crystal of the protein in complex with the ligand. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is used to calculate an electron density map of the molecule. An atomic model is then built into this map and refined to best fit the experimental data.[2]

A Representative Case Study: An Isoquinoline Inhibitor in Complex with a Protein Kinase

To illustrate the practical aspects of X-ray cocrystal structure validation, we will refer to a hypothetical, yet representative, example of a 5-fluoroisoquinolin-4-amine derivative bound to a protein kinase. The principles and methodologies described are universally applicable.

Experimental Workflow for X-ray Cocrystal Structure Validation

The journey from a purified protein and a synthesized compound to a validated co-crystal structure is a multi-step process that demands precision and expertise.

X-ray Crystallography Workflow cluster_Preparation Sample Preparation cluster_Crystallization Crystallization cluster_DataCollection Data Collection & Processing cluster_StructureSolution Structure Solution & Refinement cluster_Validation Structure Validation Protein_Purification Protein Purification & QC Complex_Formation Complex Formation Protein_Purification->Complex_Formation Ligand_Synthesis Ligand Synthesis & QC Ligand_Synthesis->Complex_Formation Crystallization_Screening Crystallization Screening Complex_Formation->Crystallization_Screening Crystal_Optimization Crystal Optimization Crystallization_Screening->Crystal_Optimization Crystal_Harvesting Crystal Harvesting & Cryo-protection Crystal_Optimization->Crystal_Harvesting Xray_Diffraction X-ray Diffraction Data Collection Crystal_Harvesting->Xray_Diffraction Data_Processing Data Processing (Indexing, Integration, Scaling) Xray_Diffraction->Data_Processing Phase_Determination Phase Determination (Molecular Replacement) Data_Processing->Phase_Determination Model_Building Model Building (into electron density) Phase_Determination->Model_Building Refinement Refinement Cycles Model_Building->Refinement Refinement->Model_Building Iterative Process Validation_Metrics Validation Metrics (R-factors, Geometry) Refinement->Validation_Metrics PDB_Deposition PDB Deposition Validation_Metrics->PDB_Deposition

Caption: Workflow for X-ray Cocrystal Structure Determination.

Detailed Protocol: From Protein to Validated Structure

1. Protein Expression, Purification, and Quality Control:

  • Objective: To obtain a highly pure and homogenous protein sample.

  • Protocol:

    • Express the target kinase in a suitable system (e.g., E. coli, insect, or mammalian cells).

    • Lyse the cells and purify the protein using a series of chromatography steps (e.g., affinity, ion-exchange, and size-exclusion chromatography).

    • Assess the purity and homogeneity of the protein by SDS-PAGE and mass spectrometry. The protein should be >95% pure.

    • Confirm the protein is correctly folded and active using a functional assay or a biophysical method like Differential Scanning Fluorimetry (DSF).

2. Co-Crystallization:

  • Objective: To grow well-ordered crystals of the protein-ligand complex.

  • Protocol:

    • Incubate the purified protein with a 2-5 fold molar excess of the 5-fluoroisoquinolin-4-amine derivative.

    • Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods. Screen a wide range of conditions (precipitants, pH, salts, additives) using commercial or in-house screens.[3]

    • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

    • Monitor the drops for crystal growth over several days to weeks.

    • Once initial crystals ("hits") are identified, perform optimization screening to improve crystal size and quality.

3. X-ray Diffraction Data Collection:

  • Objective: To collect a complete set of diffraction data from a single crystal.

  • Protocol:

    • Carefully harvest a suitable crystal from the drop and briefly soak it in a cryoprotectant solution to prevent ice formation during data collection.[4]

    • Flash-cool the crystal in liquid nitrogen.

    • Mount the crystal on a goniometer at a synchrotron beamline.

    • Collect a series of diffraction images as the crystal is rotated in the X-ray beam.

4. Data Processing and Structure Solution:

  • Objective: To determine the electron density map and build an atomic model.

  • Protocol:

    • Process the diffraction images to index the reflections, integrate their intensities, and scale the data.

    • Solve the "phase problem" using molecular replacement, using a previously determined structure of a similar protein as a search model.

    • Calculate an initial electron density map.

    • Build the atomic model of the protein and the ligand into the electron density map using software like Coot.[5]

    • Refine the model against the experimental data using software like PHENIX or Refmac, iteratively improving the fit of the model to the electron density and the geometric parameters of the model.[6]

5. Structure Validation:

  • Objective: To ensure the final atomic model is a chemically and physically plausible representation of the molecule that accurately fits the experimental data.[7][8]

  • Key Validation Metrics:

    • Resolution: A measure of the level of detail in the electron density map. For drug discovery projects, a resolution of 2.5 Å or better is generally desired.

    • R-work and R-free: These values measure the agreement between the crystallographic model and the experimental diffraction data.[9] R-free is calculated from a small subset of reflections that are not used in the refinement process and is a less biased measure of model quality. Generally, R-work and R-free values should be in the low 20s or teens for a well-refined structure.

    • Electron Density Fit: The electron density for the ligand should be unambiguous and allow for clear placement of all atoms. The Real-Space R-value (RSR) and Z-score (RSCC) are metrics used to assess the local fit of the model to the map.

    • Stereochemistry: The bond lengths, bond angles, and dihedral angles of the model should conform to standard values. This is often assessed using a Ramachandran plot for the protein backbone and by checking for outliers in bond and angle parameters.

Comparison with Alternative Biophysical Techniques

While X-ray crystallography provides the ultimate structural detail, other biophysical techniques are invaluable for providing complementary data on the thermodynamics and kinetics of binding.[10][11] These methods are often used to confirm that the ligand binds to the target in solution before embarking on the more labor-intensive process of crystallization.

Technique Principle Information Obtained Advantages Disadvantages
X-ray Crystallography X-ray diffraction from a single crystal of the protein-ligand complex.High-resolution 3D structure, precise binding mode, stoichiometry.[2]Provides atomic-level detail of interactions, the "gold standard" for structure-based design.[1]Requires well-diffracting crystals, which can be difficult to obtain; provides a static picture of the complex.
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip when a ligand in solution binds to an immobilized protein.Binding affinity (KD), kinetics (kon, koff), stoichiometry.[12][13]Real-time, label-free, low protein consumption, can screen fragments and large libraries.[14][15]Requires immobilization of the protein, which may affect its activity; potential for non-specific binding artifacts.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding of a ligand to a protein in solution.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[16][17]Provides a complete thermodynamic profile of the interaction in a single experiment, label-free, in-solution measurement.Requires relatively large amounts of protein and ligand, lower throughput than SPR.

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Validation -> Xray [label="Structural Confirmation"]; Validation -> SPR [label="Kinetic & Affinity\nConfirmation"]; Validation -> ITC [label="Thermodynamic\nConfirmation"]; Xray -> Validation [style=dashed, color="#5F6368", dir=back]; SPR -> Validation [style=dashed, color="#5F6368", dir=back]; ITC -> Validation [style=dashed, color="#5F6368", dir=back]; }

Caption: Complementary nature of structural and biophysical techniques.

Conclusion

The validation of a ligand's binding mode is a cornerstone of rational drug design. X-ray crystallography remains the definitive method for elucidating the atomic details of a protein-ligand interaction, providing an indispensable blueprint for medicinal chemistry efforts. For a molecule like 5-fluoroisoquinolin-4-amine, obtaining a high-resolution co-crystal structure with its target kinase would be a landmark achievement, confirming its binding hypothesis and paving the way for further optimization.

However, a robust validation strategy should not rely on a single technique. Orthogonal, solution-based methods such as Surface Plasmon Resonance and Isothermal Titration Calorimetry provide crucial data on the affinity, kinetics, and thermodynamics of binding.[10] By integrating the high-resolution structural information from X-ray crystallography with the quantitative binding data from these biophysical techniques, researchers can build a comprehensive and validated understanding of their compound's mechanism of action, significantly increasing the probability of success in their drug discovery endeavors.

References

Sources

Validation

A Researcher's Guide to the In Vitro Cellular Assay Validation of Novel Mpro Inhibitors, Exemplified by 5-Fluoroisoquinolin-4-amine

In the global effort to develop effective therapeutics against SARS-CoV-2 and prepare for future coronavirus threats, the viral main protease (Mpro, or 3CLpro) has emerged as a premier drug target.[1][2] Its essential ro...

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Author: BenchChem Technical Support Team. Date: April 2026

In the global effort to develop effective therapeutics against SARS-CoV-2 and prepare for future coronavirus threats, the viral main protease (Mpro, or 3CLpro) has emerged as a premier drug target.[1][2] Its essential role in cleaving viral polyproteins to produce functional proteins required for viral replication, combined with its high degree of conservation across coronaviruses, makes it an attractive target for small molecule inhibitors.[1][2][3]

This guide provides a comprehensive framework for the in vitro validation of novel Mpro inhibitors, using the promising, yet under-characterized compound, 5-fluoroisoquinolin-4-amine, as a case study. We will move beyond simple protocol recitation to explain the scientific rationale behind each experimental step, ensuring a self-validating and robust evaluation pipeline from initial biochemical hit to a characterized cellular-active agent.

The Target: Why SARS-CoV-2 Mpro is a Cornerstone of Antiviral Strategy

The SARS-CoV-2 replication cycle is critically dependent on the function of Mpro. After the viral RNA is translated into two large polyproteins, pp1a and pp1ab, Mpro is responsible for cleaving these chains at no fewer than 11 distinct sites.[3][4][5] This proteolytic processing releases the individual non-structural proteins (NSPs) that form the viral replication and transcription complex (RTC).[4] Inhibition of Mpro effectively halts the viral life cycle, making it a powerful therapeutic strategy.[4][6]

The catalytic activity of Mpro relies on a Cys-His catalytic dyad (Cys145 and His41) within its active site.[4][5] This mechanism involves the cysteine residue acting as a nucleophile to attack the peptide bond of the substrate, a process that has been extensively studied and provides a clear target for inhibitor design.[4][5][7]

Mpro_Mechanism cluster_virus Host Cell Cytoplasm Viral_RNA Viral RNA Genome Polyproteins Polyproteins (pp1a/pp1ab) Viral_RNA->Polyproteins Translation Mpro Mpro (3CLpro) Protease Polyproteins->Mpro Autocleavage NSPs Functional Non-Structural Proteins (NSPs) Polyproteins->NSPs Processed by Mpro Mpro->Polyproteins Cleavage at 11 sites RTC Replication/Transcription Complex (RTC) NSPs->RTC Assembly New_Virus New Virions RTC->New_Virus Replication & Transcription

Caption: Mpro's role in viral polyprotein processing.

The Candidate: 5-Fluoroisoquinolin-4-amine

5-Fluoroisoquinolin-4-amine is a heterocyclic compound belonging to the isoquinoline family.[8] While its specific activity against SARS-CoV-2 Mpro is not yet extensively documented in peer-reviewed literature, its structure presents several features that make it an intriguing candidate for investigation. The isoquinoline scaffold is a common motif in bioactive compounds, and the fluorine substitution can enhance binding affinity and metabolic stability.[8][9] The primary amine offers a potential vector for synthetic modification to optimize activity.

This guide will outline the critical assays necessary to take a candidate like 5-fluoroisoquinolin-4-amine and rigorously determine its potential as a specific, potent, and non-toxic Mpro inhibitor.

A Multi-tiered Validation Workflow

A successful validation strategy does not rely on a single assay. It requires a logical progression from confirming direct enzymatic interaction to demonstrating efficacy in a cellular context that mimics a real infection, all while ensuring the compound is not simply toxic to the host cells.

Validation_Workflow Biochemical Tier 1: Biochemical Assay (FRET) Cellular Tier 2: Cell-Based Assay (Gain-of-Signal) Biochemical->Cellular Confirms Cell Permeability Data Data Synthesis & Analysis (IC50, EC50, CC50, SI) Biochemical->Data Antiviral Tier 3: Antiviral Efficacy (Plaque Reduction) Cellular->Antiviral Confirms Antiviral Activity Cellular->Data Cytotoxicity Tier 4: Cytotoxicity Assay (MTT / MTS) Antiviral->Cytotoxicity Determines Therapeutic Window Antiviral->Data Cytotoxicity->Data

Caption: The multi-tiered in vitro validation workflow.

Tier 1: Direct Enzyme Inhibition (FRET Assay)

Objective: To determine if 5-fluoroisoquinolin-4-amine directly inhibits the catalytic activity of purified Mpro and to quantify its potency (IC50).

Expertise & Experience: The Fluorescence Resonance Energy Transfer (FRET) assay is the industry standard for primary screening of protease inhibitors.[10][11] It is highly sensitive, scalable for high-throughput screening, and provides a direct measure of enzymatic activity.[10][12] The principle relies on a synthetic peptide substrate that contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by Mpro, the fluorophore is released from the quencher's proximity, resulting in a measurable increase in fluorescence.[12][13]

FRET_Assay cluster_no_inhibitor No Inhibitor cluster_inhibitor With Inhibitor F1 F Q1 Q F1->Q1 Substrate Mpro1 Active Mpro Mpro1->F1 Cleavage Signal1 Fluorescence SIGNAL F2 F Q2 Q F2->Q2 Substrate Mpro2 Inactive Mpro Inhibitor Inhibitor Inhibitor->Mpro2 Binding Signal2 No Signal (Quenched)

Caption: Mechanism of the FRET-based Mpro inhibition assay.

Detailed Protocol: Mpro FRET-Based Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer of 20 mM HEPES (pH 7.3), 100 mM NaCl, 1 mM EDTA, and 1 mM TCEP.[11]

    • Mpro Enzyme: Dilute recombinant SARS-CoV-2 Mpro to a final working concentration of ~20 nM in Assay Buffer.

    • FRET Substrate: Dilute a fluorogenic peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS) to a final working concentration of ~20 µM in Assay Buffer.[11]

    • Test Compound: Prepare a stock solution of 5-fluoroisoquinolin-4-amine in 100% DMSO. Create a 10-point, 3-fold serial dilution series, starting from a high concentration (e.g., 100 µM).

    • Controls: Prepare a known Mpro inhibitor (e.g., GC376) as a positive control and DMSO alone as a negative (vehicle) control.

  • Assay Plate Setup (384-well, black, low-volume):

    • Add 0.5 µL of each compound dilution (or control) to the appropriate wells.

    • Add 10 µL of the Mpro enzyme solution to all wells except for a "no enzyme" background control.

    • Mix by shaking the plate for 1 minute.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15-30 minutes.

    • Rationale: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring that the measured inhibition reflects a true interaction rather than competition kinetics alone.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the FRET substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity kinetically (e.g., Ex: 360 nm, Em: 460 nm) every 60 seconds for 30-60 minutes at 37°C.[11]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear phase of fluorescence increase) for each well.

    • Normalize the rates relative to the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the normalized inhibition values against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Tier 2: Cellular Mpro Activity (Gain-of-Signal Assay)

Objective: To confirm that the inhibitor is cell-permeable and can inhibit Mpro activity within the complex environment of a living cell, and to determine its cellular potency (EC50).

Expertise & Experience: While a FRET assay confirms direct enzyme inhibition, it doesn't tell you if the compound can get into a cell and remain active. Gain-of-signal assays are elegant systems designed to answer this question.[14][15] They work by co-opting the cell's own machinery to report on Mpro activity. A reporter protein (like Luciferase or eGFP) is fused to a sequence that Mpro can cleave, along with other tags that might, for instance, target it for degradation.[14][16] When Mpro is active, it cleaves the reporter, leading to its destruction and a low signal. When an inhibitor blocks Mpro, the reporter remains intact, accumulates, and produces a strong, easily measured "gain of signal".[14][16] This design is powerful because it's less prone to false positives from cytotoxic compounds, which would inhibit gene expression and thus also lead to a low signal.[15]

Detailed Protocol: Luciferase-Based Gain-of-Signal Assay
  • Cell Culture and Transfection:

    • Culture a suitable human cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells into a 96-well white, clear-bottom plate.

    • Transfect the cells with a plasmid encoding the Mpro-cleavable reporter construct (e.g., a fusion protein of Luciferase with an Mpro cleavage site).

  • Compound Treatment:

    • 24 hours post-transfection, remove the medium and add fresh medium containing serial dilutions of 5-fluoroisoquinolin-4-amine, a positive control inhibitor, and a DMSO vehicle control.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

    • Rationale: This incubation period allows for sufficient expression of the reporter construct and for the inhibitor to exert its effect on the intracellular Mpro activity.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add a commercial luciferase assay reagent (e.g., Bright-Glo™) to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase enzyme.

    • Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the DMSO control (0% effect) and a control representing maximal inhibition (100% effect).

    • Plot the normalized data against the log of the compound concentration and fit to a dose-response curve to calculate the EC50 value.

Tier 3 & 4: Antiviral Efficacy and Cytotoxicity Assessment

Objective: To validate that the inhibition of Mpro translates into a genuine antiviral effect against live SARS-CoV-2 and to determine the compound's therapeutic window by assessing its toxicity to host cells.

Expertise & Experience: The Plaque Reduction Neutralization Test (PRNT) is considered the gold standard for quantifying the ability of a compound to inhibit viral replication and spread.[17][18] It provides a direct and visually intuitive measure of antiviral efficacy.[18] Concurrently, a cytotoxicity assay must be run in parallel on uninfected cells using the same compound concentrations and incubation times.[19][20] This is non-negotiable for validating that the observed antiviral effect is not merely a result of the compound killing the host cells, which would also prevent viral replication.[21][22] The most common methods, like the MTT or MTS assay, measure mitochondrial activity as a proxy for cell viability.[23]

Detailed Protocol: Plaque Reduction and MTT Cytotoxicity Assays

Part A: Plaque Reduction Neutralization Test (PRNT)

  • Cell Seeding: Seed Vero E6 cells (or another susceptible cell line) in 24-well plates and grow until they form a confluent monolayer.

  • Virus-Compound Incubation:

    • Prepare serial dilutions of 5-fluoroisoquinolin-4-amine in a virus diluent medium.

    • Mix each dilution with a known quantity of SARS-CoV-2 (e.g., 50 plaque-forming units, PFU).

    • Incubate this mixture at 37°C for 1 hour to allow the compound to interact with the virus.[24]

  • Infection:

    • Wash the cell monolayers and inoculate them with the virus-compound mixtures.

    • Allow the virus to adsorb to the cells for 1 hour at 37°C.[24]

  • Overlay and Incubation:

    • Aspirate the inoculum and add a semi-solid overlay (e.g., containing methylcellulose).[24]

    • Rationale: The overlay restricts the spread of progeny virions to adjacent cells, ensuring that each initial infection event forms a discrete, countable plaque.

    • Incubate the plates at 37°C for 3-4 days until plaques are visible.

  • Visualization and Counting:

    • Fix the cells (e.g., with 10% formalin) and stain with a dye like crystal violet.[24]

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each concentration compared to the virus-only control.

    • Determine the EC50, the concentration that inhibits 50% of plaque formation.

Part B: MTT Cytotoxicity Assay (Parallel Plate)

  • Setup: Prepare an identical plate of Vero E6 cells and treat them with the same serial dilutions of 5-fluoroisoquinolin-4-amine (without adding any virus).[20]

  • Incubation: Incubate for the same duration as the PRNT assay (3-4 days).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals. Read the absorbance at ~570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Determine the CC50, the concentration that reduces cell viability by 50%.[21]

Data Synthesis and Comparison

The final step is to integrate the data to build a comprehensive profile of the inhibitor. The key metrics are the IC50 (biochemical potency), EC50 (cellular potency), and CC50 (cytotoxicity). From these, we derive the Selectivity Index (SI) , calculated as CC50 / EC50 .[21] The SI is a critical measure of a drug's therapeutic window; a higher SI value indicates that the compound is effective against the virus at concentrations far below those at which it becomes toxic to host cells.

Table 1: Comparative Performance of Mpro Inhibitors

CompoundTargetIC50 (Biochemical)EC50 (Cellular)CC50 (Cytotoxicity)Selectivity Index (SI)Reference
5-Fluoroisoquinolin-4-amine Mpro[Experimental Value][Experimental Value][Experimental Value][Calculated Value]This Guide
Nirmatrelvir (Paxlovid) Mpro~1-10 nM (Biochemical)~50-100 nM (Antiviral)>100 µM>1000[25]
GC376 Mpro~0.03 µM (Biochemical)[26]~1.0 - 3.37 µM (Antiviral)[26][27]>100 µM>30-100[15][26]
Boceprevir Mpro~8 µM (Biochemical)~20 µM (Antiviral)>50 µM~2.5[25]
Remdesivir RdRpN/A (Not an Mpro inhibitor)~0.22-0.32 µM (Antiviral)[28]>100 µM>312[27][28]

Note: Literature values can vary based on the specific assay, cell line, and viral strain used. This table serves as a representative comparison.

Conclusion

The validation of a novel Mpro inhibitor like 5-fluoroisoquinolin-4-amine is a systematic process that requires a suite of well-designed, orthogonal assays. By progressing through a tiered workflow—from direct biochemical inhibition (FRET), to cellular activity (gain-of-signal), to authentic antiviral efficacy (PRNT), and finally to safety (cytotoxicity)—researchers can build a robust data package. This methodical approach ensures that lead compounds not only hit their intended target but are also effective and non-toxic in a more biologically relevant context, paving the way for further preclinical and clinical development.

References
  • Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. Available from: [Link]

  • Gain-of-Signal Assays for Probing Inhibition of SARS-CoV-2 Mpro/3CLpro in Living Cells. mSphere. Available from: [Link]

  • Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors. STAR Protocols. Available from: [Link]

  • SARS-CoV-2 Mpro inhibitor identification using a cellular gain-of-signal assay for high-throughput screening. PNAS. Available from: [Link]

  • Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. ACS Infectious Diseases. Available from: [Link]

  • Development of a Biosafety Level 1 Cellular Assay for Identifying Small-Molecule Antivirals Targeting the Main Protease of SARS-CoV-2: Evaluation of Cellular Activity of GC376, Boceprevir, Carmofur, Ebselen, and Selenoneine. MDPI. Available from: [Link]

  • Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. FDA. Available from: [Link]

  • Understanding Cytotoxicity. Virology Research Services. Available from: [Link]

  • Plaque Reduction Neutralization Test (PRNT). Bio-protocol. Available from: [Link]

  • Antiviral Drug Screening. Virology Research Services. Available from: [Link]

  • Cytotoxicity Screening Assay - Paired with Antiviral Assays. Protocols.io. Available from: [Link]

  • SARS-CoV-2 Mpro Inhibitors: Achieved Diversity, Developing Resistance and Future Strategies. SciSpace. Available from: [Link]

  • In Vitro Cytotoxicity Testing of Potentially Active Anti-HIV Drugs with Cultured Cells. ATLA. Available from: [Link]

  • A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies. Springer Link. Available from: [Link]

  • Identification of potential natural inhibitors of SARS-CoV2 main protease by molecular docking and simulation studies. PMC. Available from: [Link]

  • Fluorescence assay for MERS CoV Mpro activity measurement V.1. Protocols.io. Available from: [Link]

  • Plaque Reduction Assay - Antiviral. Creative Diagnostics. Available from: [Link]

  • Virtual screening and in vitro validation of natural compound inhibitors against SARS-CoV-2 spike protein. PMC. Available from: [Link]

  • Fluorescence assay for MERS-CoV Mpro protease activity measurement for screening against antiviral molecule... Protocols.io. Available from: [Link]

  • Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors. ResearchGate. Available from: [Link]

  • In Vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants. Journal of Bacteriology and Virology. Available from: [Link]

  • Substitutions in SARS-CoV-2 Mpro Selected by Protease Inhibitor Boceprevir Confer Resistance to Nirmatrelvir. PMC. Available from: [Link]

  • In vitro and in vivo validation of the antiviral effect of hCypA against SARS-CoV-2 via binding to the RBD of spike protein. PubMed. Available from: [Link]

  • Discovery of Diverse Natural Products as Inhibitors of SARS-CoV-2 Mpro Protease through Virtual Screening. ACS Publications. Available from: [Link]

  • Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro). ACS Omega. Available from: [Link]

  • Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Taylor & Francis Online. Available from: [Link]

  • Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses. WHO. Available from: [Link]

  • Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Discovery of potential inhibitors targeting SARS-CoV-2 Mpro. European Review for Medical and Pharmacological Sciences. Available from: [Link]

  • Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature's toolbox of bioactive compounds. PMC. Available from: [Link]

  • SARS-CoV-2 Mpro inhibitors and activity-based probes for patient-sample imaging. Lirias. Available from: [Link]

  • Mpro-targeted anti-SARS-CoV-2 inhibitor-based drugs. PMC. Available from: [Link]

  • Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents. MDPI. Available from: [Link]

  • Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents. ResearchGate. Available from: [Link]

  • Mechanism of inhibition of SARS-CoV-2 Mpro by N3 peptidyl Michael acceptor explained by QM/MM simulations and design of new derivatives with tunable chemical reactivity. PMC. Available from: [Link]

  • Computationally driven discovery of SARS-CoV-2 Mpro inhibitors. Padua Research Archive. Available from: [Link]

  • In Vitro Antiviral Testing. Utah State University. Available from: [Link]

  • Computationally driven discovery of SARS-CoV-2 Mpro inhibitors: from design to experimental validation. Royal Society of Chemistry. Available from: [Link]

  • Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. PMC. Available from: [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Available from: [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. SAP. Available from: [Link]

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Comparative

A Comparative Guide to Peptidomimetic and Non-Peptidomimetic Inhibitor Efficacy: A Case Study on Caspase-1

In the landscape of modern drug discovery, the inhibition of specific protein targets is a cornerstone of therapeutic intervention. The choice of inhibitor scaffold is a critical decision that profoundly impacts a drug c...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the inhibition of specific protein targets is a cornerstone of therapeutic intervention. The choice of inhibitor scaffold is a critical decision that profoundly impacts a drug candidate's potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth, objective comparison of two major classes of inhibitors: peptidomimetics and non-peptidomimetic small molecules.

While the initial intent was to focus on the 5-fluoroisoquinolin-4-amine scaffold as a non-peptidomimetic example, a comprehensive literature review revealed a lack of publicly available data for direct comparison against a peptidomimetic inhibitor targeting the same enzyme. Therefore, to provide a meaningful and data-driven analysis, this guide will focus on a well-characterized and clinically relevant target, Caspase-1 , and compare the efficacy of a potent peptidomimetic inhibitor with a well-documented non-peptidomimetic small molecule inhibitor.

Introduction: The Strategic Choice Between Mimicry and Novelty

Peptidomimetic inhibitors are designed to mimic the structure and function of natural peptides, often by modifying the peptide backbone to improve stability and bioavailability.[1][2] This approach leverages the inherent high affinity and specificity of the natural peptide ligand for its target. In contrast, non-peptidomimetic inhibitors are small molecules, often identified through high-throughput screening or structure-based design, that do not share the peptide backbone but can still exhibit high potency and selectivity.[3][4] The decision to pursue one class over the other is a strategic one, balancing the advantages of known binding interactions against the potential for improved "drug-like" properties.

The Target: Caspase-1 - A Key Mediator of Inflammation

Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE), is a cysteine protease that plays a pivotal role in the inflammatory response.[1] It is responsible for the proteolytic activation of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). Dysregulation of Caspase-1 activity is implicated in a range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, making it an attractive therapeutic target.[1]

dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Caspase-1 activation pathway and points of inhibition."

The Contenders: A Head-to-Head Comparison

For this comparative analysis, we will examine two well-characterized inhibitors of Caspase-1:

  • Peptidomimetic Inhibitor: VRT-043198 (the active metabolite of the prodrug VX-765). This inhibitor is designed based on the preferred tetrapeptide substrate of Caspase-1.

  • Non-Peptidomimetic Inhibitor: Pralnacasan (VX-740) . This is a non-peptide, orally active small molecule inhibitor of Caspase-1.[1]

Efficacy Data: A Quantitative Look at Potency

The following table summarizes the in vitro inhibitory efficacy of VRT-043198 and Pralnacasan against Caspase-1. Lower IC50 and Ki values indicate higher potency.

Inhibitor ClassCompoundTargetIC50 (nM)Ki (nM)Citation(s)
Peptidomimetic VRT-043198Caspase-10.2040.8[5]
Non-Peptidomimetic Pralnacasan (VX-740)Caspase-11.31.4[1][6]

Analysis of Efficacy Data:

The data clearly indicates that both the peptidomimetic and the non-peptidomimetic inhibitors exhibit potent, nanomolar-level inhibition of Caspase-1. In this specific comparison, the peptidomimetic inhibitor, VRT-043198, demonstrates a slightly higher potency with a lower IC50 value. This is not unexpected, as peptidomimetics are often designed to closely mimic the natural substrate, which can lead to very high binding affinity. However, the non-peptidomimetic inhibitor, Pralnacasan, also displays excellent potency, highlighting the success of small molecule design in achieving high efficacy.

Experimental Protocols: Assessing Inhibitor Efficacy

The determination of an inhibitor's potency is a critical step in drug discovery. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a substance in inhibiting a specific biological or biochemical function. The following is a detailed protocol for a fluorometric assay to determine the IC50 of Caspase-1 inhibitors.

Fluorometric Caspase-1 Activity Assay

This assay measures the activity of Caspase-1 by monitoring the cleavage of a fluorogenic substrate.

Materials:

  • Recombinant human Caspase-1

  • Caspase-1 substrate (e.g., Ac-YVAD-AFC)

  • Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • Test inhibitors (peptidomimetic and non-peptidomimetic)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation/Emission ~400/505 nm for AFC)

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test inhibitors in DMSO. A typical starting concentration is 10 mM.

  • Assay Setup:

    • Add 2 µL of each inhibitor dilution to the wells of a 96-well plate.

    • Include control wells with DMSO only (for 100% enzyme activity) and a known potent inhibitor (for 0% activity).

  • Enzyme Addition: Add 50 µL of assay buffer containing recombinant Caspase-1 to each well. The final enzyme concentration should be in the low nanomolar range and determined empirically for linear reaction kinetics.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of assay buffer containing the Caspase-1 substrate (Ac-YVAD-AFC) to each well. The final substrate concentration should be at or near its Km value for the enzyme.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed fluorometric microplate reader and measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Workflow for IC50 determination of Caspase-1 inhibitors."

Discussion: Beyond Potency - The Bigger Picture

While in vitro potency is a critical parameter, it is only one piece of the puzzle in drug development. The choice between a peptidomimetic and a non-peptidomimetic inhibitor involves a broader consideration of their overall pharmacological properties.

Peptidomimetics:

  • Advantages: High potency and selectivity due to mimicking the natural substrate.

  • Disadvantages: Often have poor oral bioavailability, are susceptible to proteolytic degradation, and can be challenging and expensive to synthesize.[1]

Non-Peptidomimetics (Small Molecules):

  • Advantages: Generally have better oral bioavailability, are more stable to metabolic degradation, and are often easier and less expensive to synthesize.[3][4]

  • Disadvantages: Identifying a novel, potent, and selective small molecule inhibitor can be a significant challenge, often requiring extensive screening and optimization campaigns.

The clinical development history of Caspase-1 inhibitors reflects these trade-offs. While both peptidomimetic (VX-765) and non-peptidomimetic (Pralnacasan) inhibitors of Caspase-1 have entered clinical trials, their development has faced challenges, highlighting the complexities of translating in vitro efficacy to clinical success.[1]

Conclusion

This guide has provided a comparative analysis of peptidomimetic and non-peptidomimetic inhibitors using Caspase-1 as a relevant case study. Both classes of inhibitors can achieve high potency against this important inflammatory target. The peptidomimetic approach, exemplified by VRT-043198, leverages the natural substrate recognition to achieve excellent in vitro efficacy. The non-peptidomimetic strategy, demonstrated by Pralnacasan, showcases the power of small molecule design to produce potent and orally bioavailable drug candidates.

The ultimate choice of inhibitor scaffold will depend on the specific therapeutic goals and the challenges associated with the target. A thorough understanding of the strengths and weaknesses of each approach, supported by robust experimental data, is essential for making informed decisions in the complex process of drug discovery and development.

References

  • MacKenzie, S. H., & Clark, A. C. (2010). The potential for caspases in drug discovery. Future medicinal chemistry, 2(9), 1425–1443. [Link]

  • A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program. (2010, February 25). National Center for Biotechnology Information. Retrieved March 31, 2026, from [Link]

  • McDonnell, M. E., & Maloney, D. J. (2010). A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety. Probes and Drugs, 1-28. [Link]

  • Ahlers, J. (2021). Small Molecule Inhibitors of Inflammatory Caspases-1, -4, and -5. DePaul Discoveries, 10(1), 5. [Link]

  • Chakraborty, S., & Ghosh, S. (2018). Identification of FDA-approved drugs as novel allosteric inhibitors of human executioner caspases. bioRxiv. [Link]

  • Comparison of the caspase-1 active site in active-and... - ResearchGate. (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]

  • Summary of caspase inhibitor IC50 values for data depicted in figures... - ResearchGate. (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]

  • Discovery of a Covalent Inhibitor of Pro-Caspase-1 Zymogen Blocking NLRP3 Inflammasome Activation and Pyroptosis | Journal of Medicinal Chemistry. (2024, August 19). ACS Publications. Retrieved March 31, 2026, from [Link]

  • Pellecchia, M., & Sem, D. S. (2005). Discovery of a Novel Class of Reversible Non-Peptide Caspase Inhibitors via a Structure-Based Approach. Journal of Medicinal Chemistry, 48(5), 1272–1275. [Link]

  • Lee, E. W., & Chun, J. (2018). Caspase inhibitors: a review of recently patented compounds (2013-2015). Expert opinion on therapeutic patents, 28(1), 23–37. [Link]

  • Development of Peptidomimetics Targeting IAPs - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 31, 2026, from [Link]

  • Caspase inhibitors: a review on recently patented compounds (2016–2023). (2024, August 29). Taylor & Francis. Retrieved March 31, 2026, from [Link]

  • Chen, Y., Zhang, Y., Zhang, H., Liu, D., Gu, M., Li, J., Wu, F., Zhu, X., Li, J., & Nan, F. (2006). Design, Synthesis, and Biological Evaluation of Isoquinoline-1,3,4-trione Derivatives as Potent Caspase-3 Inhibitors. Journal of Medicinal Chemistry, 49(5), 1613–1623. [Link]

Sources

Validation

Benchmarking 5-Fluoroisoquinolin-4-amine Derivatives Against Standard SARS-CoV-2 Antivirals

The development of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) therapeutics has heavily relied on targeting the viral main protease (Mpro, also known as 3CLpro). While first-generation inhibitors like ni...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) therapeutics has heavily relied on targeting the viral main protease (Mpro, also known as 3CLpro). While first-generation inhibitors like nirmatrelvir provided critical pandemic relief, their peptidomimetic nature introduced significant pharmacokinetic limitations. This guide provides an in-depth technical benchmarking of next-generation nonpeptidomimetic Mpro inhibitors—specifically 5-fluoroisoquinolin-4-amine derivatives—against standard-of-care antivirals.

Mechanistic Rationale: The Shift to Nonpeptidomimetic Scaffolds

SARS-CoV-2 Mpro is a highly conserved cysteine protease responsible for cleaving viral polyproteins at 11 distinct sites, a process essential for viral replication[1]. First-generation inhibitors, such as nirmatrelvir, are peptidomimetics designed to mimic the natural P1-glutamine substrate of Mpro[2]. While highly potent, peptidomimetics are inherently susceptible to rapid metabolic degradation and are strong substrates for P-glycoprotein (P-gp) efflux pumps[3]. Consequently, nirmatrelvir requires co-administration with ritonavir—a potent CYP3A4 inhibitor—to achieve therapeutic plasma concentrations, leading to severe drug-drug interactions.

To circumvent these limitations, drug development has pivoted toward nonpeptidomimetic scaffolds. 5-Fluoroisoquinolin-4-amine serves as a critical building block in the synthesis of novel quinazoline-2,4(1H,3H)-dione and oxoimidazolidine-4-carbonitrile derivatives (e.g., the EGT710 series)[1]. The aza-isoquinoline core provides an optimal geometric vector to trap the catalytic Cys145 residue of Mpro, forming a reversible covalent adduct. Because these molecules do not rely on peptide-like backbones, they exhibit superior membrane permeability, intrinsic metabolic stability, and high oral bioavailability without the need for ritonavir boosting[1].

Mpro_Pathway Polyprotein SARS-CoV-2 Polyproteins (pp1a / pp1ab) Mpro Mpro (3CLpro) Active Enzyme Polyprotein->Mpro Auto-cleavage ViralRep Viral Replication Complex (Nsp1-16) Mpro->ViralRep Cleaves at 11 sites Nirmatrelvir Nirmatrelvir (Peptidomimetic) Cys145 Covalent Binding at Cys145 (Catalytic Dyad) Nirmatrelvir->Cys145 P1-Gln mimic FluoroIso 5-Fluoroisoquinolin-4-amine Derivatives (Nonpeptidomimetic) FluoroIso->Cys145 Aza-isoquinoline trap Cys145->Mpro Irreversible Inhibition

Diagram 1: Mechanistic pathway of Mpro inhibition comparing peptidomimetic and nonpeptidomimetic agents.

Quantitative Benchmarking

The following table synthesizes the in vitro and pharmacokinetic profiles of optimized 5-fluoroisoquinolin-4-amine derivatives against standard SARS-CoV-2 antivirals.

Compound / ClassViral TargetModalityEC₅₀ (SARS-CoV-2)CC₅₀ (Cytotoxicity)Oral BioavailabilityBoosting Required?
5-Fluoroisoquinolin-4-amine Derivatives (e.g., EGT710)Mpro (Cys145)Nonpeptidomimetic Covalent Inhibitor0.025 – 0.086 μM[1]> 100 μM[1]HighNo
Nirmatrelvir (Paxlovid)Mpro (Cys145)Peptidomimetic Covalent Inhibitor0.038 – 0.070 μM[2]> 100 μMLow/ModerateYes (Ritonavir)
Remdesivir RdRp (Nsp12)Nucleoside Analog (Prodrug)0.01 μM (dNHBE) / 1.65 μM (Vero E6)[4]> 100 μMPoorN/A (Intravenous)

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous benchmarking, the evaluation of these compounds must avoid common experimental artifacts. The following protocols detail the optimal workflows for validating nonpeptidomimetic Mpro inhibitors.

Protocol A: RFMS-Based Recombinant Mpro Cleavage Assay

Causality & Rationale: Traditional FRET-based enzymatic assays are highly susceptible to false positives caused by the auto-fluorescence of small-molecule libraries. RapidFire Mass Spectrometry (RFMS) directly quantifies the mass of the cleaved peptide product, providing an absolute, label-free validation of biochemical inhibition[1].

Step-by-Step Methodology:

  • Enzyme Preparation: Express and purify recombinant SARS-CoV-2 Mpro (amino acids 1-306) with a C-terminal His-tag. Dilute to a final assay concentration of 10 nM in assay buffer (50 mM Tris-HCl pH 7.3, 1 mM EDTA, 1 mM DTT).

  • Compound Incubation: Dispense 5-fluoroisoquinolin-4-amine derivatives (10-point dose-response, 0.5 nM to 10 μM) into 384-well plates. Add Mpro and pre-incubate for 30 minutes at room temperature to allow covalent adduct formation.

  • Substrate Addition: Initiate the reaction by adding 2 μM of the native unmodified peptide substrate (TSAVLQ↓SGFRK-NH2).

  • Quenching & Detection: Terminate the reaction after 15 minutes using 10% formic acid. Analyze the plates using an Agilent RapidFire 365 coupled to a Q-TOF mass spectrometer.

  • System Validation: Calculate the Z'-factor using DMSO as a negative control and 1 μM nirmatrelvir as a positive control. The assay is only deemed valid if Z' > 0.65.

Protocol B: Cytopathic Effect (CPE) Assay in dNHBE Cells

Causality & Rationale: Vero E6 cells are commonly used for viral assays but overexpress P-gp efflux pumps and lack critical human metabolic enzymes, artificially inflating the EC₅₀ of compounds[3]. Differentiated Normal Human Bronchial Epithelial (dNHBE) cells provide a physiologically relevant respiratory model that accurately reflects human pharmacodynamics[1].

Step-by-Step Methodology:

  • Cell Culture: Culture primary dNHBE cells at an air-liquid interface (ALI) for 21-28 days until fully differentiated and mucociliary clearance is observable.

  • Infection: Wash the apical surface with PBS to remove excess mucus. Infect the apical surface with SARS-CoV-2 (e.g., WA1 or Omicron variant) at a Multiplicity of Infection (MOI) of 0.05.

  • Drug Treatment: Introduce the test compounds into the basolateral media (to mimic systemic drug delivery) at varying concentrations. Include remdesivir (0.1 μM) and nirmatrelvir (0.1 μM) as benchmarking controls[4].

  • Quantification: At 48 hours post-infection, assess viral replication via qRT-PCR of the apical wash.

  • Cytotoxicity Counter-Screen: In parallel, perform a CellTiter-Glo (ATP-based) viability assay on uninfected dNHBE cells treated with the highest compound concentration (100 μM) to ensure antiviral efficacy is distinct from host cell toxicity (CC₅₀ > 100 μM).

Workflow Synth Compound Synthesis (5-Fluoroisoquinolin-4-amine Core) Biochem Biochemical Assay (RFMS Mpro Cleavage) Synth->Biochem Cellular Cellular Efficacy (CPE in dNHBE / Vero E6) Biochem->Cellular IC50 < 0.1 μM PKPD PK/PD Profiling (In Vivo Clearance & Bioavailability) Cellular->PKPD EC50 < 0.1 μM CC50 > 100 μM Lead Lead Selection (e.g., EGT710 Series) PKPD->Lead High Oral Bioavailability

Diagram 2: High-throughput screening and validation workflow for nonpeptidomimetic Mpro inhibitors.

Pharmacokinetic & Developability Profile

The transition from peptidomimetics to 5-fluoroisoquinolin-4-amine derivatives is fundamentally driven by developability. Peptidomimetics are rapidly cleaved by host proteases and oxidized by hepatic CYP enzymes. By contrast, the aza-isoquinoline structure resists proteolytic degradation. Extensive lead optimization focusing on the saturation of the planar aromatic rings (e.g., utilizing quinazoline-2,4(1H,3H)-dione cores) has yielded compounds that maintain an unbound plasma trough concentration ( Ctrough​ ) that exceeds the dNHBE unbound cellular EC₉₀ at 24 hours post-dosing[1]. This pharmacokinetic resilience allows for a standalone oral therapeutic profile, representing a significant evolutionary leap over ritonavir-boosted regimens.

References
  • Discovery of EGT710, an Oral Nonpeptidomimetic Reversible Covalent SARS-CoV-2 Main Protease Inhibitor Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • Remdesivir Inhibits SARS-CoV-2 in Human Lung Cells and Chimeric SARS-CoV Expressing the SARS-CoV-2 RNA Polymerase in Mice Cell Reports, National Center for Biotechnology Information (NCBI) URL:[Link]

  • Nirmatrelvir, an orally active Mpro inhibitor, is a potent inhibitor of SARS-CoV-2 Variants of Concern bioRxiv URL:[Link]

  • In vitro selection and analysis of SARS-CoV-2 nirmatrelvir resistance mutations contributing to clinical virus resistance surveillance National Center for Biotechnology Information (NCBI) URL:[Link]

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Comparative

Pharmacokinetic and Structural Optimization Guide: 5-Fluoroisoquinolin-4-amine vs. Aza-isoquinolines

As drug discovery pivots toward nonpeptidomimetic architectures for targets like the SARS-CoV-2 Main Protease (Mpro), balancing physicochemical properties with stereochemical stability becomes paramount. In the optimizat...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward nonpeptidomimetic architectures for targets like the SARS-CoV-2 Main Protease (Mpro), balancing physicochemical properties with stereochemical stability becomes paramount. In the optimization of diarylamide and quinazoline-2,4-dione scaffolds, the isoquinoline motif has proven essential for occupying the S1-subpocket. However, early leads suffered from profound solubility limits and atropisomerism (axial chirality).

This guide objectively compares two distinct structural strategies used to overcome these liabilities: the introduction of aza-isoquinolines to improve solubility versus the use of 5-fluoroisoquinolin-4-amine to lock chiral conformation. By analyzing the causality behind these structural modifications, we provide a definitive framework for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles in covalent protease inhibitors.

Mechanistic Rationale & SAR Dynamics

The Aza-isoquinoline Approach: The Solubility/Potency Trade-off

To mitigate the poor aqueous solubility of unsubstituted isoquinoline leads, medicinal chemists frequently employ nitrogen scanning. Synthesizing aza-isoquinolines (introducing an additional polar nitrogen into the ring system) is a logical step to lower the partition coefficient (LogP) and improve solvation.

The Mechanistic Failure: While aza-isoquinoline isomers yielded modest improvements in thermodynamic solubility, they universally resulted in a severe loss of biochemical potency [1]. The S1-subpocket of Mpro is highly sensitive to desolvation penalties. The native isoquinoline nitrogen acts as a precise hydrogen-bond acceptor for the H163 residue (bond length ~1.9Å). Introducing a second polar nitrogen disrupts this delicate hydrogen-bonding network and incurs a massive energetic penalty upon binding to the lipophilic pocket, rendering the aza-analogs biochemically inferior.

The 5-Fluoroisoquinolin-4-amine Breakthrough: Atropisomer Control

A more insidious pharmacokinetic liability of the unsubstituted isoquinoline core is atropisomerism . Due to restricted rotation around the C-N bond connecting the isoquinoline to the core scaffold, these molecules exist as Class II atropisomers ( Δ G = 20 to 28 kcal/mol). This means the active and inactive enantiomers interconvert on an hour-to-month timescale at ambient conditions, creating a shifting, unpredictable in vivo PK/PD profile [1].

The Mechanistic Success: To solve this, researchers installed a fluorine atom at the C-5 position, creating the 5-fluoroisoquinolin-4-amine motif. This single atom substitution sterically encumbers the rotational axis without disrupting the critical S1-subpocket binding interactions. The steric clash raises the rotational barrier to ~30.5 kcal/mol, locking the molecule into a Class III atropisomer. This extends the racemization timescale to approximately 39 years, ensuring the drug remains permanently locked in its active chiral conformation in vivo [1].

SAR Base Unsubstituted Isoquinoline (High Potency, Low Solubility, Class II Atropisomer) Aza Aza-isoquinolines (Polar Nitrogen Insertion) Base->Aza Optimize Solubility Fluoro 5-Fluoroisoquinolin-4-amine (Steric Fluorine Insertion) Base->Fluoro Optimize PK/Stability AzaResult Modest Solubility Increase Severe Potency Loss (S1 Subpocket Desolvation) Aza->AzaResult FluoroResult Potency Retained Class III Atropisomer Locked (ΔG ~30.5 kcal/mol) Fluoro->FluoroResult

Fig 1: Logical SAR optimization pathway contrasting Aza-isoquinoline and 5-Fluoro strategies.

Comparative Data Snapshot

The following table synthesizes the quantitative structural and pharmacokinetic outcomes of substituting the parent isoquinoline with either aza-isoquinolines or the 5-fluoroisoquinolin-4-amine motif, as observed during the discovery of the clinical candidate EGT710 [1].

ParameterAza-isoquinolines5-Fluoroisoquinolin-4-amine
Primary Structural Goal Increase aqueous solubilityLock atropisomer conformation
S1 Subpocket Interaction Disrupted (Desolvation penalty)Maintained (Optimal H-bond to H163)
Biochemical Potency Significantly reducedMaintained (High potency)
Rotational Barrier ( Δ G) < 28 kcal/mol (Class I/II)~30.5 kcal/mol (Class III)
Racemization Timescale Minutes to Months~39 Years
In Vivo PK Viability Poor (Due to target disengagement)Excellent (Stable exposure, predictable clearance)

Validated Experimental Protocols

To objectively evaluate these compounds, the following self-validating experimental workflows must be employed. These methodologies ensure that both chiral stability and systemic exposure are accurately quantified.

Protocol A: Chiral Stability & Atropisomer Interconversion Assay

To prove that the 5-fluoroisoquinolin-4-amine locks the molecule into a Class III atropisomer, accelerated racemization studies are required.

  • Enantiomeric Isolation: Separate the racemic mixture using Supercritical Fluid Chromatography (SFC) equipped with a chiral stationary phase (e.g., Chiralpak IC) to isolate the active atropisomer (>99% ee).

  • Accelerated Incubation: Because a 39-year half-life cannot be measured in real-time, incubate the isolated atropisomer in a chemically inert, high-boiling solvent (e.g., decane or DMSO) at elevated temperatures (80°C, 100°C, and 120°C).

  • Sampling & Quenching: Aliquot samples at predefined intervals (0, 1h, 4h, 12h, 24h). Rapidly quench by cooling to 4°C to halt the interconversion process.

  • Chiral LC-MS/MS Analysis: Quantify the enantiomeric excess (ee%) over time.

  • Data Validation (Causality): Use the Arrhenius equation ( k=Ae−Ea​/RT ) to extrapolate the racemization half-life at 37°C. A known Class II isoquinoline must be run in parallel as a positive control to validate the assay's sensitivity to interconversion.

Protocol B: In Vivo Pharmacokinetic Profiling (Rat Model)

To confirm that the locked conformation translates to stable systemic exposure, conduct a rigorous in vivo PK study.

  • Formulation: Dissolve the 5-fluoroisoquinolin-4-amine analog in a biocompatible vehicle (e.g., 10% N-methyl-2-pyrrolidone (NMP) / 90% PEG200) to ensure complete dissolution and prevent in vivo precipitation.

  • Dosing: Administer to male Sprague-Dawley rats (n=3 per group) via Intravenous (IV) injection (1 mg/kg) and Per Os (PO) oral gavage (3 to 100 mg/kg).

  • Serial Sampling: Collect blood samples via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes. Centrifuge immediately to isolate plasma.

  • Extraction: Perform protein precipitation by adding 3 volumes of cold acetonitrile spiked with a stable isotope-labeled internal standard (IS). Validation step: The IS corrects for matrix effects and extraction recovery losses.

  • Quantification: Analyze the supernatant via LC-MS/MS. Calculate PK parameters (Clearance, Volume of Distribution at steady state ( Vss​ ), Half-life ( t1/2​ ), and absolute bioavailability (%F)) using Non-Compartmental Analysis (NCA).

PK_Workflow Dose In Vivo Dosing (Rat IV/PO) Sample Plasma Sampling (0-24h) Dose->Sample Extract Protein Precipitation & Extraction Sample->Extract LCMS LC-MS/MS Quantification Extract->LCMS Analysis PK Parameter Calculation (NCA) LCMS->Analysis

Fig 2: Standardized workflow for in vivo pharmacokinetic profiling and LC-MS/MS quantification.

Conclusion

The comparative analysis between aza-isoquinolines and 5-fluoroisoquinolin-4-amine highlights a critical lesson in structure-based drug design. While aza-isoquinolines logically address solubility, they fatally disrupt the thermodynamic binding network of the Mpro S1-subpocket. Conversely, the strategic placement of a single fluorine atom in 5-fluoroisoquinolin-4-amine elegantly solves the complex pharmacokinetic liability of atropisomerism. By locking the rotational barrier to ~30.5 kcal/mol, this modification ensures long-term chiral stability and predictable in vivo exposure, ultimately serving as the foundational breakthrough in the discovery of advanced clinical candidates like EGT710.

References

  • Papillon, J. P. N., et al. "Discovery of EGT710, an Oral Nonpeptidomimetic Reversible Covalent SARS-CoV-2 Main Protease Inhibitor." Journal of Medicinal Chemistry, ACS Publications, 9 Feb. 2026. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 5-Fluoroisoquinolin-4-amine

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The handling and disposal of specialized chemical reagents like 5-Fluoroi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The handling and disposal of specialized chemical reagents like 5-Fluoroisoquinolin-4-amine demand a meticulous approach grounded in a deep understanding of the compound's potential hazards and the governing regulatory frameworks. This guide provides a self-validating protocol for its disposal, ensuring the safety of laboratory personnel and environmental compliance. The procedures outlined are based on established principles for handling hazardous chemical waste, drawing from authoritative safety data sheets (SDS) for structurally related compounds and federal regulations.

Hazard Profile and Risk Assessment: The Rationale for Caution

Key Inferred Hazards:

  • Toxicity: Many primary aromatic amines are recognized for their harmful effects on human health, including potential carcinogenicity and mutagenicity.[1]

  • Irritation: Based on data for similar fluorinated heterocyclic compounds, there is a high probability of it causing skin and serious eye irritation.[2][3]

  • Environmental Hazard: Improper disposal can lead to contamination of water and soil, adversely affecting aquatic life and groundwater quality.[1]

  • Reactivity: The compound is likely stable under normal conditions but may be incompatible with strong oxidizing agents.[3][4] Hazardous decomposition products upon combustion could include carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[3][5]

This hazard profile dictates that 5-Fluoroisoquinolin-4-amine must not be disposed of via standard laboratory drains or as general solid waste.[6][7] All waste streams containing this compound must be managed as regulated hazardous waste.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, establishing a safe handling environment is critical. The Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates the implementation of a Chemical Hygiene Plan (CHP) to protect laboratory workers from hazardous chemicals.[8][9][10]

Essential PPE:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to appropriate government standards.[2][4][6][11]

  • Skin Protection: A laboratory coat and chemical-resistant gloves (e.g., nitrile rubber) are mandatory.[4][6][12] Always inspect gloves for degradation before use and wash hands thoroughly after handling.[3][11]

  • Respiratory Protection: All handling of solid 5-Fluoroisoquinolin-4-amine and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[6][7]

Step-by-Step Disposal Protocol

The disposal of 5-Fluoroisoquinolin-4-amine must adhere to the guidelines set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14]

Step 1: Waste Characterization and Segregation Proper segregation is the foundation of safe and compliant chemical waste disposal. Do not mix waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[15]

  • Solid Waste: Collect all solid 5-Fluoroisoquinolin-4-amine, along with grossly contaminated items like weighing papers, gloves, and absorbent pads, in a dedicated solid hazardous waste container.[4][6]

  • Liquid Waste: Collect solutions containing 5-Fluoroisoquinolin-4-amine in a separate, dedicated liquid hazardous waste container.[6]

  • Acutely Hazardous "P-list" Waste Consideration: While 5-Fluoroisoquinolin-4-amine is not explicitly on the EPA's P-list, it is prudent practice to handle its empty containers as if they held acutely hazardous waste. This means containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[14][15]

Step 2: Containerization Waste must be stored in containers that are compatible with the chemical, in good condition, and have tightly fitting lids.[15][16]

  • Use containers made of materials like glass or high-density polyethylene.[4]

  • Ensure the container is kept closed at all times except when waste is actively being added.[15][16] Leaving a funnel in the opening is not acceptable.[15]

Step 3: Labeling Proper labeling is a critical regulatory requirement. Every waste container must be clearly marked from the moment the first drop of waste is added.

  • The label must include the words "Hazardous Waste" .[6]

  • List the full chemical name: "5-Fluoroisoquinolin-4-amine" . Avoid using abbreviations.

  • Indicate the associated hazards (e.g., "Toxic," "Irritant").[14]

  • Record the accumulation start date (the date the first waste was added to the container).

Step 4: Temporary Storage (Satellite Accumulation) Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][16]

  • The SAA must be under the control of the laboratory personnel.

  • Ensure containers are stored away from incompatible materials, such as strong oxidizing agents.[4][6]

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.

Step 5: Scheduling Waste Pickup Contact your institution's EHS office to schedule a pickup for the hazardous waste.[6] They will transport it to a central accumulation area before it is sent for final disposal by a licensed hazardous waste company.[13][17][18]

Waste StreamContainer RequirementLabeling MandatesStorage Protocol
Solid Waste (Pure compound, contaminated consumables)Sealed, compatible container (e.g., wide-mouth plastic jar)"Hazardous Waste," "5-Fluoroisoquinolin-4-amine," Hazard warnings, Accumulation DateDesignated Satellite Accumulation Area (SAA)
Liquid Waste (Solutions containing the compound)Sealed, compatible container (e.g., glass bottle) with secondary containment"Hazardous Waste," "5-Fluoroisoquinolin-4-amine," Solvent components, Hazard warnings, Accumulation DateDesignated Satellite Accumulation Area (SAA)
Contaminated Sharps (Needles, broken glassware)Puncture-resistant sharps container"Hazardous Waste Sharps," "Contaminated with 5-Fluoroisoquinolin-4-amine"Designated Satellite Accumulation Area (SAA)
Empty Containers Triple-rinse with a suitable solventDeface original label, mark as "Empty"Manage rinsate as liquid hazardous waste
Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental release.[6]

  • Evacuate and Secure: Immediately alert personnel in the area and evacuate non-essential individuals. Restrict access to the spill area.[6]

  • Ventilate: If the spill is not in a fume hood, ensure the area is well-ventilated.

  • Contain and Clean: Wearing appropriate PPE, contain the spill. For solids, carefully sweep up the material and place it in a labeled hazardous waste container.[4] For liquids, use an appropriate absorbent material, collect it, and place it in the hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.[6][7]

  • Report: Report the spill to your laboratory supervisor and EHS office immediately, regardless of size.[6]

Disposal Decision Workflow

The following diagram illustrates the logical steps for managing waste containing 5-Fluoroisoquinolin-4-amine.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Waste Generation: 5-Fluoroisoquinolin-4-amine waste_type Identify Waste Type start->waste_type solid Solid Waste (Pure compound, contaminated gloves, weighing paper, etc.) waste_type->solid Solid liquid Liquid Waste (Solutions, rinsates) waste_type->liquid Liquid sharps Contaminated Sharps (Needles, broken glass) waste_type->sharps Sharps collect_solid Collect in dedicated SOLID hazardous waste container solid->collect_solid collect_liquid Collect in dedicated LIQUID hazardous waste container liquid->collect_liquid collect_sharps Collect in puncture-proof SHARPS hazardous waste container sharps->collect_sharps label_seal Seal container tightly. Label with: - 'Hazardous Waste' - Full Chemical Name - Hazards - Date collect_solid->label_seal collect_liquid->label_seal collect_sharps->label_seal store Store in designated Satellite Accumulation Area (SAA) label_seal->store contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: Workflow for proper segregation and disposal of 5-Fluoroisoquinolin-4-amine waste.

References

  • Kishida Chemical Co., Ltd. (2021). Safety Data Sheet for 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one.
  • Tetra Tech. (2022). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Available at: [Link]

  • Fisher Scientific. (2011).
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for Benzene, 1-fluoro-4-methoxy-.
  • Texas Disposal Systems. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Available at: [Link]

  • Kappe, C. O., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Chemical Hygiene Plan Fact Sheet. Available at: [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

  • BenchChem. (2025). Proper Disposal Procedures for N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine.
  • Ali, I., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Available at: [Link]

  • University of California, Riverside. (n.d.). Chemical Waste Disposal Guidelines. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Available at: [Link]

  • National Research Council Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). OSHA Laboratory Standard. In Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). Available at: [Link]

  • HIMS. (2025). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. Available at: [Link]

  • American Chemistry Council. (n.d.).
  • Lehigh University. (2023). Laboratory Safety and Chemical Hygiene Plan. Available at: [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Available at: [Link]

  • University of Georgia. (n.d.).
  • Oregon OSHA. (n.d.).
  • ChemicalBook. (2026). Safety Data Sheet for 7-FLUORO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE HYDROCHLORIDE.
  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]

  • Carl ROTH. (2025). Safety Data Sheet: ISO 4831, ISO 4832, ISO 11133.
  • Capot Chemical. (2017). MSDS of 4-Fluoroisoquinoline-5-sulfonyl chloride.

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 5-Fluoroisoquinolin-4-amine

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 5-Fluoroisoquinolin-4-amine, a substitut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 5-Fluoroisoquinolin-4-amine, a substituted aromatic amine, demands a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to build a deep trust with our scientific community by providing value that extends beyond the product itself.

Understanding the Risks: The "Why" Behind the PPE

5-Fluoroisoquinolin-4-amine's structure suggests potential for skin and eye irritation, and possible toxicity if inhaled or ingested. Aromatic amines as a class can be skin sensitizers and may have other long-term health effects. The fluorine substitution can alter the compound's reactivity and biological activity. Therefore, a comprehensive PPE strategy is crucial to mitigate these potential risks.

Core Principles of Protection:
  • Engineering Controls as the First Line of Defense : Always handle 5-Fluoroisoquinolin-4-amine within a certified chemical fume hood to minimize inhalation exposure.[1][2] Ensure safety showers and eyewash stations are readily accessible.[3][4]

  • Avoid All Direct Contact : Prevent contact with skin, eyes, and clothing.[5]

  • Hygiene Practices : Wash hands thoroughly after handling, before breaks, and at the end of the workday.[5][6]

Recommended Personal Protective Equipment (PPE)

The following table summarizes the essential PPE for handling 5-Fluoroisoquinolin-4-amine.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashes.[2][7]Protects against accidental splashes of the compound or solvents, which could cause serious eye irritation or damage.[5][8]
Skin and Body Protection A flame-retardant lab coat, long pants, and closed-toe shoes are required.[1][7] For larger quantities or splash risks, a chemical-resistant apron is recommended.[7]Provides a barrier against incidental skin contact. Aromatic amines can sometimes be absorbed through the skin.
Hand Protection Chemical-resistant gloves (e.g., nitrile) are mandatory.[2][9] Double-gloving is recommended.Hands are the most likely point of direct contact. Nitrile gloves offer good resistance to a wide range of chemicals. Inspect gloves before each use and change them immediately if contaminated.[9] The breakthrough time and degradation characteristics of the glove material should be considered for prolonged handling.[9]
Respiratory Protection A NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates is necessary if working outside of a fume hood or if there is a risk of aerosolization.[1][2]While primary handling should be in a fume hood, respiratory protection provides an additional layer of safety against inhalation of fine powders or aerosols.[1]

Procedural Workflow for Safe Handling

The following diagram illustrates the logical flow of operations when working with 5-Fluoroisoquinolin-4-amine, emphasizing safety at each step.

Safe Handling Workflow for 5-Fluoroisoquinolin-4-amine cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Similar Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh Begin work handle_reaction Perform Reaction in Fume Hood handle_weigh->handle_reaction handle_transfer Transfer Solutions with Care handle_reaction->handle_transfer cleanup_decon Decontaminate Work Area handle_transfer->cleanup_decon Work complete cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff

Caption: A flowchart outlining the key stages of safe handling.

Step-by-Step Operational and Disposal Plan

Donning and Doffing PPE
  • Donning (Putting On):

    • First, put on your lab coat and ensure it is fully buttoned.

    • Next, put on your safety goggles.

    • Then, put on your inner pair of gloves.

    • Finally, put on your outer pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Doffing (Taking Off):

    • To prevent contamination, remove PPE in the reverse order of donning.

    • Remove the outer, most contaminated pair of gloves first.

    • Then, remove your lab coat, turning it inside out as you do so.

    • Next, remove your safety goggles.

    • Finally, remove your inner pair of gloves.

    • Wash your hands thoroughly with soap and water immediately after removing all PPE.

Waste Disposal

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

  • Waste Segregation : Do not mix 5-Fluoroisoquinolin-4-amine waste with other waste streams unless specifically permitted by your institution's Environmental Health and Safety (EHS) department.[10][11]

    • Solid Waste : Collect contaminated materials such as gloves, weigh boats, and paper towels in a dedicated, labeled hazardous waste container.[11]

    • Liquid Waste : Collect unused solutions and reaction mixtures in a separate, sealed, and clearly labeled hazardous waste container.[11]

  • Containerization : Use only approved hazardous waste containers that are compatible with the chemical, such as high-density polyethylene (HDPE) or glass.[10] Ensure containers are in good condition and have a secure, tight-fitting lid.[10]

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "5-Fluoroisoquinolin-4-amine".[10][11]

  • Storage and Pickup : Store waste containers in a designated satellite accumulation area.[10] Contact your institution's EHS department to schedule a waste pickup.[10] Do not pour this chemical down the drain. [10]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][12] Seek immediate medical attention.[12]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][13] Seek immediate medical attention.[5]

  • Inhalation : Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.

  • Spill : For small spills, trained personnel wearing appropriate PPE can use an absorbent material to clean it up.[10] All spill cleanup materials must be collected and disposed of as hazardous waste.[10] For larger spills, evacuate the area and contact your institution's EHS department.

By adhering to these comprehensive safety protocols, you can confidently and safely advance your research and development efforts.

References

  • Eurofins Scientific. (2024, September 6). Chemical Safety | Personal Protective Equipment (PPE). Retrieved from [Link]

  • UGA Research. Standard Operating Procedure for 5-Fluorouracil. Retrieved from [Link]

  • US EPA. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • CHEMTRON. (2015, June 11). Safety Data Sheet. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2021, February 15). Safety Data Sheet: 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one. Retrieved from [Link]

  • UNL Environmental Health and Safety. (2024, July). Personal Protective Equipment for Chemical Exposures. Retrieved from [Link]

  • Hazchem Safety. (2025, December 2). How To Choose The Right PPE For Chemical Handling. Retrieved from [Link]

  • Tri-iso. MATERIAL SAFETY DATA SHEET: ADDOCAT KE-9018 363D. Retrieved from [Link]

  • Capot Chemical. (2017, March 30). MSDS of 4-Fluoroisoquinoline-5-sulfonyl chloride. Retrieved from [Link]

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